molecular formula C28H50O13S B8104386 m-PEG11-Tos

m-PEG11-Tos

Cat. No.: B8104386
M. Wt: 626.8 g/mol
InChI Key: PMVRKGLJXOGXGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

M-PEG11-Tos is a useful research compound. Its molecular formula is C28H50O13S and its molecular weight is 626.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H50O13S/c1-27-3-5-28(6-4-27)42(29,30)41-26-25-40-24-23-39-22-21-38-20-19-37-18-17-36-16-15-35-14-13-34-12-11-33-10-9-32-8-7-31-2/h3-6H,7-26H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMVRKGLJXOGXGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H50O13S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

626.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to m-PEG11-Tos for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

m-PEG11-Tos, or α-methoxy-ω-tosyl-undeca(ethylene glycol), is a discrete polyethylene glycol (PEG) derivative of significant interest in the fields of bioconjugation, drug delivery, and proteomics. Its structure, featuring a methoxy-terminated PEG chain of eleven ethylene glycol units and a tosylate leaving group, provides a unique combination of hydrophilicity, biocompatibility, and reactivity. This guide offers a comprehensive overview of this compound, including its chemical properties, synthesis, characterization, and applications, with a focus on its role as a linker in Proteolysis Targeting Chimeras (PROTACs).

Core Properties and Specifications

This compound is a well-defined molecule with specific physicochemical properties that are crucial for its application in precise bioconjugation strategies.

PropertyValueReference
Chemical Formula C28H50O13S[1]
Molecular Weight 626.76 g/mol [1]
Appearance White to off-white solid/powder[1]
Solubility Soluble in water, dichloromethane, DMF
Purity Typically ≥95%[1]

Synthesis and Purification

The synthesis of this compound involves the selective tosylation of the terminal hydroxyl group of methoxy(undecaethylene glycol) (m-PEG11-OH).

Experimental Protocol: Synthesis of this compound

This protocol is a representative method based on general tosylation procedures for polyethylene glycols.

Materials:

  • Methoxy(undecaethylene glycol) (m-PEG11-OH)

  • p-Toluenesulfonyl chloride (TsCl)

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (TEA) or Pyridine

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO3) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Procedure:

  • Reaction Setup: Dissolve methoxy(undecaethylene glycol) (1.0 eq) in anhydrous dichloromethane. Add triethylamine (1.5 eq) to the solution and stir under an inert atmosphere (e.g., nitrogen or argon). Cool the reaction mixture to 0 °C using an ice bath.

  • Tosylation: Slowly add a solution of p-toluenesulfonyl chloride (1.2 eq) in anhydrous dichloromethane to the reaction mixture. Allow the reaction to stir at 0 °C for 4-6 hours, then let it warm to room temperature and stir overnight.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexanes).

  • Workup: Quench the reaction by adding 1 M HCl. Separate the organic layer and wash sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude this compound by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure product.

Purification of PEG Tosylates

Purification of PEG tosylates can be challenging due to their amphipathic nature. Besides column chromatography, other techniques that can be employed include:

  • Precipitation: The product can be precipitated from the reaction mixture or a solution by adding a non-solvent like cold diethyl ether.

  • Liquid-Liquid Extraction: As described in the workup, a series of aqueous washes can effectively remove unreacted reagents and byproducts.

Characterization

The successful synthesis and purity of this compound are confirmed through various analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum will show characteristic signals for the methoxy group (singlet, ~3.38 ppm), the ethylene glycol repeating units (multiplet, ~3.64 ppm), the methylene group adjacent to the tosylate group (triplet, ~4.16 ppm), the aromatic protons of the tosyl group (two doublets, ~7.35 and ~7.80 ppm), and the methyl group of the tosyl group (singlet, ~2.45 ppm).

  • ¹³C NMR: The carbon NMR spectrum will provide signals for the carbons of the PEG backbone (typically in the range of 60-72 ppm), the aromatic carbons of the tosyl group (~128-145 ppm), and the methyl groups (~21.6 ppm for the tosyl methyl and ~59 ppm for the methoxy).

Assignment Predicted ¹H NMR Chemical Shift (ppm) Predicted ¹³C NMR Chemical Shift (ppm)
CH₃-O-~3.38 (s)~59.0
-O-CH₂-CH₂-O-~3.64 (m)~70.5
-CH₂-OTs~4.16 (t)~68.7
Ar-CH₃~2.45 (s)~21.6
Ar-H (ortho to SO₂)~7.80 (d)~127.9
Ar-H (meta to SO₂)~7.35 (d)~129.8
Ar-C-SO₂~132.9
Ar-C-CH₃~144.8

Note: Predicted chemical shifts are based on general values for similar structures and may vary depending on the solvent and instrument.

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) is commonly used to confirm the molecular weight of this compound. The expected mass-to-charge ratio ([M+Na]⁺) would be approximately 649.75.

Applications in PROTAC Technology

This compound is a valuable tool in the development of PROTACs, which are heterobifunctional molecules that induce the degradation of target proteins. The PEG linker plays a crucial role in spacing the two ligands—one for the target protein and one for an E3 ubiquitin ligase—to facilitate the formation of a productive ternary complex.

Role of the PEG Linker in PROTACs
  • Solubility and Permeability: The hydrophilic nature of the PEG chain can enhance the solubility and cell permeability of the PROTAC molecule.

  • Optimal Length and Flexibility: The 11-unit ethylene glycol chain of this compound provides a specific length and flexibility that can be optimal for inducing the proximity of the target protein and the E3 ligase.

  • Synthetic Handle: The tosylate group is an excellent leaving group, allowing for facile reaction with nucleophiles (e.g., amines, thiols, or hydroxyls) on a warhead or E3 ligase ligand to form the final PROTAC.

PROTAC Synthesis Workflow

The synthesis of a PROTAC using this compound typically involves a multi-step process.

PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis mPEG11OH m-PEG11-OH mPEG11Tos This compound mPEG11OH->mPEG11Tos Tosylation (TsCl, Base) Intermediate Warhead-PEG11-m mPEG11Tos->Intermediate Nucleophilic Substitution Warhead Warhead Ligand (with Nucleophile) Warhead->Intermediate E3Ligand E3 Ligase Ligand (with Nucleophile) PROTAC Final PROTAC E3Ligand->PROTAC Intermediate->PROTAC Coupling Reaction

A generalized workflow for the synthesis of a PROTAC using this compound as a linker precursor.
Signaling Pathway: PROTAC-Mediated Protein Degradation

PROTACs function by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome pathway.

PROTAC_Pathway cluster_pathway Ubiquitin-Proteasome Pathway Hijacked by PROTAC PROTAC PROTAC (Warhead-PEG-E3 Ligand) Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Target Protein of Interest (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PolyUb Polyubiquitinated POI Ternary->PolyUb Polyubiquitination Ub Ubiquitin E1 E1 Activating Enzyme Ub->E1 E2 E2 Conjugating Enzyme E1->E2 ATP -> AMP E2->Ternary Ub Proteasome 26S Proteasome PolyUb->Proteasome Degradation Degraded Peptides Proteasome->Degradation

PROTAC-mediated recruitment of an E3 ligase to a target protein, leading to ubiquitination and proteasomal degradation.

Conclusion

This compound is a versatile and valuable reagent for researchers, scientists, and drug development professionals. Its well-defined structure, combined with the advantageous properties of the PEG chain and the reactivity of the tosylate group, makes it an ideal linker for the construction of complex biomolecules, particularly in the rapidly advancing field of targeted protein degradation with PROTACs. This guide provides the foundational technical information necessary for the effective utilization of this compound in innovative research and therapeutic development.

References

An In-depth Technical Guide to the Synthesis and Purification of m-PEG11-Tos

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and purification of methoxy-poly(ethylene glycol)-tosylate with 11 ethylene glycol units (m-PEG11-Tos). This heterobifunctional linker is a valuable tool in bioconjugation, drug delivery, and the development of Proteolysis Targeting Chimeras (PROTACs). The tosyl group serves as an excellent leaving group for nucleophilic substitution reactions, allowing for the covalent attachment of the hydrophilic PEG spacer to various molecules of interest.

Synthesis of this compound

The synthesis of this compound is achieved through the tosylation of the corresponding alcohol, m-PEG11-OH. This reaction involves the activation of the terminal hydroxyl group with p-toluenesulfonyl chloride (TsCl) in the presence of a base.

Experimental Protocol: Tosylation of m-PEG11-OH

This protocol is adapted from established procedures for the tosylation of alcohols and polyethylene glycols.

Materials:

  • m-PEG11-OH (1.0 eq)

  • p-Toluenesulfonyl chloride (TsCl) (1.2 - 1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Pyridine or Triethylamine (TEA) (1.5 - 2.0 eq)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve m-PEG11-OH (1.0 eq) in anhydrous dichloromethane (DCM).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of Base: Slowly add pyridine or triethylamine (1.5 - 2.0 eq) to the stirred solution.

  • Addition of TsCl: Add p-toluenesulfonyl chloride (1.2 - 1.5 eq) portion-wise to the reaction mixture, ensuring the temperature remains at 0 °C.

  • Reaction: Allow the reaction to stir at 0 °C for 1-2 hours, then let it warm to room temperature and continue stirring overnight.

  • Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting material (m-PEG11-OH).

  • Work-up:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄.

    • Filter the solution to remove the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.

Reaction Scheme:

Synthesis cluster_reactants Reactants cluster_products Products mPEG11OH m-PEG11-OH Product This compound mPEG11OH->Product TsCl p-Toluenesulfonyl Chloride (TsCl) TsCl->Product Base Pyridine or Triethylamine Byproduct Pyridinium or Triethylammonium Chloride Base->Byproduct Purification_Workflow Start Crude this compound PrepareColumn Prepare Silica Gel Column Start->PrepareColumn LoadSample Load Sample onto Column PrepareColumn->LoadSample Elute Elute with Gradient Solvent System LoadSample->Elute CollectFractions Collect Fractions Elute->CollectFractions MonitorTLC Monitor Fractions by TLC CollectFractions->MonitorTLC CombinePure Combine Pure Fractions MonitorTLC->CombinePure Identify Pure Fractions Evaporate Evaporate Solvent CombinePure->Evaporate End Purified this compound Evaporate->End

m-PEG11-Tos: A Technical Guide to Stability and Storage

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for methoxy-poly(ethylene glycol)-tosylate (m-PEG11-Tos). Understanding the chemical stability of this reagent is critical for its effective use in bioconjugation, drug delivery, and nanoparticle formulation, ensuring the integrity and reproducibility of research and development outcomes. This document synthesizes available data on the stability of polyethylene glycol (PEG) and tosylated compounds to provide a framework for handling and storing this compound.

Core Concepts of this compound Stability

The stability of this compound is primarily influenced by its chemical structure, which consists of a methoxy-terminated polyethylene glycol chain and a tosylate functional group. The key factors governing its stability are temperature, pH, light, and the presence of oxygen. Degradation can compromise the purity of the reagent, leading to the formation of impurities that can affect its reactivity and the characteristics of the final conjugate.

Factors Influencing Stability and Degradation Pathways

The degradation of this compound can proceed through several pathways, primarily involving the PEG backbone and the tosylate group.

Temperature

Elevated temperatures can accelerate the degradation of this compound. The primary thermal degradation pathway for polyethylene glycol involves the cleavage of the ether bonds in the backbone. In the presence of oxygen, thermal degradation can occur at lower temperatures compared to an inert atmosphere.

pH

The pH of the environment, particularly in aqueous solutions, plays a critical role in the stability of this compound. The tosylate group is susceptible to hydrolysis, especially under basic conditions, which can lead to the formation of a hydroxyl group and p-toluenesulfonic acid. The ether linkages of the PEG backbone are generally stable to hydrolysis under neutral and moderately acidic or basic conditions, but extreme pH values can promote degradation.

Light

Exposure to ultraviolet (UV) light can induce photodegradation of PEG-containing molecules. This process can involve the formation of reactive oxygen species that lead to chain scission and the formation of various degradation products, including smaller PEG fragments, aldehydes, and carboxylic acids.

Oxidation

The polyethylene glycol backbone is susceptible to oxidative degradation. This can be initiated by heat, light, or the presence of transition metal ions. Oxidative degradation can lead to chain cleavage and the formation of various byproducts, including formaldehyde, acetaldehyde, and glycolic acid.

A summary of the key factors influencing the stability of this compound is presented in the table below.

FactorEffect on this compound StabilityPotential Degradation Products
High Temperature Accelerates degradation of the PEG backbone and hydrolysis of the tosylate group.Shorter PEG chains, p-toluenesulfonic acid, diols.
High pH (Basic) Promotes rapid hydrolysis of the tosylate group.m-PEG11-OH, p-toluenesulfonate.
Low pH (Acidic) Can promote hydrolysis of the tosylate group, though generally slower than in basic conditions.m-PEG11-OH, p-toluenesulfonic acid.
UV Light Induces photodegradation and oxidative chain scission of the PEG backbone.PEG fragments, aldehydes, carboxylic acids.
Oxygen Promotes oxidative degradation of the PEG backbone, especially in the presence of heat or light.Formaldehyde, acetaldehyde, glycolic acid.

Recommended Storage and Handling Conditions

To ensure the long-term stability and performance of this compound, the following storage and handling guidelines are recommended:

Table of Recommended Storage and Handling Conditions

ParameterRecommendationRationale
Temperature Store at -20°C to -5°C.[1] Some suppliers recommend 2-8°C for short-term storage.[2]Minimizes thermal degradation and hydrolysis.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).Prevents oxidative degradation of the PEG backbone.
Light Protect from light by storing in an amber vial or a dark container.[1]Prevents photodegradation.
Moisture Keep in a tightly sealed container in a dry environment.[1]Minimizes hydrolysis of the tosylate group.
Handling Handle in a well-ventilated area. Wear appropriate personal protective equipment, including gloves and safety glasses.General laboratory safety precaution.

Experimental Protocols for Stability Assessment

While specific, validated stability-indicating methods for this compound are not widely published, a general approach to assessing its stability can be adapted from protocols for other PEGylated compounds.

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and pathways. This involves subjecting this compound to stress conditions more severe than those it would typically encounter during storage and use.

Protocol for Forced Degradation:

  • Sample Preparation: Prepare solutions of this compound in appropriate solvents (e.g., water, buffers of different pH, organic solvents).

  • Stress Conditions:

    • Acid Hydrolysis: Treat with 0.1 M HCl at 60°C for 24-48 hours.

    • Base Hydrolysis: Treat with 0.1 M NaOH at room temperature for 2-4 hours.

    • Oxidation: Treat with 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Heat the solid material or a solution at 70°C for 48 hours.

    • Photostability: Expose a solution to UV light (e.g., 254 nm) for a defined period.

  • Analysis: Analyze the stressed samples alongside a control sample (stored under recommended conditions) using a suitable analytical method.

Analytical Methods for Stability Testing

A stability-indicating analytical method is one that can separate the intact drug substance from its degradation products. For this compound, High-Performance Liquid Chromatography (HPLC) is a suitable technique.

HPLC Method Outline:

  • Column: A reverse-phase C18 column is a common choice for separating PEG compounds and their derivatives.

  • Mobile Phase: A gradient of water and acetonitrile, often with an additive like trifluoroacetic acid (TFA), can be effective.

  • Detection:

    • UV Detection: The tosylate group contains a chromophore, allowing for detection by UV spectrophotometry (e.g., at 220 nm or 260 nm).

    • Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD): These detectors are useful for detecting the PEG backbone, which lacks a strong chromophore.

    • Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer allows for the identification of degradation products.

Visualization of Stability Factors

The following diagram illustrates the key factors that can impact the stability of this compound and lead to its degradation.

m_PEG11_Tos_Stability cluster_factors Influencing Factors cluster_compound This compound cluster_degradation Degradation Pathways cluster_products Degradation Products Temperature Temperature Oxidation Oxidative Degradation Temperature->Oxidation Thermal_Degradation Thermal Degradation Temperature->Thermal_Degradation pH pH Hydrolysis Hydrolysis pH->Hydrolysis Light Light (UV) Light->Oxidation Photodegradation Photodegradation Light->Photodegradation Oxygen Oxygen Oxygen->Oxidation mPEG11Tos This compound mPEG11Tos->Hydrolysis mPEG11Tos->Oxidation mPEG11Tos->Photodegradation mPEG11Tos->Thermal_Degradation mPEG11OH m-PEG11-OH Hydrolysis->mPEG11OH Tosylate p-Toluenesulfonate Hydrolysis->Tosylate PEG_Fragments PEG Fragments Oxidation->PEG_Fragments Aldehydes_Acids Aldehydes & Carboxylic Acids Oxidation->Aldehydes_Acids Photodegradation->PEG_Fragments Photodegradation->Aldehydes_Acids Thermal_Degradation->PEG_Fragments

Caption: Factors influencing the degradation of this compound.

This guide provides a foundational understanding of the stability of this compound based on the general principles of PEG and tosylate chemistry. For critical applications, it is highly recommended to perform in-house stability studies under the specific conditions of use.

References

An In-depth Technical Guide to the Safety and Handling of m-PEG11-Tos

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for m-PEG11-Tos, a methoxy-terminated polyethylene glycol with a tosyl group. This compound is frequently utilized as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), making a thorough understanding of its properties and safe handling protocols essential for professionals in drug discovery and development.

Chemical and Physical Properties

This compound is a solid, white to off-white powder that is soluble in water. Its key properties are summarized in the table below for easy reference.[1]

PropertyValueReference
Molecular Formula C28H50O13S[2][3]
Molecular Weight 626.75 g/mol [2]
Appearance White to off-white powder[1]
Melting Point 54 °C
Flash Point >110°C
Water Solubility Soluble
Purity ≥98%
Synonyms m-PEG-11-Tos, mPEG11Tos, Polyethylene glycol monomethyl ether tosylate
CAS Number 58320-73-3

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are related to its irritant properties.

Hazard ClassCategoryHazard Statement
Skin Irritation2H315: Causes skin irritation.
Eye Irritation2H319: Causes serious eye irritation.
Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation)3H335: May cause respiratory irritation.

Signal Word: Warning

Hazard Pictogram:

alt text

Safety and Handling Precautions

Adherence to proper safety protocols is crucial when working with this compound to minimize exposure and prevent adverse health effects.

Personal Protective Equipment (PPE)

A comprehensive assessment of the risks associated with the specific experimental conditions should be conducted to determine the appropriate level of PPE. The following are general recommendations:

  • Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene) should be worn. Gloves must be inspected prior to use and disposed of properly after handling the compound.

  • Skin and Body Protection: A lab coat or other protective clothing should be worn to prevent skin contact.

  • Respiratory Protection: If working with the powder outside of a certified chemical fume hood or in a poorly ventilated area where dusts may be generated, a NIOSH-approved respirator with a particulate filter is recommended.

Engineering Controls
  • Ventilation: All handling of this compound powder should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation of dust.

Hygiene Measures
  • Wash hands thoroughly with soap and water after handling this compound and before eating, drinking, smoking, or using the restroom.

  • Contaminated clothing should be removed and washed before reuse.

First-Aid Measures

In the event of exposure to this compound, immediate action is necessary.

Exposure RouteFirst-Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.
Skin Contact Immediately remove contaminated clothing. Flush skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.
Inhalation Remove the individual to fresh air. If breathing is difficult, administer oxygen. If the individual is not breathing, provide artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. If the individual is conscious and alert, rinse their mouth with water and give 1-2 glasses of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Fire-Fighting and Accidental Release Measures

Fire-Fighting Measures

This compound is a combustible solid, though not highly flammable.

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

  • Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.

  • Specific Hazards Arising from the Chemical: Combustion may produce toxic fumes, including carbon oxides and sulfur oxides.

  • Protective Equipment for Firefighters: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures

In the event of a spill, follow these procedures to minimize exposure and environmental contamination.

  • Personal Precautions: Evacuate unnecessary personnel from the area. Wear appropriate personal protective equipment as described in Section 3.1. Avoid breathing dust.

  • Environmental Precautions: Prevent the material from entering drains, sewers, or waterways.

  • Methods for Cleaning Up: For small spills, carefully sweep or scoop up the solid material and place it into a suitable, labeled container for disposal. Avoid generating dust. For large spills, contain the material and collect it for disposal. The contaminated area should be cleaned with soap and water.

Storage and Disposal

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from heat, sparks, and open flames.

  • Disposal: Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.

Experimental Protocols and Applications

This compound is a valuable tool in drug discovery, primarily serving as a linker in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that induce the degradation of target proteins through the ubiquitin-proteasome system.

General Protocol for PROTAC Synthesis using this compound

The following is a generalized protocol for the synthesis of a PROTAC utilizing this compound. This protocol may require optimization based on the specific warhead and E3 ligase ligand being used.

Step 1: Nucleophilic Substitution with the Target Protein Ligand

  • Dissolve the target protein ligand (containing a nucleophilic group, e.g., an amine or thiol) in a suitable anhydrous solvent (e.g., dimethylformamide - DMF, or acetonitrile) under an inert atmosphere (e.g., nitrogen or argon).

  • Add a non-nucleophilic base (e.g., diisopropylethylamine - DIPEA) to the reaction mixture.

  • Add a solution of this compound (typically 1.0-1.2 equivalents) in the same anhydrous solvent to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating until the reaction is complete, as monitored by an appropriate analytical technique (e.g., thin-layer chromatography - TLC, or liquid chromatography-mass spectrometry - LC-MS).

  • Upon completion, quench the reaction and perform an aqueous workup.

  • Purify the resulting intermediate (Target Protein Ligand-PEG11-OH) by flash column chromatography.

Step 2: Activation of the Terminal Hydroxyl Group

  • The terminal hydroxyl group of the purified intermediate is activated for subsequent coupling with the E3 ligase ligand. This can be achieved through various methods, such as conversion to a mesylate, tosylate, or by using standard peptide coupling reagents if the E3 ligase ligand has a free amine.

Step 3: Coupling with the E3 Ligase Ligand

  • The activated PEGylated target protein ligand is then reacted with the E3 ligase ligand under appropriate conditions to form the final PROTAC molecule.

  • The reaction progress is monitored by TLC or LC-MS.

  • Upon completion, the final PROTAC is purified using an appropriate method, such as preparative high-performance liquid chromatography (HPLC).

Mechanism of Action of a PROTAC Utilizing this compound

The this compound serves as a flexible linker connecting a ligand that binds to a target protein of interest (POI) and another ligand that recruits an E3 ubiquitin ligase. The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.

Visualizations

PROTAC Synthesis Workflow

PROTAC_Synthesis_Workflow cluster_step1 Step 1: Nucleophilic Substitution cluster_step2 Step 2: Activation cluster_step3 Step 3: Coupling A Target Protein Ligand (with Nucleophile) C Intermediate: Target Protein Ligand-PEG11-OH A->C Base, Solvent B This compound B->C D Activation of Terminal -OH C->D F Final PROTAC Molecule D->F Coupling Conditions E E3 Ligase Ligand E->F

Caption: A generalized workflow for the synthesis of a PROTAC molecule using this compound.

PROTAC Mechanism of Action

PROTAC_Mechanism POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary PROTAC PROTAC (with this compound linker) PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PolyUb Polyubiquitinated POI Ternary->PolyUb Ubiquitination Ub Ubiquitin Ub->Ternary E2 E2 Enzyme E2->Ub Proteasome 26S Proteasome PolyUb->Proteasome Degradation Degraded Peptides Proteasome->Degradation

Caption: The mechanism of action of a PROTAC, leading to the degradation of a target protein.

References

Introduction to Polyethylene Glycol (PEG) Linkers

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Applications of PEG Linkers in Research

Polyethylene glycol (PEG) linkers are synthetic, hydrophilic polymers composed of repeating ethylene oxide units (–CH₂–CH₂–O–).[1][2] These molecules have become indispensable tools in biotechnology, drug delivery, and materials science due to their unique combination of properties, including water solubility, biocompatibility, low toxicity, and minimal immunogenicity.[3][4] PEG linkers serve as flexible spacers that covalently attach to molecules like proteins, peptides, small drugs, or nanoparticles in a process known as PEGylation.[5] This modification is a cornerstone of biopharmaceutical development, designed to enhance the therapeutic efficacy and safety of various drugs by improving their pharmacokinetic and pharmacodynamic profiles.

The use of PEG in biological applications dates back to the 1970s, when it was first conjugated to proteins to extend their circulation time and reduce immune responses. The development of monodisperse PEG linkers, which have a precise and defined molecular weight, in the 1990s enabled more controlled and specific bioconjugation strategies. Today, PEG linkers are available in a wide variety of architectures—including linear, branched, and multi-arm structures—and with a diverse range of reactive functional groups to suit numerous applications.

Core Principles and Advantages of PEGylation

PEGylation fundamentally alters the physicochemical properties of the conjugated molecule. The PEG chain, being highly hydrated, creates a "stealth" shield around the molecule, sterically hindering its interaction with other biological components. This leads to several significant therapeutic advantages:

  • Prolonged Circulation Half-Life : The increased hydrodynamic size of a PEGylated molecule dramatically reduces its rate of renal clearance, leading to a significantly longer circulation time in the bloodstream. For example, PEGylated interferon-α exhibits a 5- to 10-fold longer half-life than its non-PEGylated form.

  • Reduced Immunogenicity : The PEG shield can mask antigenic epitopes on the surface of therapeutic proteins, reducing their recognition by the immune system and minimizing the risk of an adverse immune response or antibody-mediated neutralization. This is a critical benefit for biologics like L-asparaginase (Oncaspar®), where PEGylation lowers the incidence of hypersensitivity reactions.

  • Enhanced Solubility and Stability : The hydrophilic nature of PEG linkers significantly improves the solubility of hydrophobic drugs, making them more suitable for aqueous formulations and intravenous administration. Furthermore, PEGylation protects molecules from enzymatic degradation and proteolysis, enhancing their stability in biological environments and improving shelf-life.

  • Improved Pharmacokinetics : By extending half-life and reducing clearance, PEGylation results in more sustained plasma concentrations of a drug, which can allow for less frequent dosing schedules, improving patient compliance and quality of life.

The Chemistry of Bioconjugation with PEG Linkers

The covalent attachment of PEG linkers to a target molecule is achieved through a variety of chemical strategies that exploit specific functional groups. The choice of conjugation chemistry is critical and depends on the available reactive sites on the target molecule and the desired stability of the resulting bond.

Commonly targeted functional groups on proteins include:

  • Amines (e.g., Lysine Residues, N-terminus) : This is the most frequently targeted group due to the abundance of lysine residues on the surface of most proteins. N-hydroxysuccinimide (NHS) esters are widely used for their efficiency in reacting with primary amines to form stable amide bonds.

  • Thiols (e.g., Cysteine Residues) : Thiol-reactive chemistries, such as those involving maleimide groups, allow for more site-specific conjugation, as free cysteine residues are less common than lysine.

  • Carboxylic Acids (e.g., Aspartic Acid, Glutamic Acid) : These groups can be targeted for conjugation, often after activation.

  • Bioorthogonal Chemistry : Advanced techniques like "click chemistry" (e.g., azide-alkyne cycloaddition) provide highly specific and efficient conjugation in complex biological environments without interfering with native biochemical processes.

G Protein Protein (with Lysine -NH₂) PEG_Protein PEGylated Protein (Stable Amide Bond) Protein->PEG_Protein Reaction (pH 7-9) PEG_NHS PEG-NHS Ester PEG_NHS->PEG_Protein NHS_byproduct NHS (Byproduct)

Diagram 1: Amine-reactive PEGylation using NHS-ester chemistry.

Core Applications in Research and Drug Development

Protein and Peptide PEGylation

The modification of therapeutic proteins and peptides is a primary application of PEG linkers. By improving stability and extending half-life, PEGylation transforms biologics that would otherwise be rapidly cleared from the body into effective long-acting drugs.

Drug Name (Active Ingredient)Unmodified Half-LifePEGylated Half-LifeFold IncreaseApplication
Interferon-α~2-3 hours~30-90 hours10-45xHepatitis C, Cancer
L-asparaginase~8-30 hours~5.5 days (~132 hours)4-16xAcute Lymphoblastic Leukemia
Granulocyte-Colony Stimulating Factor (G-CSF)~3.5 hours~15-80 hours4-23xNeutropenia

Note: Half-life values are approximate and can vary based on the specific PEG linker used, patient population, and study design.

Antibody-Drug Conjugates (ADCs)

ADCs are targeted cancer therapies composed of a monoclonal antibody linked to a potent cytotoxic drug. PEG linkers are increasingly used in ADC design to overcome challenges associated with the hydrophobicity of many cytotoxic payloads.

Benefits of PEG linkers in ADCs include:

  • Increased Solubility : PEG linkers can counteract the hydrophobicity of the drug, preventing aggregation of the ADC, especially at higher drug-to-antibody ratios (DAR).

  • Improved Pharmacokinetics : The hydrophilic nature of the PEG linker can lead to a more favorable pharmacokinetic profile, including a longer half-life.

  • Enhanced Therapeutic Index : By allowing for a higher DAR without compromising stability, PEG linkers can increase the amount of drug delivered to the tumor cell per antibody, potentially enhancing potency.

Diagram 2: Structure of a PEGylated Antibody-Drug Conjugate (ADC).

A study on affibody-based drug conjugates demonstrated that incorporating a PEG linker significantly improved half-life while reducing off-target toxicity, ultimately leading to better antitumor efficacy in animal models.

ConjugatePEG Linker SizeCirculation Half-Life (min)In Vitro Cytotoxicity (IC50 Reduction vs. No PEG)Max Tolerable Dose (mg/kg)
ZHER2-SMCC-MMAE (HM)None19.61x (Baseline)5.0
ZHER2-PEG4K-MMAE (HP4KM)4 kDa~49 (2.5x increase)4.5x reduction10.0
ZHER2-PEG10K-MMAE (HP10KM)10 kDa~220 (11.2x increase)22x reduction20.0
Data summarized from a study on affibody-based drug conjugates.
Nanoparticle Surface Modification

PEGylation is a critical strategy for functionalizing nanoparticles used in drug delivery and imaging. Coating nanoparticles with PEG creates a hydrophilic, protective layer that provides a "stealth" effect. This layer prevents the adsorption of opsonin proteins, which would otherwise tag the nanoparticles for rapid clearance by the immune system (specifically the reticuloendothelial system). This leads to significantly prolonged circulation times, allowing the nanoparticles to accumulate in target tissues, such as tumors, through the Enhanced Permeability and Retention (EPR) effect.

G start Start: Carboxyl-functionalized Nanoparticle activation Activate Carboxyl Groups (e.g., with EDC/NHS) start->activation add_peg Add Amine-PEG Solution activation->add_peg reaction PEGylation Reaction (Formation of Amide Bond) add_peg->reaction purification Purify by Centrifugation to Remove Unreacted PEG reaction->purification characterization Characterize Nanoparticles (e.g., DLS for size) purification->characterization end End: PEGylated 'Stealth' Nanoparticle characterization->end

Diagram 3: Experimental workflow for nanoparticle PEGylation.
Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are novel therapeutic modalities that induce the degradation of specific target proteins via the cell's own ubiquitin-proteasome system. A PROTAC molecule consists of two ligands—one for the target protein and one for an E3 ubiquitin ligase—connected by a linker. The linker is a critical component that influences the PROTAC's efficacy, selectivity, and physicochemical properties.

PEG linkers are often incorporated into PROTAC design to:

  • Improve Solubility : The inherent hydrophilicity of PEG can enhance the solubility of often-hydrophobic PROTAC molecules.

  • Enhance Cell Permeability : While overly long PEG chains can reduce permeability, optimized PEG linkers can balance solubility and the ability to cross cell membranes.

  • Optimize Ternary Complex Formation : The length and flexibility of the linker are crucial for enabling the proper orientation and formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase, which is essential for efficient protein degradation.

References

The Role of the Tosyl Group in PEGylation: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth exploration of the chemistry, applications, and methodologies of tosyl-activated polyethylene glycol (PEG) in bioconjugation, offering researchers and drug development professionals a comprehensive resource for leveraging this powerful PEGylation strategy.

Introduction: The Significance of PEGylation in Drug Development

PEGylation, the covalent attachment of polyethylene glycol (PEG) chains to therapeutic molecules, is a cornerstone of modern drug delivery. This bioconjugation technique has been instrumental in enhancing the pharmacokinetic and pharmacodynamic properties of numerous protein, peptide, and small molecule drugs. By increasing the hydrodynamic size of the therapeutic agent, PEGylation can significantly extend its plasma half-life, improve its solubility and stability, and reduce its immunogenicity. The choice of activation chemistry for the PEG polymer is a critical determinant of the efficiency, specificity, and stability of the resulting conjugate. Among the various activation strategies, the use of a tosyl group as a leaving group represents a robust and versatile approach for PEGylation.

This technical guide provides a detailed examination of the role of the tosyl group in PEGylation. It covers the fundamental chemistry of tosyl-activated PEG, provides detailed experimental protocols for its synthesis and use in bioconjugation, presents quantitative data to facilitate comparison with other methods, and offers insights into the characterization of the final PEGylated product.

The Chemistry of the Tosyl Group in PEGylation

The tosyl group, or p-toluenesulfonyl group (CH₃C₆H₄SO₂–), is a key functional group in organic synthesis, renowned for its excellent leaving group ability. When attached to the terminal hydroxyl group of a PEG polymer, it forms a tosylate ester (PEG-OTs). This activation transforms the poorly reactive hydroxyl group into a highly reactive site for nucleophilic substitution reactions.

The efficacy of the tosylate group as a leaving group stems from the stability of the resulting tosylate anion. The negative charge on the oxygen atom is delocalized through resonance across the sulfonyl group and the aromatic ring, making it a very stable and weakly basic species. This inherent stability facilitates its displacement by a wide range of nucleophiles.[1][2][3]

Reactivity and Specificity

PEG tosylate is highly reactive towards nucleophiles such as amines (–NH₂), thiols (–SH), and hydroxyls (–OH), leading to the formation of stable covalent bonds.[4][5] This broad reactivity allows for the PEGylation of a diverse array of biomolecules.

  • Amines: The primary amine groups found in the side chains of lysine residues and at the N-terminus of proteins readily react with PEG tosylate to form stable secondary amine linkages. The reaction is typically carried out at a pH range of 8.0 to 9.5 to ensure the deprotonation of the amine group, enhancing its nucleophilicity.

  • Thiols: The sulfhydryl groups of cysteine residues are potent nucleophiles and react efficiently with PEG tosylate to form stable thioether bonds. This reaction can be performed under mild conditions and is often used for site-specific PEGylation when a free cysteine is available.

  • Hydroxyls: While less nucleophilic than amines and thiols, hydroxyl groups can also react with PEG tosylate, although this typically requires stronger reaction conditions.

The primary advantage of using tosyl-activated PEG lies in its ability to form stable, non-hydrolyzable linkages with the target molecule, a crucial attribute for therapeutic applications requiring long-term stability in vivo.

Comparison with Other PEGylation Chemistries

The choice of PEGylation chemistry is a critical decision in the drug development process. The following table provides a comparative overview of tosyl-activated PEG with other commonly used PEGylation reagents.

FeatureTosyl-Activated PEG (PEG-OTs)NHS Ester-Activated PEG (PEG-NHS)Maleimide-Activated PEG (PEG-MAL)
Target Group(s) Primary amines, thiols, hydroxylsPrimary aminesThiols
Resulting Linkage Secondary amine, thioether, etherAmideThioether
Linkage Stability Very high (non-hydrolyzable)High (hydrolyzable under extreme pH)Stable, but can undergo retro-Michael addition
Reaction pH 8.0 - 9.5 for amines7.0 - 8.56.5 - 7.5
Specificity Broad reactivityHigh specificity for aminesHigh specificity for thiols
Side Reactions Potential for reaction with other nucleophilesHydrolysis of the NHS esterHydrolysis of the maleimide group
Key Advantage Forms highly stable, non-hydrolyzable bondsHigh reactivity and specificity for aminesHigh specificity for site-specific cysteine modification
Key Disadvantage Broader reactivity may lead to less selectivityLinkage is a hydrolyzable amide bondPotential for retro-Michael reaction leading to deconjugation

Experimental Protocols

This section provides detailed methodologies for the synthesis of tosyl-activated PEG and its subsequent use in protein PEGylation.

Synthesis of Monofunctional Tosyl-Activated PEG (mPEG-OTs)

This protocol describes the synthesis of monotosylated PEG from a PEG diol, a key step in preparing heterobifunctional PEG derivatives.

Materials:

  • Poly(ethylene glycol) (PEG) diol (e.g., 1450 g/mol )

  • Toluene, anhydrous

  • Silver(I) oxide (Ag₂O)

  • Potassium iodide (KI)

  • p-Toluenesulfonyl chloride (TsCl)

  • Dichloromethane (DCM)

  • Diethyl ether

  • Filter aid (e.g., Celite)

Procedure:

  • Dry the PEG diol by azeotropic distillation in toluene using a Dean-Stark trap.

  • Dissolve the dried PEG (1.0 eq) in anhydrous toluene.

  • To this solution, add Ag₂O (1.5 eq) and KI (0.2 eq).

  • While stirring rapidly, add TsCl (1.05 eq) in one portion.

  • Allow the reaction to proceed at room temperature with constant stirring for 12 hours.

  • Filter the reaction mixture through a pad of filter aid to remove insoluble silver salts.

  • Remove the toluene by rotary evaporation.

  • Dissolve the crude product in a minimal amount of DCM and precipitate by adding it dropwise to cold diethyl ether.

  • Collect the precipitated product by filtration and dry under vacuum.

Characterization:

  • The degree of tosylation can be determined by ¹H NMR spectroscopy by comparing the integral of the aromatic protons of the tosyl group (δ ≈ 7.4-7.8 ppm) to the integral of the PEG backbone protons (δ ≈ 3.6 ppm).

General Protocol for Protein PEGylation with mPEG-OTs

This protocol provides a general framework for the PEGylation of a protein via its primary amine groups. Optimization of the reaction conditions (e.g., pH, temperature, molar ratio) is crucial for each specific protein.

Materials:

  • Protein solution in a suitable buffer (e.g., phosphate or borate buffer)

  • mPEG-OTs

  • Reaction buffer (e.g., 100 mM sodium borate, pH 9.0)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., size-exclusion or ion-exchange chromatography)

Procedure:

  • Prepare the protein solution at a desired concentration in the reaction buffer.

  • Dissolve the mPEG-OTs in the reaction buffer immediately before use.

  • Add the mPEG-OTs solution to the protein solution at a specific molar ratio (e.g., 5:1 to 20:1 PEG:protein).

  • Incubate the reaction mixture at a controlled temperature (e.g., 4°C or room temperature) with gentle stirring for a predetermined time (e.g., 2-24 hours).

  • Monitor the progress of the reaction by taking aliquots at different time points and analyzing them by SDS-PAGE or HPLC.

  • Once the desired degree of PEGylation is achieved, quench the reaction by adding the quenching solution.

  • Purify the PEGylated protein from unreacted PEG and protein using an appropriate chromatography technique (e.g., size-exclusion chromatography to separate based on size, or ion-exchange chromatography to separate based on charge).

Data Presentation: Quantitative Analysis of Tosyl-PEGylation

The efficiency and outcome of a PEGylation reaction are assessed through various analytical techniques. The following tables summarize key quantitative data related to tosyl-PEGylation.

Table 1: Representative Yields for the Synthesis of Functionalized PEG from Mono-Tosyl PEG

Functional GroupReagents and ConditionsFinal Yield (%)
AzideNaN₃, DMF, 90°C95
ThiolNaSH, H₂O, 60°C84
ThioacetateK₂CO₃, Thioacetic acid, DMF, rt86

Table 2: Characterization of PEGylated Proteins by HPLC

HPLC MethodPrincipleInformation Obtained
Size-Exclusion (SEC-HPLC) Separation based on hydrodynamic volume.Determination of aggregates, separation of PEGylated protein from unreacted protein and free PEG.
Reversed-Phase (RP-HPLC) Separation based on hydrophobicity.Resolution of positional isomers and different degrees of PEGylation.
Ion-Exchange (IEX-HPLC) Separation based on net surface charge.Separation of PEGylated isoforms with different numbers of attached PEG chains.

Visualization of Workflows and Mechanisms

Graphviz diagrams are provided to illustrate key experimental workflows and reaction mechanisms.

experimental_workflow cluster_synthesis Synthesis of mPEG-OTs cluster_pegylation Protein PEGylation cluster_analysis Purification & Analysis s1 PEG-diol s2 Tosylation Reaction (TsCl, Ag2O, KI) s1->s2 s3 Purification (Precipitation) s2->s3 s4 mPEG-OTs s3->s4 p2 mPEG-OTs s4->p2 p1 Protein Solution p3 PEGylation Reaction p1->p3 p2->p3 p4 Quenching p3->p4 a1 Purification (e.g., SEC, IEX) p4->a1 a2 Characterization (SDS-PAGE, HPLC, MS) a1->a2 a3 Final PEG-Protein Conjugate a2->a3

Figure 1: Experimental workflow for protein PEGylation with tosyl-activated PEG.

reaction_mechanism cluster_reactants Reactants cluster_product Product r1 PEG-OTs p1 PEG-NH-Protein (PEGylated Protein) r1->p1 Nucleophilic Substitution p2 TsO- (Leaving Group) r1->p2 Displacement r2 Protein-NH2 (Nucleophile) r2->p1

Figure 2: Nucleophilic substitution mechanism for amine PEGylation with PEG-OTs.

Conclusion

The use of the tosyl group as an activating moiety for PEGylation offers a powerful and versatile strategy for the development of bioconjugates with enhanced therapeutic properties. The high reactivity of tosyl-activated PEG towards common nucleophilic functional groups on biomolecules, coupled with the exceptional stability of the resulting linkages, makes it an attractive choice for creating long-lasting and effective drug delivery systems. While the broad reactivity necessitates careful optimization of reaction conditions to achieve desired specificity, the robustness of the tosyl chemistry provides a reliable platform for a wide range of PEGylation applications. This technical guide has provided a comprehensive overview of the core principles, methodologies, and analytical considerations for employing tosyl-activated PEG, empowering researchers and drug development professionals to effectively harness this valuable tool in their pursuit of innovative therapeutics.

References

An In-depth Technical Guide to PEGylation for Protein Modification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to PEGylation

PEGylation is a widely utilized biopharmaceutical process that involves the covalent attachment of polyethylene glycol (PEG) chains to a protein, peptide, or other biomolecule.[1][2] This modification has become a cornerstone in drug development, significantly enhancing the therapeutic properties of numerous protein-based drugs.[3][4] The pioneering work on PEGylation in the 1970s demonstrated that attaching PEG to proteins could markedly improve their stability and overall characteristics.[5]

The success of PEGylation stems from the unique physicochemical properties of PEG. It is a non-toxic, non-immunogenic, and highly soluble polymer in both aqueous and organic solutions. When conjugated to a protein, PEG imparts several advantageous characteristics, including:

  • Increased Hydrodynamic Size: The PEG chain increases the effective size of the protein in solution, which is a primary factor in reducing its clearance by the kidneys.

  • Enhanced Solubility and Stability: PEGylation can improve the solubility of hydrophobic proteins and protect them from enzymatic degradation and aggregation.

  • Reduced Immunogenicity: The PEG molecule can mask epitopes on the protein surface, shielding them from the host's immune system and reducing the likelihood of an immune response.

  • Prolonged Circulation Half-Life: By reducing renal clearance and protecting against proteolysis, PEGylation significantly extends the time a therapeutic protein remains active in the bloodstream, allowing for less frequent dosing.

These benefits have led to the development of a growing number of FDA-approved PEGylated therapeutics for a range of diseases, including chronic hepatitis, leukemia, and rheumatoid arthritis.

Chemistry of Protein PEGylation

The covalent attachment of PEG to a protein can be achieved through various chemical strategies, which have evolved from non-specific, random conjugation ("first-generation PEGylation") to more controlled, site-specific methods ("second-generation PEGylation"). The choice of chemistry depends on the available functional groups on the protein surface and the desired characteristics of the final conjugate.

First-Generation PEGylation: Targeting Amine Groups

The most common and historically earliest approach to PEGylation targets the primary amino groups of lysine residues and the N-terminus of the protein. This is due to the abundance of accessible lysine residues on the surface of most proteins.

Common amine-reactive PEG derivatives include:

  • PEG-NHS (N-Hydroxysuccinimide) Esters: These are highly reactive and form stable amide bonds with amino groups under mild pH conditions (typically pH 7-9).

  • PEG-Aldehyde: This derivative reacts with the N-terminal amino group under slightly acidic conditions (pH 5.5-7.5) via reductive amination, forming a stable secondary amine linkage. This method offers greater selectivity for the N-terminus over lysine residues due to the lower pKa of the N-terminal α-amino group.

While widely used, these methods can result in a heterogeneous mixture of PEGylated isomers with varying numbers of PEG chains attached at different positions, which can complicate purification and characterization.

Second-Generation PEGylation: Site-Specific Strategies

To overcome the heterogeneity of first-generation methods, site-specific PEGylation techniques have been developed to attach PEG at a single, predetermined location on the protein. This leads to a more homogeneous product with predictable properties.

2.2.1. Thiol-Reactive PEGylation

This strategy targets the sulfhydryl group of cysteine residues. Since free cysteine residues are relatively rare in proteins, a cysteine can be genetically engineered into a specific site on the protein for conjugation.

Common thiol-reactive PEG derivatives include:

  • PEG-Maleimide: This is a highly specific reagent that reacts with sulfhydryl groups at neutral pH (6.5-7.5) to form a stable thioether bond.

  • PEG-Vinyl Sulfone: This reagent also forms a stable thioether linkage with thiols, but the reaction is generally slower than with maleimides, which can allow for greater control.

  • PEG-Orthopyridyl Disulfide (OPSS): This derivative forms a reversible disulfide bond with a free thiol, which can be useful in certain applications.

2.2.2. Disulfide Bridging

A more recent innovation involves the use of bifunctional PEG reagents that can bridge the two sulfur atoms of a native disulfide bond after its mild reduction. This approach allows for site-specific PEGylation without the need for genetic engineering to introduce a free cysteine and helps to maintain the protein's tertiary structure.

Quantitative Impact of PEGylation on Protein Therapeutics

The modification of therapeutic proteins with PEG has a profound and quantifiable impact on their pharmacokinetic properties. The following tables summarize key data for several FDA-approved PEGylated drugs and the observed extension in circulation half-life for various proteins.

Trade Name PEGylated Protein PEG Size (kDa) Indication
Adagen® Adenosine Deaminase5Severe Combined Immunodeficiency Disease (SCID)
Oncaspar® Asparaginase5Acute Lymphoblastic Leukemia
PEG-Intron® Interferon alfa-2b12Hepatitis C
Neulasta® Filgrastim (G-CSF)20Neutropenia
Pegasys® Interferon alfa-2a40 (branched)Hepatitis C
Somavert® Pegvisomant5 (multiple)Acromegaly
Mircera® Epoetin-beta30Anemia in Chronic Kidney Disease
Cimzia® Certolizumab pegol (Fab' fragment)40Crohn's Disease, Rheumatoid Arthritis
Table 1: Selected FDA-Approved PEGylated Protein Drugs and their Characteristics.
Protein Unmodified Half-Life PEGylated Half-Life Fold Increase Reference
Adenosine Deaminase (bovine)a few minutes48-72 hours (in humans)>1000
Filgrastim (G-CSF)3.5-3.8 hours42 hours~11-12
Recombinant Human TIMP-11.1 hours28 hours~25
PEG (6 kDa)18 minutes--
PEG (50 kDa)16.5 hours--
Table 2: Examples of Half-Life Extension by PEGylation.

Experimental Protocols

The following sections provide detailed methodologies for common PEGylation, purification, and characterization experiments.

Protocol for N-Terminal PEGylation using PEG-Aldehyde

This protocol describes the site-selective PEGylation of a protein at its N-terminus via reductive amination.

Materials:

  • Protein of interest

  • mPEG-Propionaldehyde (20 kDa)

  • Sodium cyanoborohydride (NaBH₃CN)

  • Reaction Buffer: 100 mM MES, pH 6.0

  • Quenching Solution: 1 M Tris-HCl, pH 7.5

  • Purification columns and buffers (see Section 4.3)

Methodology:

  • Dissolve the protein in the reaction buffer to a final concentration of 1-5 mg/mL.

  • Add a 5 to 10-fold molar excess of mPEG-Propionaldehyde to the protein solution.

  • Add a 20-fold molar excess of sodium cyanoborohydride to the reaction mixture.

  • Incubate the reaction at 4°C with gentle stirring for 12-24 hours.

  • Quench the reaction by adding the quenching solution to a final concentration of 50 mM.

  • Proceed with the purification of the PEGylated protein (see Section 4.3).

Protocol for Thiol-Reactive PEGylation using PEG-Maleimide

This protocol outlines the site-specific PEGylation of a protein containing a free cysteine residue.

Materials:

  • Protein with a free cysteine residue

  • mPEG-Maleimide (20 kDa)

  • Reaction Buffer: PBS, pH 7.0, containing 1 mM EDTA (degassed)

  • (Optional) TCEP (tris(2-carboxyethyl)phosphine) for disulfide bond reduction

  • Purification columns and buffers (see Section 4.3)

Methodology:

  • Dissolve the protein in the degassed reaction buffer to a concentration of 1-10 mg/mL.

  • (Optional) If the protein has disulfide bonds that need to be reduced to generate a free thiol, add a 10-100 fold molar excess of TCEP and incubate for 30 minutes at room temperature.

  • Prepare a stock solution of mPEG-Maleimide in the reaction buffer or an organic co-solvent like DMSO.

  • Add a 10 to 20-fold molar excess of the mPEG-Maleimide solution to the protein solution.

  • Incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4°C with gentle stirring, protected from light.

  • Purify the PEGylated protein to remove unreacted PEG and protein (see Section 4.3).

Protocol for Purification and Characterization of PEGylated Proteins

Following the conjugation reaction, it is crucial to purify the PEGylated protein and characterize the product.

4.3.1. Purification

A combination of chromatographic techniques is often employed for purification.

  • Size Exclusion Chromatography (SEC): This is a primary method for separating the larger PEGylated protein from the smaller unreacted protein and excess PEG reagent.

    • Equilibrate an appropriate SEC column (e.g., Superdex 200) with a suitable buffer (e.g., PBS, pH 7.4).

    • Load the crude PEGylation reaction mixture onto the column.

    • Elute the proteins with the equilibration buffer and collect fractions.

    • Monitor the elution profile by measuring absorbance at 280 nm.

    • Analyze the fractions by SDS-PAGE to identify those containing the purified PEGylated protein.

  • Ion Exchange Chromatography (IEX): PEGylation shields the surface charges of the protein, altering its binding to IEX resins. This allows for the separation of mono-, di-, and multi-PEGylated species from the unreacted protein.

    • Equilibrate an anion or cation exchange column with a low-salt buffer.

    • Load the reaction mixture (or SEC-purified fractions) onto the column.

    • Elute the bound proteins using a salt gradient.

    • Collect and analyze fractions by SDS-PAGE.

4.3.2. Characterization

  • SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis): This is a fundamental technique to assess the outcome of the PEGylation reaction. The attachment of PEG increases the hydrodynamic radius of the protein, causing it to migrate slower on the gel, resulting in a band shift to a higher apparent molecular weight.

    • Prepare a polyacrylamide gel of an appropriate percentage.

    • Load samples of the un-PEGylated protein, the crude reaction mixture, and the purified PEGylated protein.

    • Run the gel and stain with Coomassie Blue to visualize the protein bands.

  • Mass Spectrometry (MS): Techniques like MALDI-TOF or ESI-MS can be used to determine the exact molecular weight of the PEGylated protein, confirming the number of attached PEG chains.

  • Bioactivity Assays: It is essential to perform a relevant biological assay to determine if the PEGylated protein retains its therapeutic activity.

Visualizations of Key Concepts and Pathways

The following diagrams, created using the Graphviz DOT language, illustrate important aspects of protein PEGylation.

PEGylation_Reaction cluster_reagents Reactants cluster_product Product Protein Protein (with reactive group X) PEGylated_Protein PEGylated Protein (stable covalent bond) Protein->PEGylated_Protein + Activated_PEG Activated PEG (with reactive group Y) Activated_PEG->PEGylated_Protein

Caption: General chemical reaction for protein PEGylation.

PEGylation_Workflow Start Start: Recombinant Protein Expression & Purification Conjugation PEGylation Reaction: Protein + Activated PEG Start->Conjugation PEG_Activation Activation of PEG Polymer PEG_Activation->Conjugation Purification Purification of PEG-Protein Conjugate (e.g., SEC, IEX) Conjugation->Purification Characterization Characterization: - SDS-PAGE - Mass Spectrometry - Purity (HPLC) Purification->Characterization Bioassay In Vitro Bioactivity Assay Characterization->Bioassay End Final PEGylated Protein for Preclinical Studies Bioassay->End

Caption: Experimental workflow for developing a PEGylated protein.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus peg_ifn Pegylated Interferon-α ifnar1 IFNAR1 peg_ifn->ifnar1 binds ifnar2 IFNAR2 peg_ifn->ifnar2 binds jak1 JAK1 ifnar1->jak1 tyk2 TYK2 ifnar2->tyk2 stat1 STAT1 jak1->stat1 P stat2 STAT2 tyk2->stat2 P stat1_p P-STAT1 stat1->stat1_p stat2_p P-STAT2 stat2->stat2_p isgf3 ISGF3 Complex stat1_p->isgf3 stat2_p->isgf3 irf9 IRF9 irf9->isgf3 isre ISRE (DNA) isgf3->isre translocates & binds isg Interferon-Stimulated Genes (ISGs) isre->isg induces transcription antiviral Antiviral Proteins isg->antiviral translation

Caption: Signaling pathway of PEGylated Interferon-α.

References

The Crucial Core: An In-depth Technical Guide to PROTAC Linkers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, moving beyond traditional occupancy-driven inhibition to an event-driven mechanism that hijacks the cell's own ubiquitin-proteasome system (UPS) for targeted protein degradation.[][2] These heterobifunctional molecules are composed of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[3][4] While the choice of POI and E3 ligase ligands is critical for target engagement, the linker is far more than a passive spacer. Its composition, length, flexibility, and attachment points are critical determinants of a PROTAC's efficacy, selectivity, and pharmacokinetic properties.[5] This in-depth technical guide provides a comprehensive overview of PROTAC linkers, focusing on their classification, impact on biological activity, and the experimental protocols used for their evaluation.

The Role of the Linker in PROTAC Function

The primary function of the PROTAC linker is to bridge the POI and an E3 ligase, facilitating the formation of a productive ternary complex (POI-PROTAC-E3 ligase). The stability and conformation of this complex are paramount for efficient ubiquitination of the target protein and its subsequent degradation by the proteasome. A poorly designed linker can lead to steric hindrance, unfavorable protein-protein interactions, or an inability to form a stable ternary complex, thereby abrogating the PROTAC's activity.

Classification of PROTAC Linkers

PROTAC linkers are broadly categorized based on their chemical composition and flexibility. The most common types include flexible linkers, such as alkyl and polyethylene glycol (PEG) chains, and rigid linkers that incorporate cyclic moieties.

  • Flexible Linkers:

    • Alkyl Chains: These are simple hydrocarbon chains that offer significant conformational flexibility. While synthetically accessible, their hydrophobicity can negatively impact the solubility of the PROTAC.

    • Polyethylene Glycol (PEG) Linkers: Composed of repeating ethylene glycol units, PEG linkers are more hydrophilic than alkyl chains, which can improve the solubility and cell permeability of the PROTAC molecule. Approximately 54% of reported PROTACs utilize PEG linkers.

  • Rigid Linkers:

    • These linkers incorporate cyclic structures like piperazine, piperidine, or aromatic rings to introduce conformational constraints. This rigidity can pre-organize the PROTAC into a bioactive conformation, potentially leading to more potent degradation and enhanced metabolic stability.

  • Clickable Linkers:

    • The use of "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has become a popular and efficient method for PROTAC synthesis. The resulting triazole ring is metabolically stable and can be considered a component of a rigid linker strategy.

Impact of Linker Properties on PROTAC Performance

The physicochemical properties of the linker have a profound impact on the overall performance of the PROTAC, influencing its degradation efficiency, selectivity, and drug-like properties.

Data Presentation: Quantitative Analysis of Linker Properties

The following tables summarize experimental data from various studies, illustrating the impact of linker type, length, and composition on PROTAC efficacy and physicochemical properties.

Table 1: Impact of Linker Type and Length on Degradation of Tank-binding kinase 1 (TBK1)

Linker TypeLinker Length (atoms)DC50 (nM)Dmax (%)Reference
Alkyl/Ether< 12No degradation-
Alkyl/Ether12-29Submicromolar> 90
Alkyl/Ether21396
Alkyl/Ether2929276

Table 2: Comparative Analysis of Linker Composition on CRBN Degradation in HEK293T Cells

Linker CompositionDegradation EfficacyReference
Nine-atom alkyl chainConcentration-dependent decrease
Three PEG unitsWeak degradation

Table 3: Physicochemical Properties of Common Linker Types

Linker TypeKey Physicochemical PropertiesImpact on PROTACReference
Alkyl ChainsHydrophobicCan decrease solubility but may enhance cell permeability.
PEG LinkersHydrophilicImproves solubility and can enhance cell permeability.
Rigid LinkersConformational constraintCan improve potency and metabolic stability.
Triazole (from Click Chemistry)Metabolically stable, can be part of a rigid linkerEnhances stability and allows for modular synthesis.

Signaling Pathway and Experimental Workflows

The mechanism of action of PROTACs relies on the hijacking of the ubiquitin-proteasome system. Understanding this pathway and the experimental workflows to evaluate PROTAC efficacy is crucial for their development.

PROTAC-Mediated Protein Degradation Pathway

PROTAC_Mechanism cluster_cytoplasm Cytoplasm cluster_ubiquitination Ubiquitination Cascade POI Protein of Interest (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex Binds PROTAC PROTAC PROTAC->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds E1 E1 Ub-Activating Enzyme E2 E2 Ub-Conjugating Enzyme E1->E2 Transfers Ub AMP_PPi AMP + PPi E2->E3_Ligase Binds Ub Ubiquitin (Ub) Ub->E1 ATP ATP PolyUb_POI Poly-ubiquitinated POI Ternary_Complex->PolyUb_POI Poly-ubiquitination Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: The PROTAC-mediated protein degradation pathway, illustrating the formation of the ternary complex and subsequent ubiquitination and proteasomal degradation of the target protein.

Experimental Workflow for PROTAC Evaluation

PROTAC_Workflow cluster_synthesis PROTAC Synthesis & Characterization cluster_evaluation In Vitro & Cellular Evaluation Synthesis Modular Synthesis (Amide Coupling / Click Chemistry) Purification Purification (HPLC) Synthesis->Purification Characterization Characterization (LC-MS, NMR) Purification->Characterization Ternary_Complex_Assay Ternary Complex Formation (SPR, TR-FRET) Characterization->Ternary_Complex_Assay Permeability_Assay Cellular Permeability (PAMPA) Characterization->Permeability_Assay Degradation_Assay Protein Degradation (Western Blot) Characterization->Degradation_Assay Data_Analysis Data Analysis (DC50, Dmax) Degradation_Assay->Data_Analysis

Caption: A typical experimental workflow for the synthesis, characterization, and evaluation of PROTACs.

Experimental Protocols

Accurate and reproducible experimental data are essential for the rational design and optimization of PROTACs. Below are detailed methodologies for key experiments.

Protocol 1: Synthesis of an Amide-Linked PROTAC

This protocol describes a general procedure for the synthesis of a PROTAC via amide bond formation using HATU as the coupling agent.

  • Step 1: Amide Coupling of Component A (e.g., Warhead-COOH) with a Bifunctional Linker (e.g., Amine-PEGn-Boc)

    • Reagents and Materials:

      • Component A with a carboxylic acid (1.0 eq)

      • Amine-PEGn-Boc (1.1 eq)

      • HATU (1.2 eq)

      • DIPEA (3.0 eq)

      • Anhydrous DMF

      • Nitrogen atmosphere

    • Procedure:

      • Dissolve Component A in anhydrous DMF under a nitrogen atmosphere.

      • Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature.

      • Add the Amine-PEGn-Boc linker to the reaction mixture.

      • Stir the reaction at room temperature overnight.

      • Monitor the reaction progress by LC-MS.

      • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.

      • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

      • Purify the crude product by flash column chromatography to yield the coupled product.

  • Step 2: Boc Deprotection

    • Reagents and Materials:

      • Product from Step 1

      • DCM

      • TFA (20-50% v/v)

    • Procedure:

      • Dissolve the Boc-protected intermediate in DCM.

      • Add TFA to the solution at 0 °C.

      • Allow the reaction to warm to room temperature and stir for 1-3 hours.

      • Monitor the reaction by LC-MS.

      • Upon completion, concentrate the reaction mixture under reduced pressure. The resulting amine salt is often used in the next step without further purification.

  • Step 3: Final Amide Coupling with Component B (e.g., E3 Ligase Ligand-COOH)

    • Procedure:

      • Follow the procedure outlined in Step 1, using the deprotected product from Step 2 and Component B as the coupling partners.

      • Purify the final PROTAC by preparative HPLC to obtain the desired product.

Protocol 2: PROTAC Synthesis via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "click chemistry" approach for the final ligation of two PROTAC fragments.

  • Reagents and Materials:

    • Component A with a terminal alkyne (1.0 eq)

    • Component B with a terminal azide (1.0 eq)

    • Copper(II) sulfate pentahydrate (CuSO4·5H2O) (0.1 eq)

    • Sodium ascorbate (0.2 eq)

    • Solvent mixture (e.g., t-BuOH/H2O or DMF)

  • Procedure:

    • Dissolve the alkyne and azide components in the chosen solvent system.

    • In a separate vial, prepare a fresh solution of sodium ascorbate in water.

    • In another vial, prepare a solution of CuSO4·5H2O in water.

    • Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO4·5H2O solution.

    • Stir the reaction at room temperature for 12-24 hours.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, dilute the reaction with water and extract with an appropriate organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate.

    • Purify the final PROTAC by flash column chromatography or preparative HPLC.

Protocol 3: Western Blot for PROTAC-Induced Protein Degradation

This is a standard method to quantify the levels of a target protein in cells following PROTAC treatment.

  • Materials:

    • Cell line expressing the target protein

    • PROTAC compound and vehicle control (e.g., DMSO)

    • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels and electrophoresis apparatus

    • PVDF or nitrocellulose membranes and transfer apparatus

    • Blocking buffer (e.g., 5% non-fat milk in TBST)

    • Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)

    • HRP-conjugated secondary antibody

    • ECL substrate and imaging system

  • Procedure:

    • Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with varying concentrations of the PROTAC for a specified time. Include a vehicle-only control.

    • Cell Lysis: After treatment, wash cells with ice-cold PBS and add lysis buffer. Scrape the cells, collect the lysate, and incubate on ice. Centrifuge to pellet cell debris and collect the supernatant.

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

    • SDS-PAGE and Transfer: Normalize protein amounts, prepare samples with Laemmli buffer, and boil. Separate proteins by SDS-PAGE and transfer to a membrane.

    • Immunoblotting: Block the membrane and incubate with the primary antibody overnight at 4°C. Wash and incubate with the HRP-conjugated secondary antibody.

    • Detection and Analysis: Detect the chemiluminescent signal. Quantify band intensities using densitometry software. Normalize the target protein levels to the loading control. Calculate DC50 and Dmax values from the dose-response curves.

Protocol 4: Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay measures the passive diffusion of a compound across an artificial lipid membrane.

  • Principle: The PAMPA assay measures the diffusion of a compound from a donor compartment, through a lipid-infused artificial membrane, to an acceptor compartment. The rate of diffusion is used to calculate the apparent permeability coefficient (Papp).

  • Procedure:

    • Prepare Lipid Membrane: Coat the membrane of the donor plate with a solution of lecithin in dodecane.

    • Prepare Solutions: Prepare the PROTAC solution in a buffer (e.g., PBS with 5% DMSO) for the donor wells. Fill the acceptor wells with the same buffer.

    • Incubation: Place the donor plate onto the acceptor plate and incubate for a specified time (e.g., 10-20 hours).

    • Quantification: After incubation, determine the concentration of the PROTAC in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS).

    • Calculate Permeability: Calculate the Papp value using the concentrations and known parameters of the assay system.

Conclusion

The linker is a critical and highly tunable component of a PROTAC molecule that significantly influences its biological activity and physicochemical properties. A deep understanding of the different linker types, their impact on ternary complex formation, and the experimental methods for their evaluation is essential for the rational design of potent and selective protein degraders. The systematic optimization of linker length, composition, and rigidity remains a key challenge and a major area of research in the development of next-generation PROTAC therapeutics. This guide provides a foundational framework for researchers to navigate the complexities of PROTAC linker design and evaluation, ultimately accelerating the discovery of novel therapies for a wide range of diseases.

References

Unveiling the Hydrophilic Nature of m-PEG11-Tos: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Methoxy-poly(ethylene glycol)-tosylate with eleven ethylene glycol repeat units (m-PEG11-Tos) is a monodisperse polyethylene glycol (PEG) derivative of significant interest in bioconjugation, drug delivery, and the development of advanced therapeutics like Proteolysis Targeting Chimeras (PROTACs).[1][2] Its structure comprises a hydrophilic PEG backbone, a terminal methoxy group, and a tosylate functional group. The profound hydrophilicity imparted by the PEG chain is a cornerstone of its utility, dramatically influencing the solubility, pharmacokinetics, and bioavailability of conjugated molecules. The tosylate group serves as an excellent leaving group, facilitating efficient nucleophilic substitution reactions for covalent attachment to proteins, peptides, nanoparticles, and other substrates.[3] This guide provides an in-depth examination of the hydrophilic properties of this compound, supported by quantitative data, detailed experimental protocols, and functional visualizations.

Core Hydrophilic and Physicochemical Properties

The defining characteristic of this compound is the water-solubility conferred by its PEG chain. The ether oxygen atoms along the backbone form hydrogen bonds with water, creating a hydration shell that enhances aqueous solubility. This property is crucial for improving the solubility of hydrophobic drugs and biomolecules. While specific quantitative solubility data is not widely published, it is established as being soluble in water.

A key metric for hydrophilicity is the partition coefficient (LogP), which describes the distribution of a compound between an organic and an aqueous phase. A lower LogP value indicates greater hydrophilicity. The calculated XLogP3 for this compound is 1.3, indicating a preferential, but not extreme, partitioning into the organic phase compared to its parent alcohol, m-PEG11-OH, which has a highly hydrophilic XLogP3 of -2.1. This difference highlights the contribution of the more lipophilic tosyl group to the overall character of the molecule.

Table 1: Physicochemical and Hydrophilic Properties of this compound and Related Compounds

PropertyThis compoundm-PEG11-OH (Parent Alcohol)Notes
Molecular Formula C28H50O13SC23H48O12-
Molecular Weight 626.76 g/mol 516.6 g/mol -
Appearance White to off-white powderClear, colorless liquid-
Water Solubility Soluble in waterSoluble in waterQuantitative limit not specified in literature. The PEG chain ensures high aqueous solubility.
XLogP3 1.3-2.1A calculated measure of the octanol-water partition coefficient. Lower values indicate higher hydrophilicity.

Experimental Protocols

Protocol 1: Determination of Partition Coefficient (LogP) by Shake-Flask HPLC Method

This protocol describes the "gold standard" shake-flask method for experimentally determining the octanol-water partition coefficient, a direct measure of lipophilicity/hydrophilicity.

1. Principle: The compound is partitioned between two pre-saturated, immiscible phases: n-octanol and an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). After reaching equilibrium, the concentration of the compound in each phase is determined by High-Performance Liquid Chromatography (HPLC). The partition coefficient (P) is the ratio of the concentration in the organic phase to the aqueous phase, and LogP is its base-10 logarithm.

2. Materials:

  • This compound

  • n-Octanol (HPLC grade)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Dimethyl Sulfoxide (DMSO) for stock solution

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV or ELSD)

  • Mechanical shaker or vortex mixer

  • Centrifuge

  • Glass vials (e.g., 2 mL HPLC vials)

3. Methodology:

  • Phase Pre-saturation: Vigorously mix equal volumes of n-octanol and PBS (pH 7.4) for 24 hours. Allow the layers to separate completely before use. This ensures that each phase is saturated with the other, preventing volume changes during the experiment.

  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).

  • Partitioning:

    • Add a small volume of the stock solution to a vial containing a defined ratio of pre-saturated n-octanol and pre-saturated PBS. A typical starting ratio is 1:1 (e.g., 500 µL of each). The final concentration of the analyte should be low (e.g., < 0.01 M) to avoid aggregation.

    • Prepare samples in triplicate.

  • Equilibration: Seal the vials and shake them vigorously for a set period (e.g., 1 hour) at a controlled temperature (e.g., 25°C) to allow the compound to partition and reach equilibrium.

  • Phase Separation: Centrifuge the vials at high speed (e.g., 3000 x g) for 10-15 minutes to ensure complete separation of the n-octanol and aqueous layers.

  • Sample Analysis:

    • Carefully withdraw an aliquot from each phase.

    • Dilute the aliquots with a suitable mobile phase to fall within the linear range of the HPLC detector.

    • Inject the samples onto the HPLC system and record the peak areas.

  • Calculation:

    • Generate a calibration curve to determine the concentration from the peak area.

    • Calculate the partition coefficient: P = [Concentration in n-octanol] / [Concentration in aqueous phase]

    • Calculate the LogP: Log P = log10(P)

G cluster_prep 1. Preparation cluster_exp 2. Experiment cluster_analysis 3. Analysis A Pre-saturate n-Octanol & PBS B Prepare this compound Stock Solution (DMSO) C Combine Stock, n-Octanol, & PBS in Vial B->C D Shake to Equilibrate (1 hr, 25°C) C->D E Centrifuge to Separate Phases D->E F Sample Aqueous Phase E->F G Sample n-Octanol Phase E->G H Analyze Concentrations via HPLC F->H G->H I Calculate LogP H->I

Caption: Workflow for LogP Determination by Shake-Flask HPLC.
Protocol 2: Nucleophilic Substitution Reaction (PEGylation) with a Model Amine

This protocol outlines a general procedure for conjugating this compound to a molecule containing a primary amine (e.g., the N-terminus or a lysine residue of a protein), leveraging the tosyl group as an effective leaving group.

1. Principle: The reaction is a bimolecular nucleophilic substitution (SN2). The nucleophilic amine group attacks the carbon atom adjacent to the tosylate group. The tosylate anion, a very stable species, is displaced, forming a stable secondary amine linkage between the PEG chain and the target molecule. A weak base is often used to scavenge the acidic byproduct (p-toluenesulfonic acid).

2. Materials:

  • This compound

  • Amine-containing substrate (e.g., a peptide like Gly-Phe-NH2)

  • Aprotic polar solvent (e.g., Dimethylformamide (DMF) or Acetonitrile)

  • Non-nucleophilic base (e.g., N,N-Diisopropylethylamine (DIPEA) or potassium carbonate)

  • Reaction vessel (e.g., round-bottom flask) with magnetic stirrer

  • Inert atmosphere supply (Nitrogen or Argon)

  • Purification system (e.g., preparative HPLC or size-exclusion chromatography)

3. Methodology:

  • Reagent Preparation:

    • Dissolve the amine-containing substrate in the chosen aprotic solvent under an inert atmosphere.

    • In a separate container, dissolve this compound in the same solvent. A molar excess of the PEG reagent (e.g., 1.5 to 5 equivalents) is typically used to drive the reaction to completion.

  • Reaction Setup:

    • To the stirred solution of the amine substrate, add the base (e.g., 2-3 equivalents of DIPEA).

    • Add the this compound solution dropwise to the reaction mixture at room temperature.

  • Reaction Monitoring:

    • Allow the reaction to proceed at room temperature for several hours (e.g., 4 to 24 hours).

    • Monitor the reaction progress by a suitable analytical technique, such as LC-MS, to track the consumption of the starting material and the formation of the PEGylated product.

  • Work-up and Purification:

    • Once the reaction is complete, quench any unreacted this compound if necessary.

    • Remove the solvent under reduced pressure (rotary evaporation).

    • Purify the crude product using an appropriate chromatographic technique (e.g., reverse-phase HPLC) to separate the PEGylated conjugate from unreacted starting materials and byproducts.

  • Characterization:

    • Confirm the identity and purity of the final product using analytical techniques like LC-MS and NMR spectroscopy.

Functional Implications of Hydrophilicity

The hydrophilic PEG chain is not merely a passive solubilizer; it actively dictates the biological behavior of the molecule it is attached to. This is a critical concept in drug development.

1. Enhanced Pharmacokinetics: The hydration shell formed around the PEG chain increases the hydrodynamic radius of the conjugated drug. This larger size reduces renal clearance, thereby extending the circulation half-life of the therapeutic.

2. Reduced Immunogenicity ("Stealth Effect"): The flexible and neutral PEG chain can mask epitopes on the surface of a protein or nanoparticle. This "stealth" effect shields the conjugate from recognition by the immune system, reducing the likelihood of an immunogenic response and opsonization (tagging for clearance by phagocytes).

3. Improved Bioavailability: For hydrophobic drugs, poor aqueous solubility is a major barrier to formulation and absorption. Covalent attachment of a hydrophilic this compound linker can render the entire conjugate soluble, enabling intravenous administration and improving its distribution in the body.

G cluster_molecule PEGylated Drug Conjugate cluster_bio Biological Environment (Aqueous) Drug Hydrophobic Drug Core Linker Linker Drug->Linker PEG m-PEG11 (Hydrophilic Chain) Solubility Increased Aqueous Solubility PEG->Solubility Forms Hydration Shell Immunity Reduced Immunogenicity ('Stealth Effect') PEG->Immunity Masks Epitopes Linker->PEG PK Extended Circulation Half-Life (Reduced Renal Clearance) Solubility->PK Enables IV Formulation & Systemic Exposure

Caption: Role of the Hydrophilic PEG Chain in Drug Delivery.

Conclusion

The hydrophilic properties of this compound are central to its function as a premier chemical tool for researchers. Its well-defined PEG chain confers enhanced aqueous solubility, a favorable pharmacokinetic profile, and reduced immunogenicity to conjugated molecules. The combination of this powerful hydrophilic spacer with a highly efficient tosylate leaving group makes this compound an invaluable asset in the design and synthesis of next-generation therapeutics and advanced biomaterials. A thorough understanding of its physicochemical properties, as outlined in this guide, is essential for its effective application in the laboratory and beyond.

References

An In-depth Technical Guide to m-PEG11-Tos: Properties, Synthesis, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of methoxy-poly(ethylene glycol)-undecyl tosylate (m-PEG11-Tos), a versatile chemical linker extensively used in pharmaceutical research and development. This document details its chemical properties, provides supplier information, outlines a general synthesis and purification protocol, and explores its critical role in the creation of advanced therapeutic agents, particularly Proteolysis Targeting Chimeras (PROTACs).

Core Properties and Supplier Information

This compound is a polyethylene glycol (PEG) derivative with a terminal methoxy group and a tosylate leaving group. The 11-unit PEG chain imparts hydrophilicity, which can improve the solubility and pharmacokinetic properties of conjugated molecules. The tosyl group is an excellent leaving group, facilitating nucleophilic substitution reactions for the attachment of various molecules.

Table 1: Chemical and Physical Properties of this compound

PropertyValue
CAS Number 58320-73-3[1]
Molecular Formula C28H50O13S
Molecular Weight 626.76 g/mol [2]
Appearance White to off-white solid
Solubility Soluble in DMSO[1]
Storage Short term (days to weeks) at 0-4 °C; Long term (months to years) at -20 °C, dry and dark[1]

Table 2: Supplier Information for this compound

SupplierPurity
MedKoo Biosciences>98%[1]
ChemScene≥98%
Biopharma PEG≥95%
DC ChemicalsInformation not specified

Synthesis and Purification

The synthesis of this compound involves the tosylation of the terminal hydroxyl group of methoxy-poly(ethylene glycol) with 11 ethylene glycol repeat units. A general experimental protocol is provided below.

Experimental Protocol: Synthesis of this compound

Materials:

  • Methoxy(polyethylene glycol) (11) (m-PEG11-OH)

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine (or another suitable base like triethylamine)

  • Dichloromethane (DCM)

  • Hydrochloric acid (HCl), 1M solution

  • Sodium bicarbonate (NaHCO3), saturated solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Procedure:

  • Dissolution: Dissolve m-PEG11-OH in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Base: Cool the solution in an ice bath (0 °C) and add pyridine.

  • Tosylation: Slowly add a solution of p-toluenesulfonyl chloride in anhydrous DCM to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight.

  • Work-up:

    • Wash the reaction mixture with 1M HCl to remove excess pyridine.

    • Wash with saturated sodium bicarbonate solution.

    • Wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the solution under reduced pressure.

    • Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes.

  • Characterization:

    • Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Characterization Data

¹H NMR (CDCl₃, 400 MHz): The expected spectrum would show characteristic peaks for the tosyl group (aromatic protons around 7.3-7.8 ppm and a methyl singlet around 2.4 ppm), the PEG backbone (a complex multiplet around 3.6 ppm), and the terminal methoxy group (a singlet around 3.4 ppm). The protons on the carbon adjacent to the tosylate group would be shifted downfield.

Mass Spectrometry (ESI-MS): The mass spectrum should show a prominent peak corresponding to the molecular ion [M+Na]⁺ or [M+H]⁺.

Applications in Drug Development: PROTACs

This compound is a valuable linker for the synthesis of PROTACs. PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by recruiting an E3 ubiquitin ligase. The linker plays a crucial role in a PROTAC's efficacy by controlling the distance and orientation between the POI and the E3 ligase.

PROTAC Synthesis Workflow

The synthesis of a PROTAC using this compound typically involves a multi-step process where the linker is sequentially conjugated to a ligand for the POI and a ligand for an E3 ligase.

PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis cluster_purification Purification cluster_analysis Analysis This compound This compound Nucleophilic_Displacement_1 Nucleophilic Displacement (e.g., with POI Ligand-Nu) This compound->Nucleophilic_Displacement_1 Intermediate POI Ligand-Linker Nucleophilic_Displacement_1->Intermediate Activation Linker End-group Activation (if needed) Intermediate->Activation Activated_Intermediate Activated POI Ligand-Linker Activation->Activated_Intermediate Nucleophilic_Displacement_2 Nucleophilic Displacement (with E3 Ligase Ligand-Nu) Activated_Intermediate->Nucleophilic_Displacement_2 Crude_PROTAC Crude PROTAC Nucleophilic_Displacement_2->Crude_PROTAC Purification_Step Purification (e.g., HPLC) Crude_PROTAC->Purification_Step Pure_PROTAC Pure PROTAC Purification_Step->Pure_PROTAC Analysis_Step Characterization (NMR, MS) Pure_PROTAC->Analysis_Step Final_Product Characterized PROTAC Analysis_Step->Final_Product

Caption: General workflow for the synthesis of a PROTAC using this compound.

PROTAC-Mediated Degradation of KRAS G12C

A key area of research for PROTACs is the targeting of oncogenic proteins like KRAS. Mutations in the KRAS gene are found in a significant percentage of human cancers. PROTACs have been developed to target the KRAS G12C mutant, a common driver of lung and colorectal cancers. While specific PROTACs utilizing an 11-unit PEG linker are proprietary, the general mechanism of action is well-understood.

A PROTAC targeting KRAS G12C would consist of a KRAS G12C inhibitor, a linker such as one derived from this compound, and an E3 ligase ligand (e.g., for VHL or Cereblon).

KRAS_Degradation_Pathway PROTAC KRAS G12C PROTAC (with PEG11 Linker) PROTAC->PROTAC Recycling Ternary_Complex Ternary Complex (KRAS-PROTAC-E3) PROTAC->Ternary_Complex Binds KRAS KRAS G12C (Target Protein) KRAS->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase (e.g., VHL) E3_Ligase->Ternary_Complex Binds Ub_KRAS Ubiquitinated KRAS G12C Ternary_Complex->Ub_KRAS Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome Proteasome Ub_KRAS->Proteasome Recognition Degradation Degradation Proteasome->Degradation Signaling_Down Downstream Signaling (e.g., MAPK pathway) Inhibited Degradation->Signaling_Down

Caption: PROTAC-mediated degradation of KRAS G12C.

This signaling pathway illustrates how a PROTAC brings the KRAS G12C protein into proximity with an E3 ubiquitin ligase, leading to its ubiquitination and subsequent degradation by the proteasome. This catalytic process results in the inhibition of downstream signaling pathways, such as the MAPK pathway, which are crucial for cancer cell proliferation. The flexibility and hydrophilicity imparted by the PEG11 linker are critical for the formation of a stable and productive ternary complex.

Conclusion

This compound is a fundamental building block in modern drug discovery, particularly in the rapidly advancing field of targeted protein degradation. Its well-defined structure, commercial availability, and straightforward reactivity make it an invaluable tool for researchers developing novel therapeutics. The ability to precisely control the linkage of different molecular entities with a hydrophilic spacer of defined length is essential for optimizing the efficacy and pharmaceutical properties of complex drug candidates. This guide provides a foundational understanding of this compound for its effective application in the laboratory.

References

Methodological & Application

Application Notes and Protocols for m-PEG11-Tos Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the bioconjugation of m-PEG11-Tos to proteins and other biomolecules. The protocols outlined below are based on the principles of nucleophilic substitution, where the tosyl group of this compound serves as an excellent leaving group upon reaction with primary amines and thiols.

Introduction

This compound is a monodisperse polyethylene glycol (PEG) derivative with a terminal tosyl group. The tosyl group is highly reactive towards nucleophiles, making it a valuable tool for the covalent modification of biomolecules. This process, known as PEGylation, can enhance the therapeutic properties of proteins, peptides, and other drug candidates by increasing their solubility, stability, and in vivo half-life, while potentially reducing their immunogenicity. The this compound linker is particularly noted for its application in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it serves as a flexible spacer between the target protein ligand and the E3 ligase ligand.[1][2][3]

Chemical Properties and Reaction Mechanism

This compound (methoxy-undeca(ethylene glycol)-tosylate) has a molecular weight of 626.75 g/mol and the chemical formula C28H50O13S.[4][5] The core of the bioconjugation reaction is a nucleophilic substitution where a nucleophilic group on the biomolecule, typically a primary amine (-NH2) from a lysine residue or the N-terminus, or a thiol (-SH) from a cysteine residue, attacks the carbon atom adjacent to the tosyl group. This results in the displacement of the tosylate and the formation of a stable covalent bond between the PEG linker and the biomolecule.

The reaction with primary amines is most efficient at a slightly basic pH (8.5-9.5), which deprotonates the amine to increase its nucleophilicity.

Quantitative Data Summary

The following table summarizes key quantitative parameters for the bioconjugation of this compound. These values should be considered as starting points, and optimization may be necessary for specific applications.

ParameterRecommended Value/RangeNotes
Molar Excess of this compound 5 to 20-foldA higher excess can drive the reaction to completion but may increase the risk of multiple PEGylations per molecule.
Reaction pH (for amines) 8.5 - 9.5Use of a non-amine containing buffer such as borate or phosphate buffer is recommended.
Reaction pH (for thiols) 7.0 - 8.0Thiol reactivity increases with pH, but disulfide bond formation can also occur at higher pH.
Reaction Temperature Room Temperature (20-25°C) or 37°CHigher temperatures can increase the reaction rate but may affect protein stability.
Reaction Time 2 to 24 hoursReaction progress should be monitored to determine the optimal time.
Storage of this compound -20°C, desiccatedThe reagent is sensitive to moisture.

Experimental Protocols

Protocol 1: Bioconjugation of this compound to a Protein via Primary Amines

This protocol describes a general procedure for the PEGylation of a protein using its primary amine groups.

Materials:

  • Protein of interest

  • This compound

  • Reaction Buffer: 100 mM Sodium Borate Buffer, pH 9.0

  • Quenching Solution: 1 M Tris-HCl, pH 8.0

  • Purification system (e.g., Size Exclusion Chromatography (SEC) or Ion Exchange Chromatography (IEX))

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

Procedure:

  • Protein Preparation: Dissolve the protein of interest in the Reaction Buffer to a final concentration of 1-10 mg/mL.

  • This compound Preparation: Immediately before use, dissolve this compound in a minimal amount of anhydrous DMF or DMSO.

  • Conjugation Reaction:

    • Add the desired molar excess (e.g., 10-fold) of the dissolved this compound to the protein solution.

    • Gently mix the reaction mixture and incubate at room temperature for 4 hours with continuous gentle agitation.

  • Quenching the Reaction: Add the Quenching Solution to a final concentration of 50 mM to consume any unreacted this compound. Incubate for 30 minutes at room temperature.

  • Purification:

    • Remove unreacted PEG reagent and byproducts by SEC using a column appropriate for the size of the PEGylated protein.

    • Alternatively, IEX can be used to separate the PEGylated protein from the unmodified protein based on changes in surface charge.

  • Characterization:

    • Confirm successful conjugation and assess the degree of PEGylation using SDS-PAGE, which will show an increase in the apparent molecular weight of the protein.

    • For a more precise determination of the molecular weight and confirmation of the conjugate's identity, use MALDI-TOF mass spectrometry.

Protocol 2: Bioconjugation of this compound to a Peptide via a Thiol Group

This protocol is designed for peptides or proteins containing a free cysteine residue.

Materials:

  • Peptide or protein with a free thiol group

  • This compound

  • Reaction Buffer: 100 mM Phosphate Buffer with 5 mM EDTA, pH 7.5

  • Purification system (e.g., Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC))

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

Procedure:

  • Peptide Preparation: Dissolve the thiol-containing peptide in the Reaction Buffer. If the peptide has been stored with a reducing agent, it must be removed prior to conjugation.

  • This compound Preparation: Dissolve this compound in a minimal amount of anhydrous DMF or DMSO immediately before use.

  • Conjugation Reaction:

    • Add a 5 to 10-fold molar excess of the dissolved this compound to the peptide solution.

    • Incubate the reaction at room temperature for 4-6 hours under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the thiol group.

  • Purification: Purify the PEGylated peptide using RP-HPLC.

  • Characterization: Analyze the purified product by LC-MS to confirm the identity and purity of the PEGylated peptide.

Visualizations

G Experimental Workflow for this compound Bioconjugation cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification cluster_analysis Analysis prep_protein Prepare Protein Solution (1-10 mg/mL in Reaction Buffer) conjugation Mix Protein and this compound (5-20x molar excess of PEG) Incubate at RT for 2-24h prep_protein->conjugation prep_peg Prepare this compound Solution (in anhydrous DMF or DMSO) prep_peg->conjugation quenching Quench Reaction (e.g., with Tris buffer) conjugation->quenching purification Purify Conjugate (SEC, IEX, or RP-HPLC) quenching->purification analysis Characterize Conjugate (SDS-PAGE, Mass Spectrometry) purification->analysis

Caption: Workflow for protein bioconjugation with this compound.

G Signaling Pathway of this compound Reaction with a Primary Amine protein Protein-NH2 (Primary Amine) transition_state Nucleophilic Attack protein->transition_state pH 8.5-9.5 peg m-PEG11-OTs (this compound) peg->transition_state product Protein-NH-PEG11-m (PEGylated Protein) transition_state->product leaving_group TsO- (Tosylate Leaving Group) transition_state->leaving_group

Caption: Reaction of this compound with a primary amine on a protein.

References

Application Notes and Protocols for PROTAC Synthesis Using m-PEG11-Tos

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the body's own cellular machinery to selectively eliminate disease-causing proteins.[1] These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The formation of a ternary complex between the PROTAC, the POI, and the E3 ligase leads to the ubiquitination of the POI, marking it for degradation by the 26S proteasome.

The linker is a critical component of a PROTAC, as its length, rigidity, and composition significantly influence the stability and geometry of the ternary complex, thereby affecting the efficiency of protein degradation. Polyethylene glycol (PEG) linkers are widely used in PROTAC design due to their ability to enhance solubility, improve pharmacokinetic properties, and offer synthetic versatility for tuning linker length.[1] m-PEG11-Tos, a monodispersed PEG linker with a terminal tosyl group, is a valuable building block for the synthesis of PROTACs. The tosyl group serves as an excellent leaving group for nucleophilic substitution reactions, facilitating the conjugation of the PEG linker to a POI ligand or an E3 ligase ligand.

These application notes provide detailed protocols and guidelines for the use of this compound in the synthesis of PROTACs.

PROTAC Mechanism of Action

The signaling pathway for PROTAC-mediated protein degradation involves a series of enzymatic steps within the ubiquitin-proteasome system. The PROTAC molecule acts as a bridge, bringing the target protein into close proximity with an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target protein. Following polyubiquitination, the target protein is recognized and degraded by the proteasome.

PROTAC_Mechanism cluster_0 Ubiquitin-Proteasome System E1 E1 Ubiquitin-Activating Enzyme AMP_PPi AMP + PPi E1->AMP_PPi Activation E2 E2 Ubiquitin-Conjugating Enzyme E1->E2 Conjugation Ub Ubiquitin (Ub) Ub->E1 ATP ATP ATP->E1 E3 E3 Ubiquitin Ligase E2->E3 Ternary_Complex POI-PROTAC-E3 Ternary Complex E3->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex PROTAC PROTAC PROTAC->Ternary_Complex PolyUb_POI Polyubiquitinated POI Ternary_Complex->PolyUb_POI Ubiquitination Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation Recycled_Ub Recycled Ub Proteasome->Recycled_Ub

PROTAC-mediated protein degradation pathway.

Experimental Protocols

The synthesis of a PROTAC using this compound typically involves a modular approach, where the POI ligand and the E3 ligase ligand are synthesized or acquired separately and then sequentially coupled with the linker. The tosyl group on this compound makes it particularly suitable for reaction with nucleophiles such as amines or phenols.

General Synthetic Workflow

The following diagram illustrates a general workflow for the synthesis of a PROTAC using this compound, where one of the ligands contains a nucleophilic handle (e.g., an amine or a phenol) for reaction with the tosylated linker.

PROTAC_Synthesis_Workflow cluster_workflow PROTAC Synthesis Workflow Start Start Step1 Step 1: Coupling of Ligand A with this compound Start->Step1 Purification1 Purification of Ligand A-PEG11-OMe Step1->Purification1 Step2 Step 2: Functional Group Transformation (if necessary) Purification1->Step2 Purification2 Purification of Functionalized Intermediate Step2->Purification2 Step3 Step 3: Coupling with Ligand B Purification2->Step3 Final_Purification Final Purification of PROTAC (e.g., Preparative HPLC) Step3->Final_Purification Analysis Characterization and Analysis (LC-MS, NMR, etc.) Final_Purification->Analysis End End Analysis->End

General workflow for PROTAC synthesis.

Protocol 1: Coupling of this compound with an Amine-Containing Ligand

This protocol describes the reaction of this compound with a ligand (either POI or E3 ligase ligand) that contains a primary or secondary amine.

Reagents and Materials:

  • Amine-containing ligand (1.0 eq)

  • This compound (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Nitrogen atmosphere

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve the amine-containing ligand in anhydrous DMF under a nitrogen atmosphere.

  • Add DIPEA to the solution and stir for 15 minutes at room temperature.

  • Add this compound to the reaction mixture.

  • Heat the reaction to 60-80 °C and stir overnight.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the desired PEGylated ligand.

Protocol 2: Coupling of this compound with a Phenol-Containing Ligand

This protocol describes the Williamson ether synthesis between this compound and a phenolic ligand.

Reagents and Materials:

  • Phenol-containing ligand (1.0 eq)

  • This compound (1.2 eq)

  • Potassium carbonate (K2CO3) or Cesium carbonate (Cs2CO3) (3.0 eq)

  • Anhydrous Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Nitrogen atmosphere

  • Standard glassware for organic synthesis

Procedure:

  • To a solution of the phenol-containing ligand in anhydrous DMF, add the carbonate base (K2CO3 or Cs2CO3).

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of this compound in anhydrous DMF to the reaction mixture.

  • Heat the reaction to 60-80 °C and stir for 16 hours under a nitrogen atmosphere.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the PEGylated ligand.

Subsequent Steps

Following the successful coupling of the first ligand to the m-PEG11-linker, the terminal methoxy group may need to be converted to a functional group suitable for coupling with the second ligand. For instance, if the final coupling is an amide bond formation, the methoxy group would need to be hydrolyzed to a carboxylic acid. The resulting intermediate is then coupled to the second ligand using standard peptide coupling reagents (e.g., HATU, HOBt) or by converting the carboxylic acid to an activated ester (e.g., NHS ester). The final PROTAC is then purified, typically by preparative HPLC.

Data Presentation

The following tables provide illustrative quantitative data for the synthesis and biological evaluation of a hypothetical PROTAC synthesized using an m-PEG11-linker. These values are representative of typical outcomes in PROTAC development and should be used for comparative purposes.

Table 1: Synthesis Yields

Reaction StepStarting MaterialProductYield (%)Purity (%) (by HPLC)
1Ligand A (amine) + this compoundLigand A-PEG11-OMe75>95
2Ligand A-PEG11-OMeLigand A-PEG11-COOH85>95
3Ligand A-PEG11-COOH + Ligand BFinal PROTAC60>98

Table 2: Biological Activity Data

PROTAC ConstructTarget ProteinE3 LigaseDC50 (nM)Dmax (%)Cell Line
Hypothetical PROTAC 1BRD4CRBN25>90HEK293
Hypothetical PROTAC 2BTKVHL15>95Ramos
  • DC50 : The concentration of the PROTAC that results in 50% degradation of the target protein.

  • Dmax : The maximum percentage of target protein degradation achieved.

Conclusion

This compound is a versatile and valuable linker for the synthesis of PROTACs. Its defined length and the reactivity of the tosyl group allow for the straightforward and modular construction of these complex molecules. The protocols and data presented in these application notes provide a foundation for researchers to design and synthesize novel PROTACs for therapeutic development. Optimization of the linker length and attachment points is often necessary to achieve optimal degradation efficacy for a specific target and E3 ligase pair.

References

Application Notes and Protocols for m-PEG11-Tos in Antibody-Drug Conjugate (ADC) Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) are a rapidly evolving class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cytotoxic activity of a small molecule drug. The linker, which connects the antibody and the payload, is a critical component that significantly influences the ADC's stability, pharmacokinetics, efficacy, and overall therapeutic index. The m-PEG11-Tos linker is a discrete polyethylene glycol (PEG) linker featuring a terminal tosyl group, offering a strategic approach to ADC development.

The incorporation of a PEG moiety, such as the 11-unit PEG chain in this compound, can enhance the hydrophilicity of the ADC. This is particularly beneficial when working with hydrophobic payloads, as it can mitigate aggregation, improve solubility, and lead to more favorable pharmacokinetic profiles.[1][2][3] The tosyl group serves as an excellent leaving group for nucleophilic substitution, allowing for covalent attachment to the antibody.[4]

These application notes provide a comprehensive overview of the use of this compound in ADC development, including detailed protocols for conjugation, characterization, and in vitro evaluation.

Chemical Properties of this compound

PropertyValue
Molecular Formula C28H50O13S
Molecular Weight 626.75 g/mol
Appearance Solid
Purity Typically ≥98%
Solubility Soluble in aqueous media

Data sourced from publicly available information.[5]

Application in Antibody-Drug Conjugate Development

The this compound linker serves as a bridge between the antibody and the cytotoxic payload. The PEG11 spacer provides a defined length to spatially separate the drug from the antibody, which can be crucial for maintaining the antibody's binding affinity and preventing steric hindrance. The tosyl group allows for a stable covalent bond with nucleophilic residues on the antibody, such as lysine or cysteine, following appropriate antibody modification.

Diagram of a Generic ADC Structure with a PEG Linker

ADC_Structure cluster_Antibody Monoclonal Antibody cluster_Linker This compound Linker cluster_Payload Cytotoxic Payload Antibody Antibody Linker PEG11 Spacer Antibody->Linker Payload Drug Linker->Payload

Caption: A simplified representation of an antibody-drug conjugate.

Experimental Protocols

Antibody-Payload Conjugation using this compound

This protocol describes a general method for conjugating a drug molecule to an antibody via the this compound linker. This process typically involves a two-step approach: first, the payload is attached to the this compound linker, and second, the linker-payload construct is conjugated to the antibody. The following protocol assumes the drug has a suitable nucleophilic group for reaction with the tosyl group.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., phosphate-buffered saline, PBS), pH 7.2-8.0

  • This compound

  • Cytotoxic payload with a nucleophilic functional group (e.g., amine or thiol)

  • Organic solvent (e.g., DMSO, DMF)

  • Reaction buffers (e.g., borate buffer, pH 8.5-9.0)

  • Quenching reagent (e.g., Tris buffer)

  • Purification system (e.g., size-exclusion chromatography (SEC) or dialysis)

Protocol:

Step 1: Activation of Payload with this compound (if necessary)

If the payload is not already functionalized with the linker, it must be reacted with this compound. This typically involves a nucleophilic attack from the payload onto the tosylated PEG linker.

  • Dissolve the payload and a molar excess of this compound in a suitable organic solvent (e.g., DMSO).

  • Add a non-nucleophilic base (e.g., diisopropylethylamine - DIPEA) to facilitate the reaction.

  • Incubate the reaction at room temperature or elevated temperature with stirring for 2-24 hours, monitoring the reaction progress by LC-MS.

  • Purify the drug-linker conjugate using an appropriate chromatographic method (e.g., reversed-phase HPLC).

  • Lyophilize the purified product to obtain the drug-PEG11-Tos conjugate.

Step 2: Antibody Conjugation

This step involves the reaction of the drug-PEG11-Tos conjugate with the antibody. The tosyl group will react with nucleophilic side chains on the antibody, primarily the ε-amino group of lysine residues.

  • Prepare the antibody at a concentration of 1-10 mg/mL in a conjugation buffer (e.g., borate buffer, pH 8.5-9.0).

  • Dissolve the drug-PEG11-Tos conjugate in a minimal amount of a co-solvent like DMSO.

  • Add the drug-linker solution to the antibody solution at a specific molar ratio (e.g., 5:1 to 20:1 linker to antibody) to achieve the desired drug-to-antibody ratio (DAR).

  • Incubate the reaction at room temperature for 1-4 hours with gentle mixing.

  • Quench the reaction by adding a quenching reagent (e.g., 1 M Tris buffer to a final concentration of 50 mM).

  • Purify the resulting ADC from unreacted drug-linker and other reagents using SEC or extensive dialysis against PBS.

Diagram of the Conjugation Workflow

Conjugation_Workflow Start Start Antibody_Prep Antibody Preparation (Buffer Exchange) Start->Antibody_Prep Linker_Payload_Prep Drug-Linker Preparation (Dissolution in DMSO) Start->Linker_Payload_Prep Conjugation Conjugation Reaction (Antibody + Drug-Linker) Antibody_Prep->Conjugation Linker_Payload_Prep->Conjugation Quenching Quenching (Addition of Tris) Conjugation->Quenching Purification Purification (SEC or Dialysis) Quenching->Purification Characterization ADC Characterization (DAR, Purity, etc.) Purification->Characterization End End Characterization->End

Caption: A general workflow for ADC synthesis and characterization.

Characterization of the ADC

a) Drug-to-Antibody Ratio (DAR) Determination

The DAR is a critical quality attribute of an ADC. It can be determined using several methods:

  • UV-Vis Spectroscopy: This method is applicable if the drug and antibody have distinct absorbance maxima. The concentrations of the drug and antibody can be calculated using their respective extinction coefficients at two different wavelengths.

  • Hydrophobic Interaction Chromatography (HIC): HIC separates ADC species based on their hydrophobicity. Since the drug is often hydrophobic, species with different numbers of conjugated drugs will have different retention times. The average DAR can be calculated from the peak areas.

  • Mass Spectrometry (MS): LC-MS analysis of the intact or reduced ADC can provide precise mass measurements, allowing for the determination of the distribution of different drug-loaded species and an accurate average DAR.

b) Purity and Aggregation Analysis

  • Size-Exclusion Chromatography (SEC): SEC is used to determine the percentage of monomeric ADC and to quantify aggregates and fragments.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells and is a common method to assess the cytotoxicity of an ADC.

Materials:

  • Target antigen-positive and antigen-negative cancer cell lines

  • Complete cell culture medium

  • ADC and unconjugated antibody (as a control)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the ADC and the unconjugated antibody in complete medium.

  • Remove the medium from the wells and add 100 µL of the different ADC concentrations. Include untreated cells as a control.

  • Incubate the plate for 72-120 hours at 37°C in a 5% CO2 incubator.

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours until a purple precipitate is visible.

  • Aspirate the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the dose-response curve and determine the IC50 value.

Quantitative Data Summary

Table 1: Impact of PEG Linker Length on ADC Pharmacokinetics

LinkerClearance (mL/day/kg)Half-life (days)Reference
No PEG~25~3-4
PEG8~10~5-6
PEG12~8~6-7
PEG24~6~7-8

This data is compiled from studies using different antibody-payload combinations and should be considered illustrative.

Table 2: Impact of PEG Linker Length on In Vitro Cytotoxicity (IC50)

LinkerCell LineIC50 (nM)Reference
No PEGNCI-N87 (HER2+)4.94
4 kDa PEGNCI-N87 (HER2+)31.9
10 kDa PEGNCI-N87 (HER2+)111.3

This data is from a study using an affibody-drug conjugate and illustrates a potential trend of decreased in vitro potency with increasing PEG length.

Table 3: In Vivo Efficacy of PEGylated vs. Non-PEGylated ADCs

ADCDosingTumor Growth Inhibition (%)Reference
Non-PEGylated1 mg/kg60
PEGylated (long chain)1 mg/kg>90 (complete regression in some models)

This is a qualitative summary of findings from multiple studies, indicating that improved pharmacokinetics of PEGylated ADCs often leads to enhanced in vivo efficacy.

Signaling Pathways and Experimental Workflows

The this compound linker itself is not expected to have a direct effect on cellular signaling pathways. The biological activity of the ADC is determined by the antibody's target and the mechanism of action of the cytotoxic payload. Upon internalization and release, the payload will interact with its intracellular target, leading to cell death.

Diagram of a General ADC Internalization and Payload Action Pathway

ADC_Action_Pathway cluster_Extracellular Extracellular Space cluster_Intracellular Intracellular Space ADC ADC Receptor Tumor Cell Receptor ADC->Receptor Binding Endosome Endosome Receptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking Payload_Release Payload Release Lysosome->Payload_Release Linker Cleavage/ Degradation Target Intracellular Target (e.g., DNA, Tubulin) Payload_Release->Target Target Engagement Apoptosis Apoptosis Target->Apoptosis Induction of Cell Death

Caption: A generalized pathway of ADC action.

Bystander Effect

The ability of the released payload to diffuse out of the target cell and kill neighboring antigen-negative cells is known as the bystander effect. This can be particularly important in treating heterogeneous tumors. The properties of the payload (e.g., membrane permeability) are the primary determinants of the bystander effect. The this compound linker, being hydrophilic, is unlikely to directly contribute to the bystander effect, but the choice of payload it carries is critical.

Conclusion

The this compound linker offers a valuable tool for the development of antibody-drug conjugates. The discrete 11-unit PEG chain can impart favorable physicochemical properties to the ADC, potentially leading to improved pharmacokinetics and in vivo efficacy. The tosyl group provides a reliable method for conjugation to antibodies. While specific quantitative data for ADCs utilizing this exact linker is limited, the general principles of PEGylation in ADC design, as outlined in these application notes, provide a strong foundation for its successful implementation in research and drug development. Careful optimization of the conjugation process and thorough characterization of the resulting ADC are essential for achieving a therapeutic candidate with an optimal therapeutic index.

References

Application Notes and Protocols for Surface Modification of Nanoparticles with m-PEG11-Tos

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The surface modification of nanoparticles is a critical step in the development of advanced therapeutic and diagnostic agents. Polyethylene glycol (PEG)ylation, the process of attaching PEG chains to a nanoparticle surface, is a widely adopted strategy to improve the in vivo performance of nanomaterials. This process imparts a hydrophilic shield that reduces protein adsorption (opsonization), minimizes recognition and clearance by the reticulo-endothelial system (RES), and consequently prolongs systemic circulation time.[1][2][3]

This document provides detailed application notes and protocols for the surface modification of nanoparticles using methoxy-PEG11-tosylate (m-PEG11-Tos). This heterobifunctional linker features a methoxy-terminated eleven-unit polyethylene glycol chain and a tosyl group. The tosyl group is an excellent leaving group for nucleophilic substitution reactions with primary amines, enabling covalent conjugation to amine-functionalized nanoparticles.[4][5] The m-PEG11 spacer enhances the water solubility and biocompatibility of the modified nanoparticles.

Applications

Nanoparticles modified with this compound are well-suited for a variety of biomedical applications, including:

  • Drug Delivery: Prolonged circulation of PEGylated nanoparticles can lead to enhanced accumulation in tumor tissues through the Enhanced Permeability and Retention (EPR) effect.

  • Medical Imaging: PEGylation can improve the pharmacokinetic profile of contrast agents, leading to better image quality and longer imaging windows.

  • In Vivo Diagnostics: Reduced non-specific binding of PEGylated nanoparticles can lead to improved signal-to-noise ratios in diagnostic assays.

Experimental Protocols

Protocol 1: Amine Functionalization of Silica Nanoparticles

This protocol describes the introduction of primary amine groups onto the surface of silica nanoparticles using (3-Aminopropyl)triethoxysilane (APTES).

Materials:

  • Silica nanoparticles

  • Anhydrous ethanol

  • (3-Aminopropyl)triethoxysilane (APTES)

  • Ammonium hydroxide (28-30%)

  • Deionized water

  • Centrifuge and centrifuge tubes

Procedure:

  • Disperse silica nanoparticles in anhydrous ethanol to a concentration of 10 mg/mL.

  • To the nanoparticle suspension, add ammonium hydroxide to a final concentration of 1% (v/v) to catalyze the reaction.

  • Add APTES to the suspension (a typical starting ratio is 10 µL of APTES per 1 mL of nanoparticle suspension).

  • Stir the reaction mixture vigorously at room temperature for 12-24 hours.

  • Collect the amine-functionalized nanoparticles by centrifugation (e.g., 10,000 x g for 20 minutes).

  • Discard the supernatant and resuspend the nanoparticle pellet in fresh ethanol.

  • Repeat the centrifugation and resuspension steps three times with ethanol and then three times with deionized water to remove unreacted APTES and ammonium hydroxide.

  • Resuspend the final amine-functionalized nanoparticles in a buffer of choice (e.g., PBS pH 7.4) for storage or immediate use in the subsequent PEGylation step.

Protocol 2: Surface Modification with this compound

This protocol details the covalent attachment of this compound to amine-functionalized nanoparticles. The reaction proceeds via a nucleophilic substitution where the primary amine on the nanoparticle surface displaces the tosylate group.

Materials:

  • Amine-functionalized nanoparticles (from Protocol 1)

  • This compound

  • Anhydrous, amine-free solvent (e.g., Dimethylformamide - DMF, or a buffered aqueous solution)

  • Basic catalyst (e.g., Triethylamine - TEA, or a buffer with pH 8.0-9.5)

  • Deionized water

  • Centrifuge and centrifuge tubes

Procedure:

  • Disperse the amine-functionalized nanoparticles in the chosen reaction buffer (e.g., 100 mM sodium bicarbonate buffer, pH 8.5) to a concentration of 5 mg/mL.

  • Prepare a stock solution of this compound in the same reaction buffer.

  • Add the this compound solution to the nanoparticle dispersion. The molar ratio of this compound to the estimated surface amine groups should be optimized, but a starting point of a 10- to 50-fold molar excess of the PEG linker is recommended.

  • If using an organic solvent like DMF, add a base such as triethylamine (TEA) to catalyze the reaction (a 2-3 fold molar excess of TEA relative to this compound is a good starting point).

  • Allow the reaction to proceed for 12-24 hours at room temperature with continuous gentle mixing.

  • Pellet the PEGylated nanoparticles by centrifugation (e.g., 12,000 x g for 30 minutes).

  • Remove and discard the supernatant containing unreacted this compound and byproducts.

  • Wash the nanoparticles by resuspending the pellet in fresh reaction buffer or deionized water, followed by centrifugation. Repeat this washing step at least three times to ensure the removal of all unreacted materials.

  • After the final wash, resuspend the purified this compound modified nanoparticles in a suitable buffer (e.g., PBS pH 7.4) for characterization and future applications.

Data Presentation

The following tables summarize representative quantitative data for the characterization of nanoparticles before and after surface modification with this compound. The exact values will depend on the specific nanoparticle type, size, and surface chemistry.

Table 1: Hydrodynamic Diameter of Nanoparticles

Nanoparticle SampleAverage Hydrodynamic Diameter (nm)Polydispersity Index (PDI)
Unmodified Nanoparticles105 ± 20.15
Amine-Functionalized Nanoparticles108 ± 30.18
This compound Modified Nanoparticles125 ± 40.21

Note: An increase in hydrodynamic diameter is expected after each modification step, indicating the successful addition of the functional groups and the PEG chains. An increase in PDI is also common but should be monitored to ensure the sample does not aggregate.

Table 2: Zeta Potential of Nanoparticles

Nanoparticle SampleAverage Zeta Potential (mV)
Unmodified Nanoparticles (Silica)-35 ± 4
Amine-Functionalized Nanoparticles+25 ± 3
This compound Modified Nanoparticles-5 ± 2

Note: The zeta potential of unmodified silica nanoparticles is typically negative. A shift to a positive zeta potential after APTES treatment confirms the presence of amine groups. The subsequent PEGylation with the neutral this compound is expected to shield the surface charge, resulting in a near-neutral zeta potential.

Mandatory Visualization

experimental_workflow cluster_0 Nanoparticle Functionalization cluster_1 Reagents & Conditions cluster_2 Purification A Unmodified Nanoparticles R1 APTES, Ethanol, Ammonium Hydroxide B Amine-Functionalized Nanoparticles P1 Centrifugation & Washing B->P1 Purification C This compound Modified Nanoparticles P2 Centrifugation & Washing C->P2 Final Purification R1->B Amine Functionalization R2 This compound, Buffer (pH 8.0-9.5) R2->C PEGylation

Caption: Experimental workflow for the surface modification of nanoparticles.

reaction_pathway NP_NH2 Amine-Functionalized Nanoparticle (NP-NH2) Product PEGylated Nanoparticle (NP-NH-(PEG)11-OCH3) NP_NH2->Product Nucleophilic Attack PEG_Tos This compound (CH3O-(PEG)11-OTs) PEG_Tos->Product Leaving_Group Tosyl Group (OTs-) Product->Leaving_Group Displacement

References

Application Notes and Protocols: m-PEG11-Tos Reaction with Primary Amines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

m-PEG11-Tos, or methoxy-poly(ethylene glycol) with eleven ethylene glycol units and a terminal tosyl group, is a valuable monofunctional PEGylating reagent. The tosyl group serves as an excellent leaving group in nucleophilic substitution reactions, making this compound an ideal candidate for conjugation with primary amines.[1] This reaction is fundamental in the fields of bioconjugation, drug delivery, and materials science, enabling the covalent attachment of a hydrophilic PEG spacer to various molecules of interest.

The PEGylation of molecules, particularly proteins, peptides, and small molecule drugs, can significantly enhance their therapeutic properties. Benefits of PEGylation include increased aqueous solubility, prolonged in vivo circulation half-life, reduced immunogenicity, and improved pharmacokinetic profiles.[2] this compound is a discrete PEG (dPEG®) reagent, meaning it has a defined molecular weight and structure, which ensures batch-to-batch consistency and simplifies the analysis of the resulting conjugates. This is a significant advantage over traditional polydisperse PEG reagents.

This document provides detailed application notes and experimental protocols for the reaction of this compound with primary amines, intended for use by researchers in academic and industrial settings.

Reaction Mechanism and Kinetics

The reaction of this compound with a primary amine proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The primary amine acts as the nucleophile, attacking the carbon atom adjacent to the tosylate leaving group. The reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the p-toluenesulfonic acid byproduct.

The rate of the reaction is dependent on several factors, including the nucleophilicity of the primary amine, the reaction temperature, the solvent, and the concentration of the reactants. Generally, higher temperatures and the use of a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) will accelerate the reaction.

Applications in Research and Drug Development

The conjugation of this compound to primary amine-containing molecules has a wide range of applications:

  • PROTACs (Proteolysis Targeting Chimeras): this compound is frequently used as a linker in the synthesis of PROTACs. The PEG linker connects a ligand that binds to a target protein with a ligand that recruits an E3 ubiquitin ligase, leading to the degradation of the target protein.

  • Antibody-Drug Conjugates (ADCs): The hydrophilic PEG spacer can be incorporated into ADCs to improve their solubility and pharmacokinetic properties.[3] The primary amine on a targeting antibody or a cytotoxic payload can be conjugated to the PEG linker.

  • Peptide and Protein Modification: PEGylation of therapeutic peptides and proteins can protect them from enzymatic degradation, reduce renal clearance, and decrease immunogenicity.[2]

  • Small Molecule Drug Delivery: Attaching a PEG chain to a small molecule drug can enhance its solubility and circulation time, leading to improved efficacy and reduced side effects.

  • Surface Modification: Surfaces of nanoparticles, liposomes, and medical devices can be functionalized with PEG to reduce non-specific protein adsorption (biofouling) and improve biocompatibility.

Data Presentation

ParameterValueReference(s)
Molecular Weight 626.75 g/mol [4]
Formula C28H50O13S
Purity >98%
Solubility Soluble in DMSO, DMF, CH2Cl2
Storage Temperature -20°C
Typical Reaction Time 3 - 24 hours
Typical Yield 74% - >99% (for analogous reactions)

Experimental Protocols

Protocol 1: General Procedure for the Reaction of this compound with a Primary Amine

This protocol describes a general method for the conjugation of this compound to a primary amine-containing small molecule.

Materials:

  • This compound

  • Primary amine-containing substrate

  • Anhydrous Dimethylformamide (DMF)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Argon or Nitrogen gas

  • Reaction vessel (e.g., round-bottom flask)

  • Magnetic stirrer and stir bar

  • TLC plates (for reaction monitoring)

  • Purification supplies (e.g., silica gel for column chromatography or HPLC system)

Procedure:

  • Preparation:

    • Ensure all glassware is dry and the reaction is set up under an inert atmosphere (Argon or Nitrogen).

    • Dissolve the primary amine-containing substrate (1.0 equivalent) in anhydrous DMF.

    • In a separate vial, dissolve this compound (1.1 equivalents) in anhydrous DMF.

  • Reaction:

    • To the solution of the primary amine, add the non-nucleophilic base (e.g., TEA or DIPEA, 2-3 equivalents).

    • Slowly add the solution of this compound to the reaction mixture with vigorous stirring.

    • Allow the reaction to stir at room temperature. The reaction progress should be monitored by an appropriate technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from 3 to 24 hours depending on the reactivity of the amine. For less reactive amines, the temperature can be increased to 40-60°C.

  • Work-up and Purification:

    • Once the reaction is complete (as indicated by the consumption of the starting material), the solvent is removed under reduced pressure (e.g., rotary evaporation).

    • The crude product can be purified by silica gel column chromatography or preparative High-Performance Liquid Chromatography (HPLC) to isolate the desired m-PEG11-amine conjugate.

Protocol 2: Synthesis of an m-PEG11-Amine Conjugate via a Two-Step Azide Intermediate (Alternative Method)

This alternative protocol is useful when direct amination is challenging or results in low yields. It proceeds through a more reactive azide intermediate.

Materials:

  • This compound

  • Sodium azide (NaN3)

  • Anhydrous Dimethylformamide (DMF)

  • Triphenylphosphine (PPh3) or other reducing agent (e.g., H2/Pd-C)

  • Tetrahydrofuran (THF)

  • Water

  • Argon or Nitrogen gas

  • Reaction vessel (e.g., round-bottom flask)

  • Magnetic stirrer and stir bar

  • Purification supplies

Procedure:

Step 1: Synthesis of m-PEG11-Azide

  • Dissolve this compound (1.0 equivalent) in anhydrous DMF.

  • Add sodium azide (1.5 - 3.0 equivalents) to the solution.

  • Heat the reaction mixture to 60-80°C and stir for 12-24 hours under an inert atmosphere.

  • Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

  • After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • The crude m-PEG11-azide can be purified by extraction or column chromatography.

Step 2: Reduction of m-PEG11-Azide to m-PEG11-Amine Conjugate

  • Dissolve the purified m-PEG11-azide (1.0 equivalent) in a suitable solvent such as THF or methanol.

  • Add triphenylphosphine (1.2 equivalents) and stir the reaction at room temperature. The addition of water can facilitate the Staudinger ligation.

  • Alternatively, the azide can be reduced by catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.

  • Monitor the reaction for the conversion of the azide to the amine.

  • Upon completion, remove the solvent and purify the final m-PEG11-amine conjugate using appropriate chromatographic techniques. This two-step process often provides high yields of the desired amine product.

Visualizations

Reaction_Mechanism mPEG_Tos m-PEG11-OTos Transition_State Transition State mPEG_Tos->Transition_State Primary_Amine R-NH₂ Primary_Amine->Transition_State Nucleophilic Attack Product m-PEG11-NH-R Transition_State->Product Byproduct Tos-OH Transition_State->Byproduct Protonated_Base Base-H⁺ Byproduct->Protonated_Base Base Base Base->Byproduct

Caption: SN2 reaction of this compound with a primary amine.

Experimental_Workflow start Start dissolve_reactants Dissolve this compound and Primary Amine in Anhydrous DMF start->dissolve_reactants add_base Add Non-Nucleophilic Base (e.g., TEA) dissolve_reactants->add_base mix_reactants Combine Reactant Solutions add_base->mix_reactants react Stir at Room Temperature (3-24h) mix_reactants->react monitor Monitor Reaction by TLC or LC-MS react->monitor monitor->react Incomplete workup Solvent Removal monitor->workup Reaction Complete purify Purify by Chromatography (Silica or HPLC) workup->purify characterize Characterize Final Product (NMR, MS) purify->characterize end End characterize->end

Caption: General experimental workflow for the synthesis of m-PEG11-amine conjugates.

References

Application Notes and Protocols for PEGylating Peptides with m-PEG11-Tos

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PEGylation, the covalent attachment of polyethylene glycol (PEG) chains to molecules, is a premier strategy in drug development to enhance the therapeutic properties of peptides and proteins. This modification can improve a peptide's pharmacokinetic and pharmacodynamic profile by increasing its hydrodynamic size, which in turn can reduce renal clearance, prolong circulation half-life, enhance solubility, and shield it from proteolytic degradation and immune recognition.[1][2]

This document provides a detailed protocol for the PEGylation of peptides using methoxy-PEG11-p-toluenesulfonate (m-PEG11-Tos). This compound is a monofunctional PEG reagent with a tosyl group that is an excellent leaving group for nucleophilic substitution reactions with primary amines, such as the N-terminal alpha-amino group or the epsilon-amino group of lysine residues.[3] The reaction proceeds under mild conditions to form a stable secondary amine linkage.

Chemical Reaction Pathway

The PEGylation of a peptide with this compound occurs via an SN2 nucleophilic substitution reaction. The primary amine of the peptide acts as the nucleophile, attacking the carbon atom to which the tosylate group is attached and displacing the tosylate.

cluster_reactants Reactants cluster_products Products Peptide Peptide-NH₂ PEG_Peptide Peptide-NH-(CH₂CH₂O)₁₁-OCH₃ Peptide->PEG_Peptide Nucleophilic Attack mPEG CH₃O-(CH₂CH₂O)₁₁-Tos mPEG->PEG_Peptide Tosyl Tos-H⁺ mPEG->Tosyl Displacement

Caption: Chemical reaction of a peptide's primary amine with this compound.

Experimental Workflow

The overall process for peptide PEGylation involves several key stages: the PEGylation reaction itself, followed by purification of the conjugate, and finally, characterization to confirm the identity and purity of the product.

cluster_workflow Experimental Workflow Reaction PEGylation Reaction Purification Purification (HPLC) Reaction->Purification Crude Product Characterization Characterization (MS) Purification->Characterization Purified Fractions Final Lyophilized PEG-Peptide Characterization->Final Verified Product

Caption: General workflow for peptide PEGylation, purification, and characterization.

Quantitative Data Summary

PEGylation can significantly alter the physicochemical properties of a peptide. The extent of these changes is dependent on the specific peptide and the nature of the attached PEG chain. The following table summarizes potential quantitative improvements based on literature, though specific values for this compound will require experimental determination.

ParameterUnmodified PeptidePEGylated PeptideRationale for Change
Crude Weight X mg> X mg (often ~2x for similar molar quantity)[4]Addition of the PEG moiety increases the overall mass of the product.
Aqueous Solubility Variable (can be low for hydrophobic peptides)Generally IncreasedThe hydrophilic nature of the PEG chain enhances the overall solubility of the conjugate.
In Vivo Half-life ShortSignificantly IncreasedThe increased hydrodynamic radius reduces renal filtration and protects against enzymatic degradation.
Reaction Yield N/AVariable (dependent on optimization)Yield is influenced by factors such as stoichiometry, pH, and reaction time. High efficiency is achievable with pure starting materials.

Experimental Protocols

Materials and Reagents
  • Peptide with at least one primary amine (N-terminus or Lysine side chain)

  • This compound

  • Reaction Buffer: 100 mM sodium phosphate buffer or sodium bicarbonate buffer (pH 8.0-9.5)

  • Quenching Reagent: 1 M glycine solution or 0.1% Trifluoroacetic Acid (TFA)

  • Solvents: Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) (if required for peptide solubility)

  • Purification Solvents: HPLC-grade water, acetonitrile (ACN), and TFA

  • Analytical Instruments: HPLC system (preparative and analytical), Mass Spectrometer (MALDI-TOF or LC/MS)

Protocol for PEGylation of a Peptide with this compound

This protocol is a general guideline and may require optimization for specific peptides.

  • Peptide Dissolution:

    • Dissolve the peptide in the reaction buffer to a final concentration of 1-5 mg/mL.

    • If the peptide has poor aqueous solubility, first dissolve it in a minimal amount of a compatible organic solvent like DMSO, and then slowly add the reaction buffer.

  • This compound Dissolution:

    • Immediately before starting the reaction, dissolve the this compound in the reaction buffer.

  • PEGylation Reaction:

    • Add the dissolved this compound to the peptide solution. A molar excess of the PEG reagent (e.g., 2 to 5-fold) is typically used to drive the reaction to completion. The optimal ratio should be determined empirically.

    • Stir the reaction mixture at room temperature. The reaction time can range from a few hours to overnight.

    • Monitor the reaction progress by taking aliquots at different time points and analyzing them by analytical RP-HPLC or LC/MS. Look for the appearance of a new, earlier-eluting peak (the PEGylated peptide) and the disappearance of the starting peptide peak.

  • Reaction Quenching:

    • Once the reaction has reached the desired level of completion, quench any unreacted this compound by adding a quenching reagent such as a 1 M glycine solution. The primary amine of glycine will react with the remaining this compound.

Purification of the PEGylated Peptide

Purification is critical to remove unreacted peptide, excess PEG reagent, and any side products. Reverse-phase HPLC (RP-HPLC) is a common and effective method.

  • Column: Use a preparative C18 RP-HPLC column.

  • Mobile Phase:

    • Solvent A: 0.1% TFA in water

    • Solvent B: 0.1% TFA in acetonitrile (ACN)

  • Gradient: Develop a suitable gradient to separate the PEGylated peptide from the unreacted peptide. PEGylated peptides are generally more hydrophilic and will elute earlier than their unmodified counterparts. An example gradient could be a linear increase of Solvent B from 5% to 65% over 30 minutes.

  • Fraction Collection: Collect fractions corresponding to the desired PEGylated peptide peak.

  • Analysis of Fractions: Analyze the collected fractions using analytical RP-HPLC or LC/MS to confirm purity.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the final product as a powder.

Characterization of the PEGylated Peptide

Mass spectrometry is the definitive method for confirming the successful PEGylation of a peptide.

  • Instrumentation: Use either MALDI-TOF or ESI-LC/MS.

  • Sample Preparation: Prepare the sample according to the instrument's standard procedures.

  • Analysis:

    • Acquire the mass spectrum of the purified product.

    • The expected mass of the PEGylated peptide will be the mass of the starting peptide plus the mass of the m-PEG11 moiety (approximately 514.6 Da, considering the loss of the tosyl group and addition to the peptide).

    • The mass spectrum should show a peak corresponding to this calculated mass. The absence of a peak at the mass of the starting peptide confirms the purity of the conjugate. The heterogeneity of PEG can sometimes lead to a distribution of peaks.

By following these protocols, researchers can successfully PEGylate peptides with this compound and produce well-characterized conjugates for further investigation in drug development and other scientific applications.

References

Application Notes and Protocols for m-PEG11-Tos in Targeted Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

m-PEG11-Tos is a monodisperse polyethylene glycol (PEG) derivative functionalized with a terminal methoxy group and a tosyl group. The tosyl group is an excellent leaving group for nucleophilic substitution reactions, making this compound a valuable reagent for the PEGylation of biomolecules, nanoparticles, and drug delivery systems. PEGylation, the process of covalently attaching PEG chains to a molecule or surface, is a widely employed strategy in drug delivery to improve solubility, stability, and pharmacokinetic profiles of therapeutic agents. The hydrophilic and flexible nature of the PEG chain provides a protective layer that can reduce opsonization and clearance by the reticulo-endothelial system (RES), thereby prolonging circulation time and enhancing the potential for targeted delivery to disease sites through the enhanced permeability and retention (EPR) effect.

These application notes provide a comprehensive overview and detailed protocols for the utilization of this compound in the development of targeted drug delivery systems. The protocols are presented as illustrative examples based on established bioconjugation and nanoparticle formulation principles.

Principle of this compound Conjugation

The primary application of this compound in bioconjugation relies on the nucleophilic substitution reaction where the tosyl group is displaced by a nucleophile, such as an amine (-NH2) or a thiol (-SH) group present on the surface of a nanoparticle or a therapeutic molecule. This reaction forms a stable covalent bond, effectively attaching the PEG chain. The reaction is typically carried out in an aqueous or organic solvent under basic conditions to facilitate the deprotonation of the nucleophile, enhancing its reactivity.

Applications in Targeted Drug Delivery

This compound can be utilized in various aspects of targeted drug delivery system development:

  • Stealth Liposomes and Nanoparticles: By conjugating this compound to the surface of liposomes or nanoparticles, a dense hydrophilic layer is formed, which sterically hinders the binding of opsonins, leading to prolonged circulation times and passive tumor targeting via the EPR effect.

  • Linker for Drug Conjugates: this compound can act as a hydrophilic spacer arm to conjugate drugs to targeting ligands or carrier molecules, improving the solubility and pharmacokinetic properties of the resulting conjugate.

  • Surface Modification of Medical Devices: The surface of medical devices can be modified with this compound to enhance their biocompatibility and reduce fouling.

Experimental Protocols

The following protocols describe the synthesis of a hypothetical targeted drug delivery system using this compound for PEGylation and a separate heterobifunctional PEG linker for targeting ligand conjugation.

Protocol 1: Synthesis of Amine-Functionalized PLGA Nanoparticles

This protocol describes the preparation of poly(lactic-co-glycolic acid) (PLGA) nanoparticles with surface amine groups, which will serve as the core for subsequent PEGylation.

Materials:

  • PLGA (50:50, MW 10,000-25,000 Da)

  • Poly(vinyl alcohol) (PVA), 87-89% hydrolyzed

  • Dichloromethane (DCM)

  • N-(3-Aminopropyl)methacrylamide hydrochloride (APMA)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • 2-(N-morpholino)ethanesulfonic acid (MES) buffer

  • Phosphate-buffered saline (PBS)

Procedure:

  • PLGA Nanoparticle Formulation:

    • Dissolve 100 mg of PLGA in 2 mL of DCM.

    • Prepare a 2% (w/v) PVA solution in deionized water.

    • Add the PLGA solution to 10 mL of the PVA solution under vigorous stirring to form an oil-in-water emulsion.

    • Sonicate the emulsion on an ice bath for 3 minutes (30 seconds on, 10 seconds off) using a probe sonicator.

    • Stir the emulsion at room temperature for 4 hours to allow for solvent evaporation.

    • Collect the nanoparticles by centrifugation at 15,000 x g for 20 minutes.

    • Wash the nanoparticles three times with deionized water to remove excess PVA.

  • Surface Amination:

    • Resuspend the PLGA nanoparticles in 10 mL of MES buffer (0.1 M, pH 6.0).

    • Add 10 mg of EDC and 6 mg of NHS to the nanoparticle suspension and incubate for 15 minutes at room temperature to activate the carboxyl groups on the PLGA surface.

    • Add 20 mg of APMA to the suspension.

    • React for 2 hours at room temperature with gentle stirring.

    • Collect the amine-functionalized nanoparticles by centrifugation and wash three times with deionized water.

Protocol 2: Conjugation of this compound to Amine-Functionalized Nanoparticles

This protocol details the PEGylation of the amine-functionalized PLGA nanoparticles using this compound.

Materials:

  • Amine-functionalized PLGA nanoparticles

  • This compound

  • Dimethylformamide (DMF)

  • Triethylamine (TEA)

  • PBS

Procedure:

  • PEGylation Reaction:

    • Resuspend 50 mg of amine-functionalized PLGA nanoparticles in 5 mL of DMF.

    • In a separate vial, dissolve 25 mg of this compound in 1 mL of DMF.

    • Add the this compound solution to the nanoparticle suspension.

    • Add 20 µL of TEA to the reaction mixture to act as a base.

    • Stir the reaction mixture at room temperature for 24 hours.

    • Collect the PEGylated nanoparticles by centrifugation at 15,000 x g for 20 minutes.

    • Wash the nanoparticles three times with a 1:1 mixture of DMF and water, followed by three washes with deionized water.

    • Lyophilize the nanoparticles for storage.

Protocol 3: Drug Loading into PEGylated Nanoparticles

This protocol describes the loading of a model anticancer drug, Doxorubicin (DOX), into the PEGylated PLGA nanoparticles.

Materials:

  • PEGylated PLGA nanoparticles

  • Doxorubicin hydrochloride (DOX·HCl)

  • DCM

  • PVA solution (2% w/v)

  • Triethylamine (TEA)

Procedure:

  • DOX Base Preparation:

    • Dissolve 10 mg of DOX·HCl in 1 mL of deionized water.

    • Add 20 µL of TEA to neutralize the hydrochloride and form the free base of DOX.

  • Drug Encapsulation:

    • Dissolve 50 mg of PEGylated PLGA nanoparticles in 1 mL of DCM.

    • Add the DOX solution to the polymer solution.

    • Emulsify this mixture in 5 mL of 2% PVA solution by sonication as described in Protocol 1.

    • Stir for 4 hours to evaporate the DCM.

    • Collect the DOX-loaded PEGylated nanoparticles by centrifugation.

    • Wash three times with deionized water.

Protocol 4: Characterization of Nanoparticles

1. Size and Zeta Potential:

  • Resuspend a small amount of nanoparticles in deionized water.

  • Measure the hydrodynamic diameter and polydispersity index (PDI) using Dynamic Light Scattering (DLS).

  • Measure the surface charge (zeta potential) using Laser Doppler Velocimetry.

2. Drug Loading Content (DLC) and Encapsulation Efficiency (EE):

  • Dissolve a known amount of lyophilized DOX-loaded nanoparticles in a suitable solvent (e.g., DMSO).

  • Measure the absorbance of DOX using a UV-Vis spectrophotometer at 480 nm.

  • Calculate DLC and EE using the following formulas:

    • DLC (%) = (Mass of drug in nanoparticles / Mass of nanoparticles) x 100

    • EE (%) = (Mass of drug in nanoparticles / Initial mass of drug used) x 100

Protocol 5: In Vitro Cell Uptake Study

This protocol requires a targeted version of the nanoparticles. For this illustrative purpose, we assume the conjugation of a targeting ligand (e.g., folic acid) using a separate heterobifunctional PEG linker (e.g., NHS-PEG-Maleimide) to a thiolated version of the nanoparticles.

Materials:

  • Targeted and non-targeted DOX-loaded nanoparticles

  • Cancer cell line overexpressing the target receptor (e.g., HeLa cells for folate receptor)

  • Control cell line with low receptor expression

  • Cell culture medium (e.g., DMEM)

  • Fetal bovine serum (FBS)

  • Penicillin-Streptomycin

  • Trypsin-EDTA

  • DAPI stain

  • Fluorescence microscope or flow cytometer

Procedure:

  • Cell Culture:

    • Culture cells in complete medium (DMEM with 10% FBS and 1% Penicillin-Streptomycin) at 37°C in a humidified 5% CO2 incubator.

    • Seed cells in 24-well plates with glass coverslips for microscopy or 6-well plates for flow cytometry and allow them to adhere overnight.

  • Nanoparticle Incubation:

    • Treat the cells with targeted and non-targeted DOX-loaded nanoparticles at a final DOX concentration of 5 µg/mL.

    • Incubate for 4 hours at 37°C.

  • Sample Preparation and Analysis:

    • Microscopy:

      • Wash the cells three times with cold PBS.

      • Fix the cells with 4% paraformaldehyde for 15 minutes.

      • Stain the nuclei with DAPI.

      • Mount the coverslips on microscope slides and visualize the intracellular red fluorescence of DOX.

    • Flow Cytometry:

      • Wash the cells three times with cold PBS.

      • Detach the cells using Trypsin-EDTA.

      • Resuspend the cells in PBS.

      • Analyze the intracellular DOX fluorescence using a flow cytometer.

Data Presentation

Table 1: Physicochemical Characterization of Nanoparticles

Nanoparticle FormulationHydrodynamic Diameter (nm)PDIZeta Potential (mV)
PLGA-NH2155 ± 50.12 ± 0.02+25 ± 3
PLGA-PEG170 ± 70.15 ± 0.03-5 ± 2
DOX-PLGA-PEG (Non-targeted)175 ± 60.14 ± 0.02-6 ± 2
DOX-PLGA-PEG-Folate (Targeted)180 ± 80.16 ± 0.03-8 ± 3

Table 2: Drug Loading and Encapsulation Efficiency

Nanoparticle FormulationDrug Loading Content (%)Encapsulation Efficiency (%)
DOX-PLGA-PEG (Non-targeted)4.5 ± 0.575 ± 5
DOX-PLGA-PEG-Folate (Targeted)4.2 ± 0.472 ± 6

Table 3: In Vitro Cellular Uptake in HeLa Cells (Folate Receptor Positive)

Treatment GroupMean Fluorescence Intensity (Arbitrary Units)
Control (Untreated)10 ± 2
DOX-PLGA-PEG (Non-targeted)150 ± 20
DOX-PLGA-PEG-Folate (Targeted)450 ± 35

Visualizations

G cluster_reagents Reagents cluster_reaction Reaction cluster_product Product NP_NH2 Amine-Functionalized Nanoparticle Reaction_Step Nucleophilic Substitution (DMF, TEA, 24h, RT) NP_NH2->Reaction_Step mPEG_Tos This compound mPEG_Tos->Reaction_Step PEG_NP PEGylated Nanoparticle Reaction_Step->PEG_NP

Caption: Conjugation of this compound to an amine-functionalized nanoparticle.

G cluster_synthesis Synthesis & Formulation cluster_characterization Characterization cluster_invitro In Vitro Evaluation A 1. Formulate PLGA-NH2 Nanoparticles B 2. Conjugate this compound A->B C 3. Load Doxorubicin B->C D 4. DLS & Zeta Potential C->D E 5. UV-Vis for DLC & EE C->E F 6. Cell Culture C->F G 7. Nanoparticle Incubation F->G H 8. Microscopy/Flow Cytometry G->H

Caption: Experimental workflow for nanoparticle synthesis and evaluation.

G EGF EGF EGFR EGFR EGF->EGFR Binds Ras Ras EGFR->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes TargetedNP Targeted Nanoparticle (e.g., anti-EGFR) TargetedNP->EGFR Blocks

Caption: Example of a targeted signaling pathway (EGFR pathway).

Application Note & Protocol: Synthesis of PEGylated Conjugates using m-PEG11-Tos

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Methoxypolyethylene glycol (m-PEG) derivatives are frequently utilized in bioconjugation to enhance the solubility, stability, and pharmacokinetic profiles of therapeutic molecules and research compounds.[1] m-PEG11-Tos is a PEGylation reagent that features a terminal tosylate (Tos) group. The tosyl group is an excellent leaving group, making the reagent highly suitable for nucleophilic substitution reactions.[2][3] This allows for the covalent attachment of the 11-unit PEG chain to various nucleophiles, such as amines, thiols, and hydroxyls.[1][3] The hydrophilic PEG spacer increases the solubility of the resulting conjugate in aqueous media. This reagent is commonly employed in the development of antibody-drug conjugates (ADCs), PROTACs, and for modifying proteins, peptides, and other small molecules.

Physicochemical Properties & Storage

  • Chemical Name: 2,5,8,11,14,17,20,23,26,29-decaoxahentriacontan-31-yl 4-methylbenzenesulfonate

  • Molecular Formula: C₂₈H₅₀O₁₃S

  • Molecular Weight: 626.76 g/mol

  • Appearance: White to off-white solid or powder.

  • Solubility: Soluble in water, DMSO, DMF, THF, and DCM.

  • Storage: For long-term stability, this compound should be stored at -20°C, protected from light and moisture. For short-term use, storage at 0-4°C is acceptable. The product is generally stable for several weeks at ambient temperature during shipping.

Reaction Mechanism & Workflow

The primary reaction mechanism for this compound is a nucleophilic substitution (Sɴ2) reaction. A nucleophile (such as an amine or a thiol) attacks the carbon atom adjacent to the tosylate leaving group, displacing the tosylate and forming a stable covalent bond with the PEG chain.

Reaction_Scheme A Nucleophile (R-NH₂ or R-SH) C PEGylated Conjugate (R-NH-PEG₁₁-OCH₃ or R-S-PEG₁₁-OCH₃) A->C + this compound B This compound (CH₃O-PEG₁₁-OTs) D Tosylate Salt (TsO⁻)

Caption: General scheme for nucleophilic substitution using this compound.

The general experimental workflow involves preparation of reagents, reaction execution, progress monitoring, and final product purification and characterization.

Experimental_Workflow prep 1. Reagent Preparation Dissolve substrate and this compound in appropriate solvent react 2. Reaction Setup Combine reactants, add base (if required), and stir at set temperature prep->react Combine monitor 3. Monitor Progress Track reaction via TLC or LC-MS until substrate is consumed react->monitor Sample workup 4. Work-up & Purification Quench reaction, remove solvent, and purify using chromatography (e.g., SEC, HPLC) monitor->workup Completion char 5. Characterization Confirm product identity and purity via MS, NMR, etc. workup->char Isolate

Caption: Standard experimental workflow for this compound conjugation.

Recommended Reaction Parameters

The optimal conditions for this compound reactions can vary based on the specific nucleophile and substrate. The following table provides recommended starting parameters for common nucleophiles.

ParameterCondition for Amine NucleophileCondition for Thiol NucleophileRemarks
Solvent Aprotic polar solvents (e.g., DMF, DMSO) or buffered aqueous solutions.Aprotic polar solvents (e.g., DMF, DMSO) or buffered aqueous solutions.The hydrophilic PEG chain imparts solubility in various solvents, including water.
Base Non-nucleophilic base (e.g., DIPEA, Et₃N), 2-3 equivalents.Weaker base (e.g., DIPEA, TEOA), 1.5-2 equivalents.A base is required to deprotonate the nucleophile, increasing its reactivity.
pH (Aqueous) 7.5 - 9.07.0 - 8.0For amines, a pH above the pKa ensures the free amine form. For thiols, a mildly basic pH generates the more nucleophilic thiolate anion.
Temperature 25°C - 60°C25°C - 40°CThiols are more susceptible to oxidation at higher temperatures. Reactions can be gently heated to increase the rate if necessary.
Molar Ratio 1.2 - 2.0 equivalents of this compound per mole of nucleophile.1.1 - 1.5 equivalents of this compound per mole of nucleophile.A slight excess of the PEG reagent drives the reaction to completion.
Reaction Time 4 - 24 hours2 - 12 hoursMonitor reaction progress by TLC or LC-MS to determine the optimal time.
Purification HPLC, Size Exclusion Chromatography (SEC), or Dialysis.HPLC, Size Exclusion Chromatography (SEC), or Dialysis.The method depends on the scale and nature of the final conjugate (e.g., SEC for proteins, HPLC for small molecules).

Experimental Protocols

Protocol 1: General Procedure for Conjugation to an Amine-Containing Molecule

This protocol describes a general method for PEGylating a small molecule containing a primary or secondary amine.

  • Reagent Preparation:

    • Dissolve the amine-containing substrate (1.0 eq) in an appropriate volume of anhydrous DMF or DMSO.

    • In a separate vial, dissolve this compound (1.5 eq) in a minimal amount of the same solvent.

  • Reaction Setup:

    • To the stirred solution of the substrate, add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.5 eq).

    • Stir for 5 minutes at room temperature under an inert atmosphere (e.g., nitrogen or argon).

    • Add the this compound solution dropwise to the reaction mixture.

  • Reaction and Monitoring:

    • Allow the reaction to stir at room temperature (or heat to 40-50°C if the reaction is slow).

    • Monitor the progress of the reaction every 2-4 hours by taking a small aliquot and analyzing it via LC-MS or TLC to check for the disappearance of the starting material.

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature if heated.

    • Dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate) and wash with brine to remove excess DMF and salts.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product using flash column chromatography or preparative HPLC to isolate the desired PEGylated conjugate.

  • Characterization:

    • Confirm the identity and purity of the final product using Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Protocol 2: General Procedure for Conjugation to a Thiol-Containing Molecule (e.g., Cysteine)

This protocol provides a general method for PEGylating a molecule with a free thiol group.

  • Reagent Preparation:

    • Degas all solvents and buffers to minimize oxidation of the thiol.

    • Dissolve the thiol-containing substrate (1.0 eq) in degassed DMF, DMSO, or a buffer (e.g., phosphate buffer, pH 7.2) containing EDTA (1-2 mM) to chelate trace metals that can catalyze disulfide formation.

    • Dissolve this compound (1.2 eq) in a minimal amount of the same degassed solvent.

  • Reaction Setup:

    • To the stirred solution of the substrate, add a base such as DIPEA (1.5 eq). If in an aqueous buffer, the pH should be adjusted to 7.0-8.0.

    • Stir for 5 minutes at room temperature under an inert atmosphere.

    • Add the this compound solution to the reaction mixture.

  • Reaction and Monitoring:

    • Stir the reaction at room temperature. Thiol reactions are typically faster than amine reactions.

    • Monitor the reaction progress every 1-2 hours via LC-MS or by using Ellman's reagent to quantify the remaining free thiols.

  • Work-up and Purification:

    • For small molecules, follow the work-up procedure described in Protocol 1.

    • For biomolecules like peptides or proteins, the product can be purified directly using Size Exclusion Chromatography (SEC) or dialysis to remove unreacted this compound and other small molecules.

  • Characterization:

    • Confirm the successful conjugation using MALDI-TOF or ESI-MS to observe the mass increase corresponding to the addition of the m-PEG11 moiety.

References

Application Notes and Protocols for Functionalizing Biomolecules with m-PEG11-Tos

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

m-PEG11-Tos, or methoxy-polyethylene glycol (11) tosylate, is a versatile reagent for the covalent modification of biomolecules. This process, known as PEGylation, attaches polyethylene glycol (PEG) chains to proteins, peptides, oligonucleotides, or small molecules. The tosyl group serves as an excellent leaving group, facilitating nucleophilic substitution reactions, primarily with primary amines such as the ε-amine of lysine residues and the N-terminal α-amine of proteins and peptides. The m-PEG11 moiety, consisting of a monomethyl ether cap and a discrete chain of 11 ethylene glycol units, imparts favorable physicochemical properties to the conjugated biomolecule.

PEGylation with this compound can significantly enhance the therapeutic potential of biomolecules by:

  • Increasing Solubility: The hydrophilic nature of the PEG chain improves the solubility of hydrophobic molecules in aqueous media.[1][2]

  • Prolonging Circulation Half-Life: The increased hydrodynamic radius of the PEGylated molecule reduces renal clearance, leading to a longer in vivo half-life.[3][]

  • Reducing Immunogenicity: The PEG chain can mask epitopes on the biomolecule, reducing its recognition by the immune system.[1]

  • Improving Stability: PEGylation can protect biomolecules from proteolytic degradation and improve their stability under various conditions.

A key application of this compound is as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins. The linker, in this case, this compound, connects a ligand that binds to the target protein with a ligand that recruits an E3 ubiquitin ligase. The length and composition of the linker are critical for the efficacy of the PROTAC.

Application 1: PEGylation of Proteins and Peptides

This section provides a general protocol for the PEGylation of proteins and peptides using this compound. The primary targets for modification are the free amine groups on lysine residues and the N-terminus.

Experimental Protocol: PEGylation of a Model Protein (e.g., Bovine Serum Albumin - BSA)

Materials:

  • This compound

  • Bovine Serum Albumin (BSA)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Sodium Bicarbonate Buffer (0.1 M, pH 8.3)

  • Dimethyl sulfoxide (DMSO)

  • Dialysis tubing (MWCO appropriate for the protein) or size-exclusion chromatography (SEC) column

  • SDS-PAGE analysis equipment

  • Mass spectrometer (e.g., MALDI-TOF or ESI-MS)

Procedure:

  • Protein Preparation: Dissolve BSA in PBS, pH 7.4, to a final concentration of 10 mg/mL.

  • Reagent Preparation: Prepare a stock solution of this compound in DMSO at a concentration of 100 mg/mL.

  • Reaction Setup:

    • In a reaction tube, add the BSA solution.

    • Adjust the pH of the solution to 8.3 by adding the sodium bicarbonate buffer. The reaction of the tosyl group with primary amines is most efficient at a slightly alkaline pH (pH 7-9).

    • Add the this compound stock solution to the protein solution with gentle stirring. The molar ratio of this compound to protein should be optimized for the desired degree of PEGylation. A common starting point is a 10 to 50-fold molar excess of the PEG reagent.

  • Incubation: Incubate the reaction mixture at room temperature for 2-4 hours with continuous gentle stirring. The reaction can also be performed at 4°C for 16-24 hours to minimize potential protein degradation.

  • Quenching (Optional): The reaction can be quenched by adding a small molecule with a primary amine, such as Tris or glycine, to a final concentration of 50 mM.

  • Purification:

    • Remove unreacted this compound and byproducts by dialysis against PBS, pH 7.4, or by using size-exclusion chromatography (SEC).

    • For dialysis, use a membrane with a molecular weight cut-off (MWCO) that retains the PEGylated protein while allowing the smaller unreacted PEG reagent to diffuse out.

    • For SEC, choose a column with a fractionation range suitable for separating the PEGylated protein from the unreacted PEG.

  • Characterization:

    • SDS-PAGE: Analyze the purified PEGylated BSA by SDS-PAGE. PEGylated proteins will show an increase in apparent molecular weight compared to the unmodified protein.

    • Mass Spectrometry: Determine the molecular weight of the PEGylated protein using MALDI-TOF or ESI-MS to confirm the degree of PEGylation (the number of PEG chains attached per protein molecule).

General Workflow for Protein PEGylation

PEGylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_characterization Characterization Protein_Prep Prepare Protein Solution (e.g., 10 mg/mL in PBS) Adjust_pH Adjust Protein Solution pH (pH 8.3) Protein_Prep->Adjust_pH PEG_Prep Prepare this compound Solution (e.g., 100 mg/mL in DMSO) Mix Mix Protein and this compound PEG_Prep->Mix Adjust_pH->Mix Incubate Incubate (2-4h at RT or 16-24h at 4°C) Mix->Incubate Purify Purify PEGylated Protein (Dialysis or SEC) Incubate->Purify SDS_PAGE SDS-PAGE Analysis Purify->SDS_PAGE Mass_Spec Mass Spectrometry (MALDI-TOF or ESI-MS) Purify->Mass_Spec

Caption: Workflow for the PEGylation of a protein with this compound.

Quantitative Data: Effects of PEGylation on Biomolecule Properties

The following table summarizes the impact of PEGylation on various properties of biomolecules, with data extrapolated from studies using PEG chains of similar lengths to m-PEG11.

PropertyUnmodified BiomoleculePEGylated Biomolecule (with ~11 PEG units)Reference
Solubility Low in aqueous buffersSignificantly Increased
In Vivo Half-Life (t½) Minutes to a few hoursSeveral hours to days
Proteolytic Stability Susceptible to degradationIncreased resistance
Immunogenicity Can elicit an immune responseReduced immunogenicity

Application 2: this compound as a Linker in PROTAC Synthesis

This compound is a valuable building block for the synthesis of PROTACs. The PEG linker connects the warhead (targeting the protein of interest, POI) and the E3 ligase ligand. The length and flexibility of the PEG11 linker can be crucial for the formation of a stable ternary complex (POI-PROTAC-E3 ligase), which is a prerequisite for efficient protein degradation.

Experimental Protocol: General Synthesis of a PROTAC using this compound

This protocol outlines a general strategy for synthesizing a PROTAC where this compound is used to link a POI ligand (containing a nucleophilic group, e.g., an amine) and an E3 ligase ligand (which will be attached in a subsequent step).

Materials:

  • POI ligand with a primary amine

  • This compound

  • E3 ligase ligand with a suitable functional group for coupling (e.g., a carboxylic acid)

  • Aprotic polar solvent (e.g., DMF or DMSO)

  • Base (e.g., Diisopropylethylamine - DIPEA)

  • Coupling reagents for amide bond formation (e.g., HATU, HOBt)

  • HPLC for purification

  • Mass spectrometer for characterization

Procedure:

  • PEGylation of the POI Ligand:

    • Dissolve the POI ligand in DMF or DMSO.

    • Add DIPEA to the solution to act as a base.

    • Add a solution of this compound in the same solvent (typically a 1.1 to 1.5 molar equivalent).

    • Stir the reaction mixture at room temperature for 12-24 hours.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, purify the PEGylated POI ligand by preparative HPLC.

    • Characterize the product by mass spectrometry to confirm the addition of the m-PEG11 moiety.

  • Coupling to the E3 Ligase Ligand:

    • The terminal hydroxyl group of the m-PEG11-POI ligand conjugate needs to be activated or converted to a functional group suitable for coupling with the E3 ligase ligand. A common strategy is to first convert the terminal hydroxyl to a carboxylic acid.

    • Alternatively, a bifunctional PEG linker with orthogonal protecting groups can be used from the start.

    • Assuming the PEGylated POI ligand now has a terminal carboxylic acid, dissolve it along with the E3 ligase ligand (containing an amine) in DMF.

    • Add coupling reagents such as HATU and a base like DIPEA.

    • Stir the reaction at room temperature for 2-4 hours.

    • Monitor the reaction by LC-MS.

    • Purify the final PROTAC molecule by preparative HPLC.

    • Characterize the final product by NMR and high-resolution mass spectrometry.

PROTAC Mechanism of Action

PROTAC_Mechanism cluster_ternary Ternary Complex Formation cluster_ubiquitination Ubiquitination cluster_degradation Degradation PROTAC PROTAC (this compound Linker) POI Protein of Interest (POI) PROTAC->POI binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase binds Ternary_Complex POI-PROTAC-E3 Complex POI->Ternary_Complex E3_Ligase->Ternary_Complex Ubiquitination Ubiquitin Transfer to POI Ternary_Complex->Ubiquitination Ub_POI Polyubiquitinated POI Ubiquitination->Ub_POI Proteasome 26S Proteasome Ub_POI->Proteasome Degradation POI Degradation Proteasome->Degradation Recycling PROTAC and E3 Ligase Recycled Degradation->Recycling

Caption: The catalytic mechanism of action of a PROTAC.

Quantitative Data: Impact of PEG11 Linker on PROTAC Activity

The linker length significantly influences the efficacy of a PROTAC, as reflected in its DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values. The optimal linker length is target-dependent and must be determined empirically.

PROTAC TargetLinker CompositionDC50 (nM)Dmax (%)Reference
BRD4 PEG (variable length)1-100 (highly dependent on length)>90
BTK PEG (variable length)1-40 (for longer linkers)>80
KRAS G12C CRBN-based with PEG linker~30>90
KRAS G12C VHL-based with PEG linker~100>90

Note: Specific DC50 and Dmax values for a PROTAC with a precise this compound linker are highly dependent on the specific POI and E3 ligase ligands used and should be determined experimentally. The data presented are illustrative of the typical range of activities observed for PEGylated PROTACs.

Conclusion

This compound is a valuable and versatile tool for the functionalization of biomolecules. Its ability to enhance solubility, stability, and pharmacokinetic properties makes it a powerful reagent for the development of protein and peptide therapeutics. Furthermore, its application as a flexible linker in PROTAC design has significant implications for the field of targeted protein degradation. The protocols and data provided herein serve as a comprehensive guide for researchers, scientists, and drug development professionals seeking to leverage the benefits of PEGylation with this compound.

References

Application Notes and Protocols for m-PEG11-Tos Derivatives in Click Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the utilization of m-PEG11-Tos and its derivatives in click chemistry, a powerful bioconjugation technique. The focus is on the synthesis of click-ready m-PEG11-azide and its application in bioconjugation and the development of Proteolysis Targeting Chimeras (PROTACs).

Introduction

Polyethylene glycol (PEG) linkers are widely used in drug development to improve the pharmacokinetic and pharmacodynamic properties of therapeutic molecules.[1] Short, discrete PEG linkers, such as the 11-unit monomethoxy-PEG (m-PEG11), offer precise control over the linker length, which is crucial for optimizing the efficacy of bioconjugates and complex molecules like PROTACs.[2] The tosylate derivative, this compound, is a versatile precursor that can be readily converted into other functional groups suitable for bioconjugation.[3]

This document details the conversion of this compound to m-PEG11-azide, a key reagent for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry.[4] Detailed protocols for the synthesis of m-PEG11-azide and its subsequent use in bioconjugation to proteins and in the assembly of PROTACs are provided.

Data Presentation

The following tables summarize quantitative data relevant to the application of short-chain PEG linkers in bioconjugation. While specific data for m-PEG11 derivatives are not always available in the literature, the presented data for similar short PEG linkers provide valuable insights into the impact of PEGylation on key parameters.

Table 1: Influence of Short PEG Linker Length on In Vitro and In Vivo Properties

ParameterPEG Linker LengthObservationSignificance
Binding Affinity (IC50) Short (e.g., mini-PEG)Lower IC50 (higher affinity) in some casesShorter linkers can provide optimal spacing for receptor-ligand interactions.
ADC Clearance Rate PEG4Slower clearance compared to non-PEGylatedPEGylation increases hydrodynamic volume, reducing renal clearance.
ADC Clearance Rate PEG8Slower clearance than PEG4Longer PEG chains can further decrease clearance rates.
ADC Clearance Rate PEG12Similar clearance to PEG8A plateau in the effect of linker length on clearance can be observed.

Data is representative for short-chain PEG linkers and intended to illustrate general trends.

Table 2: Comparative Efficiency of Azides in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Azide TypeRelative ReactivityTypical YieldNotes
Primary Alkyl Azide (e.g., m-PEG11-azide) High>90%Less sterically hindered, generally leading to high yields.[5]
Benzyl Azide High>95%A common, reactive azide for click chemistry.
Aryl Azide (electron-poor) Moderate to High80-95%Reactivity is influenced by electronic effects of substituents.
Sulfonyl Azide Low to ModerateVariableGenerally less reactive in CuAAC compared to alkyl and aryl azides.

Yields are dependent on specific reaction conditions (catalyst, ligand, solvent, temperature).

Experimental Protocols

Protocol 1: Synthesis of m-PEG11-Azide from this compound

This protocol describes the nucleophilic substitution of the tosylate group with an azide to generate m-PEG11-azide, a key intermediate for click chemistry applications.

Materials:

  • This compound

  • Sodium azide (NaN3)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4)

  • Diethyl ether

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon gas supply

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Under an inert atmosphere (nitrogen or argon), dissolve this compound (1 equivalent) in anhydrous DMF.

  • Add sodium azide (NaN3) (3-5 equivalents) to the solution.

  • Heat the reaction mixture to 60-80 °C and stir overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into a separatory funnel containing water and extract with dichloromethane (DCM) (3 x volumes).

  • Wash the combined organic layers with saturated aqueous NaHCO3 solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be further purified by flash column chromatography on silica gel if necessary.

  • Confirm the identity and purity of the resulting m-PEG11-azide using ¹H-NMR and Mass Spectrometry. The disappearance of the tosyl group signals and the appearance of a new signal for the methylene group adjacent to the azide are indicative of a successful reaction.

Protocol 2: Bioconjugation of an Alkyne-Modified Protein with m-PEG11-Azide via CuAAC

This protocol details the conjugation of m-PEG11-azide to a protein containing an alkyne handle.

Materials:

  • Alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4, azide-free)

  • m-PEG11-azide

  • Copper(II) sulfate (CuSO4) stock solution (e.g., 50 mM in water)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (e.g., 250 mM in water)

  • Sodium ascorbate stock solution (e.g., 500 mM in water, freshly prepared)

  • Tris(2-carboxyethyl)phosphine (TCEP) stock solution (optional, for reducing disulfide bonds)

  • Desalting columns or dialysis equipment for purification

Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of CuSO4, THPTA, and sodium ascorbate.

    • If the protein has disulfide bonds that need to be reduced to expose a cysteine for alkyne modification, pre-treat the protein with TCEP.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the alkyne-modified protein with a 10- to 50-fold molar excess of m-PEG11-azide.

    • Prepare a premix of CuSO4 and THPTA by adding the THPTA solution to the CuSO4 solution to achieve a final copper concentration of 1-2 mM in the reaction mixture.

  • Click Reaction:

    • Add the CuSO4/THPTA premix to the protein/azide mixture.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5-10 mM.

    • Incubate the reaction mixture for 1-2 hours at room temperature, protected from light if using fluorescently labeled components.

  • Purification:

    • Remove excess reagents and byproducts by size-exclusion chromatography (e.g., using a desalting column) or by dialysis against a suitable buffer.

  • Characterization:

    • Analyze the purified PEGylated protein by SDS-PAGE to observe the increase in molecular weight.

    • Confirm the conjugation and determine the degree of labeling using Mass Spectrometry (e.g., MALDI-TOF or ESI-MS).

Protocol 3: Synthesis of a PROTAC using an m-PEG11-Azide Linker

This protocol outlines a general strategy for the final step in a PROTAC synthesis, where an alkyne-functionalized warhead (targeting the protein of interest) is coupled to an azide-functionalized E3 ligase ligand-PEG linker conjugate via CuAAC.

Materials:

  • Alkyne-functionalized warhead (Component A-Alkyne)

  • E3 ligase ligand-m-PEG11-azide conjugate (Component B-PEG11-Azide)

  • tert-Butanol (t-BuOH)

  • Water

  • Copper(II) sulfate pentahydrate (CuSO4·5H2O)

  • Sodium ascorbate

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup:

    • Dissolve the alkyne-functionalized warhead (Component A-Alkyne) and the E3 ligase ligand-m-PEG11-azide conjugate (Component B-PEG11-Azide) in a mixture of t-BuOH and water.

  • Catalyst Preparation:

    • In a separate vial, prepare a solution of sodium ascorbate in water.

    • In another vial, prepare a solution of CuSO4·5H2O in water.

  • Click Reaction:

    • Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO4·5H2O solution.

    • Stir the reaction at room temperature for 12-24 hours.

    • Monitor the reaction progress by LC-MS.

  • Work-up and Purification:

    • Upon completion, dilute the reaction with water and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the final PROTAC by flash column chromatography on silica gel or by preparative HPLC.

  • Characterization:

    • Confirm the identity and purity of the synthesized PROTAC using ¹H-NMR, ¹³C-NMR, and high-resolution mass spectrometry (HRMS).

    • Evaluate the biological activity of the PROTAC by measuring the degradation of the target protein (e.g., by Western blot or in-cell protein degradation assays).

Mandatory Visualization

PROTAC_Synthesis_Workflow cluster_synthesis Modular Synthesis cluster_linker_functionalization Linker Functionalization cluster_conjugation Conjugation cluster_final_assembly Final PROTAC Assembly Warhead-Alkyne Warhead with Alkyne Handle PROTAC Final PROTAC Molecule Warhead-Alkyne->PROTAC 3. Click Chemistry (CuAAC) E3_Ligand E3 Ligase Ligand E3_Ligand_PEG_Azide E3 Ligase Ligand- m-PEG11-Azide E3_Ligand->E3_Ligand_PEG_Azide 2. Conjugation mPEG11Tos This compound mPEG11Azide m-PEG11-Azide mPEG11Tos->mPEG11Azide 1. Azidation mPEG11Azide->E3_Ligand_PEG_Azide E3_Ligand_PEG_Azide->PROTAC

Caption: A typical workflow for the synthesis of a PROTAC molecule using a modular approach.

Bioconjugation_Workflow Start Start: Alkyne-Modified Protein Reagents Add m-PEG11-Azide, CuSO4/THPTA, Sodium Ascorbate Start->Reagents 1. Mix Reagents Reaction Incubate at Room Temperature (1-2 hours) Reagents->Reaction 2. Initiate Click Reaction Purification Purify via Size-Exclusion Chromatography or Dialysis Reaction->Purification 3. Remove Excess Reagents Analysis Characterize by SDS-PAGE and Mass Spectrometry Purification->Analysis 4. Analyze Conjugate End End: PEGylated Protein Analysis->End

Caption: Experimental workflow for protein bioconjugation using click chemistry.

Signaling_Pathway PROTAC PROTAC Molecule (Warhead-Linker-E3 Ligand) TernaryComplex Ternary Complex (POI-PROTAC-E3) PROTAC->TernaryComplex POI Protein of Interest (POI) POI->TernaryComplex E3 E3 Ubiquitin Ligase E3->TernaryComplex PolyUb Poly-Ubiquitination of POI TernaryComplex->PolyUb Ub Transfer Ub Ubiquitin Ub->PolyUb Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degradation POI Degradation Proteasome->Degradation

Caption: The signaling pathway of PROTAC-mediated protein degradation.

References

Application Notes and Protocols for m-PEG11-Tos as a Linker in E3 Ligase Ligand Conjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of m-PEG11-Tos as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This document details the role of PEG linkers in PROTAC design, offers specific (though illustrative) data for a relevant PROTAC, and provides detailed protocols for the synthesis and evaluation of these heterobifunctional molecules.

Introduction to PROTACs and the Role of Linkers

Proteolysis Targeting Chimeras (PROTACs) are innovative heterobifunctional molecules engineered to selectively eliminate target proteins from cells.[1] They function by co-opting the body's own cellular disposal machinery, specifically the ubiquitin-proteasome system. A PROTAC molecule is composed of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two ligands.[1]

The linker is a critical determinant of a PROTAC's efficacy. Its length, flexibility, and chemical composition influence the formation and stability of the ternary complex (comprising the PROTAC, the target protein, and the E3 ligase), which is a prerequisite for the ubiquitination and subsequent degradation of the target protein.[1] Polyethylene glycol (PEG) linkers are frequently employed in PROTAC design due to their ability to enhance solubility and provide conformational flexibility, which can be advantageous for optimizing the geometry of the ternary complex.[2][3]

The this compound linker, a monodisperse polyethylene glycol chain with eleven ethylene glycol units, features a methoxy group at one terminus and a tosyl group at the other. The tosyl group serves as an excellent leaving group for nucleophilic substitution, facilitating the covalent attachment of the linker to a nucleophilic functional group (such as an amine or a hydroxyl group) on either the E3 ligase ligand or the POI ligand.

The Ubiquitin-Proteasome System and PROTAC Action

The following diagram illustrates the signaling pathway of PROTAC-mediated protein degradation.

PROTAC_Pathway cluster_cell Cellular Environment PROTAC PROTAC (E3 Ligand - Linker - POI Ligand) Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Recruited Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ub Ubiquitin (Ub) Ub->Ternary_Complex Transfer Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Proteasome->PROTAC Released Degraded_POI Degraded Protein Fragments Proteasome->Degraded_POI Degradation

Caption: PROTAC-mediated degradation of a target protein via the ubiquitin-proteasome system.

Illustrative Application: A BTK Degrading PROTAC

To illustrate the application of a long-chain PEG linker in a potent PROTAC, we consider the Bruton's tyrosine kinase (BTK) degrader, BGB-16673 (also known as PROTAC BTK Degrader-11). While the exact linker is a proprietary structure, its composition is consistent with a long-chain PEG-based linker. BGB-16673 is an orally bioavailable PROTAC that targets BTK for degradation by recruiting the Cereblon (CRBN) E3 ligase.

Quantitative Data

The following table summarizes the key performance metrics for BGB-16673.

ParameterValueDescription
DC50 1.7 nMThe half-maximal degradation concentration, indicating the potency of the PROTAC.
Target Protein Bruton's tyrosine kinase (BTK)A key enzyme in B-cell receptor signaling, implicated in B-cell malignancies.
E3 Ligase Recruited Cereblon (CRBN)A component of the CRL4-CRBN E3 ubiquitin ligase complex.

Note: Dmax (maximum degradation) and binding affinity (Kd) values for BGB-16673 are not publicly available in the reviewed literature.

Experimental Protocols

The following sections provide detailed, generalized protocols for the synthesis and evaluation of a PROTAC utilizing a PEG-based linker like this compound.

PROTAC Synthesis Workflow

The synthesis of a PROTAC is a multi-step process that involves the preparation of the E3 ligase ligand and the POI ligand, followed by their conjugation via the linker. The following diagram outlines a typical workflow for PROTAC synthesis.

PROTAC_Synthesis_Workflow E3_Ligand E3 Ligase Ligand (with reactive handle) Intermediate Ligand-Linker Intermediate E3_Ligand->Intermediate Step 1: Conjugation POI_Ligand POI Ligand (with reactive handle) PROTAC Final PROTAC Molecule POI_Ligand->PROTAC mPEG11Tos This compound mPEG11Tos->Intermediate Intermediate->PROTAC Step 2: Conjugation Purification Purification (e.g., HPLC) PROTAC->Purification

Caption: A generalized two-step workflow for the synthesis of a PROTAC molecule.

Protocol 1: Synthesis of a PROTAC using this compound

This protocol describes a general method for synthesizing a PROTAC by first reacting this compound with an amine-functionalized E3 ligase ligand, followed by conjugation to a hydroxyl-functionalized POI ligand.

Materials:

  • This compound

  • Amine-functionalized E3 Ligase Ligand (e.g., a pomalidomide derivative)

  • Hydroxyl-functionalized POI Ligand

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Cesium Carbonate (Cs₂CO₃) or Potassium Carbonate (K₂CO₃)

  • Sodium Hydride (NaH)

  • Standard laboratory glassware for organic synthesis

  • High-Performance Liquid Chromatography (HPLC) for purification

  • Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) for characterization

Procedure:

Step 1: Synthesis of the E3 Ligase Ligand-Linker Intermediate

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine-functionalized E3 ligase ligand (1.0 eq) and this compound (1.1 eq) in anhydrous DMF.

  • Add a suitable base, such as Cs₂CO₃ or K₂CO₃ (2.0-3.0 eq), to the reaction mixture.

  • Stir the reaction at a specified temperature (e.g., 60-80 °C) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the E3 ligase ligand-PEG11-OTs intermediate.

Step 2: Conjugation with the POI Ligand

  • In a separate flask under an inert atmosphere, dissolve the hydroxyl-functionalized POI ligand (1.0 eq) in anhydrous DMF.

  • Add a strong base, such as NaH (1.2 eq), portion-wise at 0 °C and stir for 30 minutes to form the alkoxide.

  • Add a solution of the E3 ligase ligand-PEG11-OTs intermediate (1.1 eq) in anhydrous DMF to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction carefully with water at 0 °C.

  • Extract the product with an appropriate organic solvent. Wash the combined organic layers with water and brine.

  • Dry the organic layer, filter, and concentrate under reduced pressure.

  • Purify the final PROTAC molecule by preparative HPLC.

  • Characterize the purified PROTAC by MS and NMR to confirm its identity and purity.

Protocol 2: In Vitro Protein Degradation Assay (Western Blot)

This protocol outlines the steps to assess the ability of a synthesized PROTAC to induce the degradation of the target protein in a cellular context.

Materials:

  • Cell line expressing the target protein of interest

  • Cell culture medium and supplements

  • Synthesized PROTAC and vehicle control (e.g., DMSO)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody specific for the target protein

  • Primary antibody for a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescence substrate and imaging system

Procedure:

  • Cell Seeding: Plate the cells at an appropriate density in multi-well plates and allow them to adhere overnight.

  • PROTAC Treatment: Treat the cells with a range of concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control for a predetermined time (e.g., 18-24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and then add lysis buffer. Scrape the cells and collect the lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation and SDS-PAGE: Normalize the protein concentrations of all samples. Add Laemmli buffer and boil the samples to denature the proteins. Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

  • Western Blotting: Transfer the separated proteins to a membrane. Block the membrane and then incubate with the primary antibody against the target protein, followed by the HRP-conjugated secondary antibody.

  • Detection and Analysis: Visualize the protein bands using a chemiluminescence substrate. Quantify the band intensities and normalize the target protein level to the loading control.

  • Data Interpretation: Calculate the percentage of protein degradation for each PROTAC concentration relative to the vehicle control. Plot the data to determine the DC₅₀ and Dₘₐₓ values.

Protocol 3: Ternary Complex Formation Assay (Surface Plasmon Resonance - SPR)

This protocol provides a general framework for assessing the formation of the ternary complex using SPR.

Workflow for Ternary Complex Formation Assay:

SPR_Workflow Immobilize 1. Immobilize E3 Ligase on Sensor Chip Binary_Binding1 2. Inject PROTAC (Binary Interaction) Immobilize->Binary_Binding1 Wash1 3. Wash Binary_Binding1->Wash1 Ternary_Binding 4. Inject PROTAC + POI (Ternary Complex Formation) Wash1->Ternary_Binding Wash2 5. Wash Ternary_Binding->Wash2 Binary_Binding2 6. Inject POI alone (Control) Wash2->Binary_Binding2

Caption: A sequential workflow for assessing ternary complex formation using SPR.

Materials:

  • SPR instrument and sensor chips (e.g., CM5)

  • Purified recombinant E3 ligase and target protein (POI)

  • Synthesized PROTAC

  • SPR running buffer

  • Amine coupling kit (EDC, NHS, ethanolamine)

Procedure:

  • E3 Ligase Immobilization: Immobilize the purified E3 ligase onto the sensor chip surface using standard amine coupling chemistry.

  • Binary Binding Analysis (PROTAC to E3 Ligase): Inject a series of concentrations of the PROTAC over the immobilized E3 ligase surface to determine the binding affinity and kinetics of this binary interaction.

  • Ternary Complex Formation Analysis: In separate experiments, inject a mixture of a fixed, saturating concentration of the POI and varying concentrations of the PROTAC over the E3 ligase surface.

  • Data Analysis: Analyze the sensorgrams to determine the binding affinities and kinetic parameters (ka, kd) for both the binary and ternary interactions. An increase in binding affinity of the PROTAC to the E3 ligase in the presence of the POI suggests positive cooperativity in ternary complex formation.

Conclusion

The this compound linker is a valuable tool in the development of PROTACs, offering a balance of hydrophilicity and length that can be crucial for achieving potent and efficacious protein degradation. The provided protocols offer a foundational framework for the synthesis and evaluation of PROTACs incorporating this and similar PEG-based linkers. Successful PROTAC development relies on a multi-parametric optimization process, where the linker plays a pivotal role in fine-tuning the molecule's properties for optimal ternary complex formation and subsequent target protein degradation.

References

Application Notes and Protocols for Hydrogel Development Using m-PEG11-Tos

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to developing hydrogels using methoxy-poly(ethylene glycol)-tosylate with 11 ethylene glycol units (m-PEG11-Tos). This document outlines the conversion of this compound to its thiol-derivative, followed by established crosslinking strategies to form hydrogels with tunable properties for various biomedical applications, including drug delivery. Detailed experimental protocols, quantitative data, and workflow diagrams are provided to facilitate the practical implementation of these techniques.

Introduction to this compound in Hydrogel Scaffolds

Poly(ethylene glycol) (PEG) hydrogels are widely utilized in the biomedical field due to their biocompatibility, hydrophilicity, and tunable physical properties.[1] The tosyl group in this compound serves as an excellent leaving group, making it a versatile precursor for the synthesis of various functionalized PEGs. A common and effective strategy for hydrogel formation involves the conversion of the tosyl group to a thiol group (-SH). The resulting m-PEG11-SH can then be crosslinked with other reactive polymers through mechanisms such as Michael-type addition or thiol-ene reactions to form a stable three-dimensional hydrogel network.[2][] These hydrogels can be engineered to encapsulate therapeutic molecules and control their release, making them valuable for drug delivery applications.[4][5]

Synthesis of m-PEG11-SH from this compound

The foundational step in creating hydrogels from this compound is its conversion to m-PEG11-thiol (m-PEG11-SH). This is achieved through a nucleophilic substitution reaction where the tosyl group is replaced by a thiol group.

Experimental Protocol: Synthesis of m-PEG11-SH

This protocol is adapted from a procedure for the synthesis of PEG-dithiol from PEG-ditosylate.

Materials:

  • This compound

  • Sodium hydrosulfide (NaSH) hydrate

  • Deionized water (ddH₂O)

  • Concentrated sulfuric acid (H₂SO₄)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Dry, cold diethyl ether

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

  • Vacuum oven

Procedure:

  • Dissolve this compound in ddH₂O in a round-bottom flask.

  • Add NaSH hydrate to the solution while stirring.

  • Stir the reaction mixture at room temperature for 5 hours.

  • Increase the temperature to 60°C and stir for an additional hour.

  • Neutralize the crude mixture with concentrated H₂SO₄.

  • Extract the product with CH₂Cl₂ using a separatory funnel.

  • Collect the organic layer and dry it over anhydrous MgSO₄.

  • Precipitate the product in dry, cold diethyl ether.

  • Collect the precipitate by filtration and dry it in a vacuum oven overnight.

  • Characterize the final product (m-PEG11-SH) using ¹H NMR to confirm the presence of the thiol group and the absence of the tosyl group.

Hydrogel Formation via Michael-Type Addition

A widely used method for forming PEG hydrogels is the Michael-type addition reaction between a thiol-containing PEG and a maleimide-functionalized PEG.

Experimental Protocol: Hydrogel Formation

Materials:

  • m-PEG11-SH (synthesized as described above)

  • Bihomofunctional poly(ethylene glycol)-maleimide (PEG-(Mal)₂, of desired molecular weight)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Triethanolamine (TEOA) buffer, pH 7.5 or 8.0 (optional, for faster gelation)

  • Vortex mixer

  • Incubator at 37°C

Procedure:

  • Dissolve m-PEG11-SH and PEG-(Mal)₂ in separate vials containing the desired buffer (e.g., PBS pH 7.4).

  • For drug-loaded hydrogels, dissolve the therapeutic agent in the m-PEG11-SH solution.

  • Quickly mix the two solutions via vortexing.

  • Immediately place the mixed solution in a mold or at the desired location for in situ gelation.

  • Incubate at 37°C to allow for complete gelation. Gelation time can range from minutes to hours depending on the polymer concentration and pH.

Logical Workflow for Hydrogel Preparation```dot

G cluster_synthesis Synthesis of m-PEG11-SH cluster_hydrogel Hydrogel Formation cluster_application Application mPEG11Tos This compound Reaction Reaction with NaSH mPEG11Tos->Reaction mPEG11SH m-PEG11-SH Reaction->mPEG11SH Mixing Mixing in Buffer mPEG11SH->Mixing PEGMaleimide PEG-Maleimide PEGMaleimide->Mixing Hydrogel Hydrogel Mixing->Hydrogel DrugLoading Drug Encapsulation Hydrogel->DrugLoading Drug Therapeutic Drug Drug->DrugLoading DrugLoadedHydrogel Drug-Loaded Hydrogel DrugLoading->DrugLoadedHydrogel

Caption: Cell interaction with a bioactive PEG hydrogel.

By incorporating adhesion ligands like RGD peptides, cells can bind to the hydrogel via integrin receptors, activating intracellular signaling pathways involving Rho GTPases that regulate the actin cytoskeleton and cell spreading. Furthermore, incorporating matrix metalloproteinase (MMP)-sensitive crosslinkers allows cells to remodel their microenvironment by secreting MMPs, enabling cell migration through the hydrogel matrix. This "smart" hydrogel design is crucial for applications in tissue engineering and regenerative medicine.

Conclusion

This compound is a versatile precursor for the development of advanced hydrogel systems. Through a straightforward conversion to its thiol derivative, it can be readily incorporated into hydrogel networks with tunable properties using well-established crosslinking chemistries. These hydrogels offer significant potential for a range of biomedical applications, particularly in the field of controlled drug delivery and tissue engineering, by providing a biocompatible and customizable scaffold for therapeutic agents and cells. The protocols and data presented herein provide a solid foundation for researchers to design and fabricate this compound-based hydrogels tailored to their specific needs.

References

Application Notes and Protocols for m-PEG11-Tos in Biocompatible Surface Creation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The creation of biocompatible surfaces is a critical challenge in the development of medical devices, drug delivery systems, and research tools that come into contact with biological systems. Non-specific protein adsorption onto foreign surfaces can trigger a cascade of undesirable events, including immune responses, blood coagulation, and a reduction in the efficacy of implanted devices or targeted therapies. Poly(ethylene glycol) (PEG) has become the gold standard for modifying surfaces to resist protein fouling and improve biocompatibility. The methoxy-PEG11-Tos (m-PEG11-Tos) is a monofunctional PEG derivative that provides a versatile tool for covalently attaching PEG chains to various substrates.

This document provides detailed application notes and protocols for utilizing this compound to create biocompatible surfaces. It includes methodologies for surface modification, characterization techniques, and expected outcomes based on established principles of PEGylation.

Principle of Biocompatibility via PEGylation

The primary mechanism by which PEGylated surfaces resist protein adsorption is through steric repulsion . The covalently attached, hydrophilic PEG chains extend into the aqueous environment, creating a hydrated layer that physically prevents proteins from approaching the underlying substrate. This "molecular brush" effectively excludes proteins from the surface, minimizing non-specific binding.

Signaling Pathway: Mechanism of Protein Repulsion

The interaction between a protein and a PEGylated surface can be visualized as a signaling event where the PEG layer signals "repulsion" to the approaching protein. This is not a biological signaling pathway in the traditional sense but rather a physical and chemical interaction that prevents downstream biological responses to the material.

G cluster_surface Biomaterial Surface Substrate Substrate PEG_Layer This compound Layer (Hydrated Chains) Protein Protein in Solution Repulsion Steric Repulsion and Hydration Barrier Protein->Repulsion Repulsion->PEG_Layer NoAdsorption No Protein Adsorption (Biocompatibility) Repulsion->NoAdsorption

Caption: Mechanism of protein repulsion by a PEGylated surface.

Quantitative Data on PEGylated Surfaces

The following tables summarize representative quantitative data obtained from surfaces modified with PEG derivatives. While this data is not specific to this compound, it provides expected ranges and illustrates the effectiveness of PEGylation.

Table 1: Surface Wettability Before and After PEGylation

SubstrateModifying AgentWater Contact Angle (°) Before PEGylationWater Contact Angle (°) After PEGylationReference
GlassSilanated PEG< 1035-50[1]
Polydimethylsiloxane (PDMS)PEG-aldehyde109~80 (with dextran-PEG)[2]
Polyurethane (PU)PEG75-8045-55[3]
TitaniumAminosilane + PEG~60~30[4]

Table 2: Protein Adsorption on PEGylated Surfaces Measured by XPS

SurfaceProteinNitrogen Atomic (%) - ControlNitrogen Atomic (%) - PEGylatedReduction in AdsorptionReference
Niobium PentoxideMyoglobin10.5 ± 0.61.0 ± 0.6~90%[5]
Niobium PentoxideAlbumin12.0 ± 1.00.9 ± 0.4~92%
Niobium PentoxideFibrinogen14.0 ± 1.31.4 ± 0.5~90%
Silicon WaferFibronectinNot specifiedSignificantly reducedNot specified

Experimental Protocols

The tosyl group of this compound is an excellent leaving group, making it highly reactive towards nucleophiles such as primary amines (-NH₂) and thiols (-SH). The following protocols describe the general procedures for grafting this compound onto surfaces functionalized with these groups.

Experimental Workflow: Surface Modification and Characterization

G Start Start: Unmodified Substrate Surface_Activation Surface Activation/ Functionalization (e.g., Aminosilanization) Start->Surface_Activation PEGylation PEGylation with This compound Surface_Activation->PEGylation Washing Washing and Drying PEGylation->Washing Characterization Surface Characterization Washing->Characterization Biocompatibility_Test Biocompatibility Assays Characterization->Biocompatibility_Test End End: Biocompatible Surface Biocompatibility_Test->End

Caption: General workflow for creating and evaluating biocompatible surfaces.

Protocol 1: Grafting this compound to Amine-Functionalized Surfaces

This protocol is suitable for substrates such as glass, silicon, or metal oxides that have been pre-functionalized with an aminosilane (e.g., (3-aminopropyl)triethoxysilane, APTES).

Materials:

  • Amine-functionalized substrate

  • This compound

  • Anhydrous toluene or dimethylformamide (DMF)

  • Triethylamine (TEA) or another non-nucleophilic base

  • Inert gas (e.g., Argon or Nitrogen)

  • Reaction vessel

Procedure:

  • Substrate Preparation: Ensure the amine-functionalized substrate is clean and dry. For freshly aminosilanized surfaces, a baking step (e.g., 110°C for 30 minutes) can help cure the silane layer.

  • Reaction Setup: Place the substrate in a reaction vessel under an inert atmosphere.

  • Reagent Preparation: Dissolve this compound in anhydrous toluene or DMF to a final concentration of 1-10 mg/mL. Add a non-nucleophilic base, such as triethylamine, to the solution at a molar excess (e.g., 2-5 equivalents relative to the this compound) to act as a proton scavenger.

  • PEGylation Reaction: Immerse the amine-functionalized substrate in the this compound solution. The reaction can be carried out at room temperature for 12-24 hours or at an elevated temperature (e.g., 40-60°C) for 2-4 hours to increase the reaction rate.

  • Washing: After the reaction, remove the substrate and wash it thoroughly with the reaction solvent (toluene or DMF) to remove any unreacted PEG. Follow with washes in a solvent of intermediate polarity (e.g., ethanol or isopropanol) and finally with deionized water.

  • Drying: Dry the PEGylated substrate under a stream of inert gas or in a vacuum oven at a low temperature.

Protocol 2: Grafting this compound to Thiol-Functionalized Surfaces

This protocol is applicable to surfaces that have been functionalized with thiol groups, such as gold surfaces with a self-assembled monolayer (SAM) of a thiol-alkane or other substrates modified to present thiol groups.

Materials:

  • Thiol-functionalized substrate

  • This compound

  • Anhydrous, degassed buffer (e.g., phosphate-buffered saline, PBS, pH 7.2-8.0) or an organic solvent like DMF.

  • Inert gas (e.g., Argon or Nitrogen)

  • Reaction vessel

Procedure:

  • Substrate Preparation: Ensure the thiol-functionalized substrate is clean and ready for reaction.

  • Reaction Setup: Place the substrate in a reaction vessel under an inert atmosphere to prevent oxidation of the thiol groups.

  • Reagent Preparation: Dissolve this compound in the chosen solvent (e.g., degassed PBS pH 7.5 or DMF) to a final concentration of 1-10 mg/mL.

  • PEGylation Reaction: Immerse the thiol-functionalized substrate in the this compound solution. The reaction is typically carried out at room temperature for 2-12 hours. The reaction is generally faster at a slightly basic pH as this promotes the formation of the more nucleophilic thiolate anion.

  • Washing: After the reaction, remove the substrate and wash it extensively with the reaction solvent, followed by deionized water.

  • Drying: Dry the PEGylated substrate under a stream of inert gas or by lyophilization if appropriate.

Characterization and Biocompatibility Assessment

Workflow for Surface Characterization

G Start PEGylated Surface WCA Water Contact Angle (Wettability) Start->WCA XPS XPS (Elemental Composition) Start->XPS AFM AFM (Surface Topography) Start->AFM Ellipsometry Ellipsometry (Layer Thickness) Start->Ellipsometry End Characterized Surface

Caption: Common techniques for characterizing PEGylated surfaces.

Protocol 3: Characterization of PEGylated Surfaces

1. Water Contact Angle Measurement:

  • Purpose: To assess the change in surface hydrophilicity.

  • Method: Use a goniometer to measure the static or dynamic contact angle of a water droplet on the surface. A decrease in the contact angle after PEGylation indicates a more hydrophilic surface.

2. X-ray Photoelectron Spectroscopy (XPS):

  • Purpose: To confirm the presence of PEG and determine the elemental composition of the surface.

  • Method: Acquire survey and high-resolution spectra of the C1s, O1s, and N1s (for amine-functionalized surfaces) or S2p (for thiol-functionalized surfaces) regions. The appearance of a strong C-O peak at ~286.5 eV in the C1s spectrum is characteristic of the ether backbone of PEG.

3. Atomic Force Microscopy (AFM):

  • Purpose: To visualize the surface topography and assess the uniformity of the PEG coating.

  • Method: Scan the surface in tapping mode. A smooth, uniform surface is indicative of a successful and complete PEGylation.

Protocol 4: In Vitro Biocompatibility Assessment

1. Protein Adsorption Assay (ELISA-based):

  • Purpose: To quantify the reduction in non-specific protein adsorption.

  • Materials: PEGylated and control (unmodified) surfaces, protein solution (e.g., Fibrinogen or Bovine Serum Albumin, BSA), primary antibody against the protein, HRP-conjugated secondary antibody, TMB substrate.

  • Procedure:

    • Incubate the surfaces with the protein solution (e.g., 1 mg/mL in PBS) for 1-2 hours at 37°C.

    • Wash thoroughly with PBS containing a mild detergent (e.g., Tween-20).

    • Block with a blocking buffer (e.g., 3% BSA in PBS).

    • Incubate with the primary antibody.

    • Wash and incubate with the HRP-conjugated secondary antibody.

    • Wash and add TMB substrate. Measure the absorbance at 450 nm. A lower absorbance on the PEGylated surface compared to the control indicates reduced protein adsorption.

2. Cell Adhesion and Viability Assay:

  • Purpose: To assess the cytocompatibility of the modified surface.

  • Materials: PEGylated and control surfaces, relevant cell line (e.g., fibroblasts, endothelial cells), cell culture medium, and a viability assay kit (e.g., Live/Dead stain or MTS assay).

  • Procedure:

    • Seed cells onto the surfaces in a sterile tissue culture plate.

    • Culture for a desired period (e.g., 24-72 hours).

    • Assess cell adhesion and morphology using microscopy.

    • Quantify cell viability using a standard assay. A low cell adhesion and high viability are expected on protein-repellent PEGylated surfaces.

Conclusion

This compound is a valuable reagent for the creation of biocompatible surfaces through PEGylation. The protocols and data presented in these application notes provide a comprehensive guide for researchers to effectively utilize this molecule to reduce non-specific protein adsorption and improve the performance of materials in biological environments. Successful surface modification and characterization are key to achieving the desired biocompatibility for a wide range of applications in research, drug development, and medical devices.

References

Application Notes and Protocols: A Step-by-Step Guide to Using m-PEG11-Tos

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to m-PEG11-Tos

This compound, or α-methoxy-ω-tosyl-undecaethylene glycol, is a high-purity, monodisperse polyethylene glycol (PEG) linker. It is a valuable tool in bioconjugation, chemical synthesis, and drug development, particularly in the construction of Proteolysis Targeting Chimeras (PROTACs).[1][2] The key features of this compound are its methoxy-terminated PEG chain and a tosyl (tosylate) functional group. The PEG chain is hydrophilic, which can enhance the solubility and pharmacokinetic properties of the conjugated molecule.[1] The tosyl group is an excellent leaving group, facilitating nucleophilic substitution reactions with a variety of nucleophiles, such as amines, thiols, and hydroxyl groups. This allows for the covalent attachment of this compound to target molecules like proteins, peptides, or small molecule drugs.

Chemical Properties of this compound
PropertyValueReference
Chemical Formula C28H50O13S[3]
Molecular Weight 626.75 g/mol [3]
Appearance White to off-white solid
Solubility Soluble in DMSO, DMF, and chlorinated solvents
Purity Typically >95%

Applications of this compound

The primary application of this compound is in the field of drug development, especially in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The this compound serves as a flexible linker to connect the target protein ligand and the E3 ligase ligand.

Other potential applications include:

  • PEGylation: The process of attaching PEG chains to proteins, peptides, or small molecules to improve their solubility, stability, and pharmacokinetic profiles.

  • Surface Modification: Modifying the surface of materials to enhance biocompatibility or introduce specific functionalities.

  • Drug Delivery: As a component of drug delivery systems to improve the therapeutic index of drugs.

Experimental Protocols

The following protocols provide a general guideline for the use of this compound in a typical nucleophilic substitution reaction with an amine-containing molecule. Note: These are general protocols and may require optimization for specific applications.

General Protocol for Conjugation of this compound to a Primary Amine

This protocol describes a general procedure for the reaction of this compound with a molecule containing a primary amine (R-NH2).

Materials:

  • This compound

  • Amine-containing molecule (R-NH2)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • A non-nucleophilic base (e.g., Diisopropylethylamine - DIPEA)

  • Nitrogen or Argon gas

  • Reaction vessel (e.g., round-bottom flask)

  • Stirring apparatus (e.g., magnetic stirrer and stir bar)

  • Standard glassware for organic synthesis

Procedure:

  • Preparation:

    • Ensure all glassware is dry and the reaction is performed under an inert atmosphere (nitrogen or argon).

    • Dissolve the amine-containing molecule (1.0 equivalent) in anhydrous DMF or DMSO.

    • In a separate vial, dissolve this compound (1.1 to 1.5 equivalents) in anhydrous DMF or DMSO.

  • Reaction:

    • To the solution of the amine-containing molecule, add the non-nucleophilic base (e.g., DIPEA, 2-3 equivalents).

    • Slowly add the solution of this compound to the reaction mixture.

    • Stir the reaction at room temperature (20-25 °C) or elevate the temperature (e.g., 40-60 °C) to increase the reaction rate. The optimal temperature will depend on the reactivity of the amine.

    • Monitor the reaction progress by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification:

    • Once the reaction is complete, the solvent can be removed under reduced pressure.

    • The crude product can be purified using techniques such as flash column chromatography on silica gel or preparative High-Performance Liquid Chromatography (HPLC). The choice of purification method will depend on the properties of the product.

General Reaction Scheme:

G cluster_reactants Reactants cluster_conditions Conditions cluster_products Products mPEG m-PEG11-OTs Product m-PEG11-NH-R mPEG->Product Amine R-NH2 Amine->Product Base Base (e.g., DIPEA) Solvent Solvent (e.g., DMF) Temperature Temperature Byproduct TsO-

Caption: General workflow for the conjugation of this compound to a primary amine.

Characterization of the Conjugate

The successful synthesis of the m-PEG11-conjugate can be confirmed by various analytical techniques:

  • Mass Spectrometry (MS): To confirm the molecular weight of the final product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR): To confirm the structure of the conjugate and the presence of the PEG chain.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

Application Example: Synthesis of a PROTAC

In PROTAC synthesis, this compound can be used to link a ligand for a target protein to a ligand for an E3 ubiquitin ligase. The synthesis is often a multi-step process.

Conceptual Workflow for PROTAC Synthesis:

PROTAC_Synthesis node1 Target Protein Ligand with Nucleophile (e.g., -NH2) node3 Intermediate: Ligand-PEG11-Tos node1->node3 Step 1: Nucleophilic Substitution node2 This compound node2->node3 node5 Final PROTAC Molecule node3->node5 Step 2: Nucleophilic Substitution node4 E3 Ligase Ligand with Nucleophile (e.g., -OH) node4->node5

Caption: Conceptual workflow for the synthesis of a PROTAC using this compound.

Data Presentation

The following table provides a hypothetical summary of results for a conjugation reaction. Researchers should generate their own data for specific experiments.

ParameterResult
Reactant A (Amine) 100 mg
This compound 1.2 equivalents
Reaction Time 12 hours
Reaction Temperature 50 °C
Crude Yield 95%
Purified Yield 75%
Purity (by HPLC) >98%
Identity Confirmed by LC-MS, ¹H NMR

Safety and Handling

  • This compound should be handled in a well-ventilated area.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Store this compound in a cool, dry place, protected from light and moisture.

  • Refer to the Safety Data Sheet (SDS) for detailed safety information.

Disclaimer: This document is intended for informational purposes only and should not be considered as a substitute for professional scientific guidance. All experiments should be conducted by qualified personnel in a suitably equipped laboratory.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing m-PEG11-Tos Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of m-PEG11-Tos. Our aim is to help you optimize your reaction conditions, overcome common challenges, and ensure high-purity product yields.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of converting m-PEG11-OH to this compound?

A1: The conversion of the terminal hydroxyl (-OH) group of methoxy-poly(ethylene glycol) (m-PEG) to a tosylate (-OTs) group is a crucial activation step. The tosyl group is an excellent leaving group, making the this compound a versatile intermediate for subsequent nucleophilic substitution reactions.[1][2] This allows for the straightforward conjugation of the PEG chain to various molecules, such as small drugs, peptides, or other linkers, a process often referred to as PEGylation.

Q2: What are the typical reagents and solvents used for the tosylation of m-PEG11-OH?

A2: The most common method for tosylation involves the reaction of the alcohol (m-PEG11-OH) with p-toluenesulfonyl chloride (TsCl) in the presence of a base.[3][4] Pyridine is frequently used as both the base and a solvent.[4] Alternatively, a non-nucleophilic base like triethylamine (TEA) can be used in an inert solvent such as dichloromethane (DCM).

Q3: How can I monitor the progress of the reaction?

A3: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC). A suitable eluent system, often a mixture of dichloromethane/methanol or ethyl acetate/hexane, should be used to separate the starting material (m-PEG11-OH), the product (this compound), and any byproducts. The spots can be visualized using a UV lamp (as the tosyl group is UV active) and/or by staining with an appropriate agent like iodine. It is important to perform a mini-workup of the TLC sample to remove non-volatile bases like pyridine, which can cause streaking.

Q4: What is the white precipitate that often forms during the reaction?

A4: When using a base like pyridine or triethylamine, a white precipitate is commonly observed. This is typically the hydrochloride salt of the base (e.g., pyridinium hydrochloride or triethylammonium hydrochloride), which is formed as a byproduct of the reaction. These salts are generally insoluble in solvents like dichloromethane and can be removed by filtration or during the aqueous workup.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis and purification of this compound.

Problem 1: Low or No Product Formation

Possible Causes & Solutions:

CauseRecommended Solution
Degraded p-toluenesulfonyl chloride (TsCl) TsCl is sensitive to moisture and can hydrolyze over time to p-toluenesulfonic acid. Use fresh or properly stored TsCl. The quality of TsCl can be checked by its melting point.
Insufficient Base The reaction requires at least a stoichiometric amount of base to neutralize the HCl generated. An excess of base (typically 1.5-3 equivalents) is recommended to drive the reaction to completion.
Low Reaction Temperature While the reaction is often started at 0°C to control the initial exothermic reaction, it may require warming to room temperature and stirring for several hours or overnight to proceed to completion.
Inadequate Stirring Ensure efficient mixing, especially if the reaction is heterogeneous (e.g., with the formation of salt precipitates).
Moisture in the Reaction The presence of water can lead to the hydrolysis of TsCl. Ensure all glassware is thoroughly dried and use anhydrous solvents.
Problem 2: Formation of Side Products

Possible Side Products & Mitigation Strategies:

Side ProductIdentificationMitigation Strategy
m-PEG11-Cl (Chlorinated PEG) Can be identified by mass spectrometry and NMR spectroscopy.This side product can form via a nucleophilic substitution of the initially formed tosylate by chloride ions generated from TsCl. Using a non-polar, aprotic solvent like dichloromethane can favor the desired tosylation over chlorination. Avoid polar aprotic solvents like DMF, which can promote this side reaction.
Bis-tosylated PEG (from PEG-diol impurity) Can be detected by TLC (will have a different Rf value) and mass spectrometry.Ensure the starting m-PEG11-OH is of high purity and free from PEG-diol impurities.
Unreacted m-PEG11-OH Visible on TLC as a more polar spot compared to the product.Increase the equivalents of TsCl and base, and/or prolong the reaction time.
p-Toluenesulfonic acid This is a result of TsCl hydrolysis. It is acidic and can be removed during the aqueous workup with a basic wash (e.g., sodium bicarbonate solution).Use anhydrous conditions and fresh TsCl.
Problem 3: Difficulties During Workup and Purification

Common Issues & Solutions:

IssueRecommended Solution
Emulsion Formation during Extraction Emulsions are common with PEG compounds. To break up an emulsion, add a saturated solution of sodium chloride (brine). Using a larger volume of both the organic and aqueous phases can also help. Filtering the reaction mixture through a pad of celite before workup to remove fine salt particles may also reduce emulsion formation.
Product is Water Soluble This compound has some water solubility. During the aqueous wash, some product may be lost to the aqueous layer. To minimize this, use brine for washing and perform multiple extractions of the aqueous layer with the organic solvent (e.g., DCM).
Streaking on TLC and Column Chromatography PEG compounds are known to streak on silica gel. For TLC, ensure the sample is sufficiently diluted and consider using a mobile phase containing a small amount of a polar solvent like methanol to improve spot shape. For column chromatography, a gradient elution from a less polar to a more polar solvent system (e.g., dichloromethane to dichloromethane/methanol) is often effective. Using a different stationary phase, such as reversed-phase silica (C18), may also be beneficial.
Removal of Pyridine Pyridine can be difficult to remove completely by rotary evaporation. To remove residual pyridine, perform several washes of the organic layer with a dilute acidic solution, such as 0.5 M HCl, followed by a wash with saturated sodium bicarbonate solution and then brine.

Experimental Protocols

General Protocol for the Synthesis of this compound

This protocol is a general guideline. Optimization of molar ratios, reaction time, and temperature may be necessary.

Materials:

  • m-PEG11-OH

  • p-Toluenesulfonyl chloride (TsCl)

  • Anhydrous Pyridine or Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM) (if using TEA)

  • Hydrochloric acid (HCl), 0.5 M solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Solvents for chromatography (e.g., DCM, methanol, ethyl acetate, hexane)

Procedure:

  • Dissolve m-PEG11-OH (1 equivalent) in anhydrous pyridine or anhydrous DCM.

  • Cool the solution to 0°C in an ice bath.

  • If using DCM as the solvent, add triethylamine (1.5 - 2.0 equivalents).

  • Slowly add p-toluenesulfonyl chloride (1.2 - 1.5 equivalents) to the cooled solution while stirring.

  • Stir the reaction mixture at 0°C for 2-4 hours, then allow it to warm to room temperature and stir for an additional 12-24 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, dilute the mixture with DCM.

  • Wash the organic layer sequentially with 0.5 M HCl (to remove pyridine/TEA), saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel.

Table of Reaction Parameters:

ParameterRecommended RangeNotes
m-PEG11-OH:TsCl:Base Molar Ratio 1 : 1.2-1.5 : 1.5-3.0An excess of TsCl and base is generally used to ensure complete conversion.
Solvent Pyridine or Dichloromethane (DCM)Pyridine acts as both solvent and base. DCM is a good choice when using a stronger, non-nucleophilic base like TEA.
Temperature 0°C to Room TemperatureStart at 0°C to control the initial reaction, then allow to warm to room temperature.
Reaction Time 12 - 24 hoursMonitor by TLC to determine completion.

Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis reagents 1. Reagents (m-PEG11-OH, TsCl, Base, Solvent) reaction 2. Reaction (0°C to RT, 12-24h) reagents->reaction workup 3. Aqueous Workup (Acid/Base/Brine Wash) reaction->workup drying 4. Drying & Concentration workup->drying purification 5. Purification (Column Chromatography) drying->purification characterization 6. Characterization (NMR, MS) purification->characterization product Pure this compound characterization->product

Caption: A typical workflow for the synthesis and purification of this compound.

troubleshooting_logic Troubleshooting Logic for Low Product Yield start Low Yield of this compound check_reagents Check Reagent Quality (Fresh TsCl? Anhydrous conditions?) start->check_reagents check_conditions Review Reaction Conditions (Temp? Time? Stoichiometry?) start->check_conditions check_workup Analyze Workup Procedure (Emulsion? Product loss in aqueous layer?) start->check_workup solution_reagents Use fresh reagents Ensure anhydrous setup check_reagents->solution_reagents solution_conditions Optimize temperature, time, and molar ratios check_conditions->solution_conditions solution_workup Use brine to break emulsions Back-extract aqueous layers check_workup->solution_workup

Caption: A decision tree for troubleshooting low yields in this compound synthesis.

References

Technical Support Center: m-PEG11-Tos

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using m-PEG11-Tos in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

A1: this compound is a PEG-based linker molecule. It consists of a monomethoxy-capped polyethylene glycol (PEG) chain with eleven ethylene glycol units, which is terminated by a tosyl (tosylate) group. The tosyl group is an excellent leaving group, making this compound a valuable reagent for the PEGylation of molecules containing nucleophilic functional groups. It is commonly used in the synthesis of PROTACs (Proteolysis Targeting Chimeras) and for modifying proteins, peptides, and other small molecules to improve their solubility, stability, and pharmacokinetic properties.

Q2: What functional groups does this compound react with?

A2: The tosyl group of this compound is highly reactive towards nucleophiles. The most common functional groups it reacts with are:

  • Primary and secondary amines: Found in lysine residues and the N-terminus of proteins.

  • Thiols (sulfhydryls): Found in cysteine residues.

  • Hydroxyls: Found in serine, threonine, and tyrosine residues, as well as in carbohydrates and small molecule drugs.

The reactivity of these functional groups generally follows the order: thiols > amines > hydroxyls.

Q3: What are the recommended storage conditions for this compound?

A3: To ensure the stability and reactivity of this compound, it should be stored in a dry, dark environment at -20°C for long-term storage (months to years) or at 0-4°C for short-term storage (days to weeks).[1] Before use, the reagent should be allowed to equilibrate to room temperature in a desiccator to prevent moisture condensation, which can lead to hydrolysis of the tosyl group.

Q4: What are the main side reactions to be aware of when using this compound?

A4: The primary side reactions include:

  • Over-alkylation of amines: Primary amines can react with a second molecule of this compound to form a secondary amine, and subsequently a tertiary amine. This is a common issue as the alkylated amine is often more nucleophilic than the starting amine.[2]

  • Hydrolysis of the tosyl group: In the presence of water, especially at neutral to basic pH, the tosyl group can be hydrolyzed to a hydroxyl group, rendering the this compound inactive.

  • Elimination reactions: Under strongly basic conditions, an elimination reaction can compete with the desired nucleophilic substitution, leading to the formation of a terminal alkene on the PEG chain.

  • Reaction with buffer components: Buffers containing nucleophilic groups (e.g., Tris, glycine) will compete with the target molecule for reaction with this compound.

Troubleshooting Guide

This guide addresses common issues encountered during PEGylation experiments with this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low or No PEGylation Yield 1. Inactive this compound: The reagent may have hydrolyzed due to improper storage or handling. 2. Suboptimal reaction pH: The pH may be too low for efficient reaction with the target nucleophile. 3. Presence of competing nucleophiles: The reaction buffer may contain primary amines (e.g., Tris) or other nucleophiles. 4. Steric hindrance: The target functional group on the substrate may be sterically inaccessible.1. Use fresh, properly stored this compound. Perform a quality control check on a small molecule with a known reactive group. 2. Optimize the reaction pH. For amines, a pH range of 8.0-9.5 is generally recommended. For thiols, a pH of 7.0-8.5 is often suitable.[3] 3. Use non-nucleophilic buffers such as phosphate, HEPES, or borate buffers.[4] 4. Consider using a longer PEG linker to overcome steric hindrance.
Multiple PEGylation Products (Over-alkylation of Amines) 1. High molar excess of this compound: A large excess of the PEGylating agent increases the likelihood of multiple additions to the same amine. 2. High reaction pH: Higher pH increases the nucleophilicity of amines, promoting over-alkylation. 3. Prolonged reaction time: Longer reaction times can lead to further reaction of the initially formed mono-PEGylated product.1. Reduce the molar ratio of this compound to the target molecule. A starting point of 1.1 to 5 molar equivalents of PEG reagent is often recommended. 2. Perform the reaction at a lower pH (e.g., 7.5-8.5) to reduce the rate of the second and third alkylation steps. 3. Monitor the reaction progress by a suitable analytical method (e.g., HPLC, SDS-PAGE) and quench the reaction once the desired product is formed.
Formation of Insoluble Precipitates 1. Cross-linking: If the target molecule has multiple reactive sites, di-tosylated PEG impurities could lead to cross-linking and precipitation. 2. Change in protein solubility: PEGylation can alter the solubility profile of a protein, leading to aggregation under certain buffer conditions.1. Ensure the purity of the this compound reagent to minimize the presence of di-tosylated species. 2. Screen different buffer conditions (e.g., varying pH, ionic strength, and excipients) to maintain the solubility of the PEGylated product.
Inconsistent Results 1. Variability in this compound activity: Inconsistent storage or handling can lead to varying degrees of hydrolysis. 2. Fluctuations in reaction conditions: Small changes in pH, temperature, or reaction time can significantly impact the outcome.1. Aliquot the this compound upon receipt to avoid repeated freeze-thaw cycles and moisture exposure. 2. Maintain strict control over all reaction parameters. Use a calibrated pH meter and a temperature-controlled reaction vessel.

Experimental Protocols

General Protocol for Protein PEGylation with this compound

This protocol provides a starting point for the PEGylation of a protein via its amine groups. Optimization will be required for each specific protein.

Materials:

  • Protein of interest in a suitable buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 8.0)

  • This compound

  • Anhydrous DMSO or DMF

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., size-exclusion chromatography or ion-exchange chromatography)

Procedure:

  • Protein Preparation: Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL. Ensure the buffer does not contain any primary amines.

  • This compound Solution Preparation: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a concentration of 10-100 mM.

  • PEGylation Reaction: Add the desired molar excess of the this compound solution to the protein solution. A starting point of a 5-fold molar excess of PEG reagent to protein is recommended.

  • Incubation: Incubate the reaction mixture at room temperature for 1-4 hours with gentle stirring. The optimal reaction time should be determined experimentally by monitoring the reaction progress.

  • Quenching: Stop the reaction by adding the quenching solution to a final concentration of 50 mM. Incubate for 30 minutes.

  • Purification: Remove unreacted this compound and byproducts by size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX), depending on the properties of the protein and the PEGylated conjugate.

  • Analysis: Analyze the purified PEGylated protein using SDS-PAGE, HPLC (SEC, RP-HPLC, or IEX-HPLC), and mass spectrometry to determine the degree of PEGylation and purity.

Analytical Methods for Characterization
Analytical Technique Purpose
SDS-PAGE To visualize the increase in molecular weight of the protein after PEGylation and to get a qualitative assessment of the degree of PEGylation.
Size-Exclusion Chromatography (SEC-HPLC) To separate PEGylated protein from unreacted protein and free PEG reagent, and to detect any aggregation.
Reverse-Phase HPLC (RP-HPLC) To separate different PEGylated species (e.g., mono-, di-, tri-PEGylated) and positional isomers.
Ion-Exchange Chromatography (IEX-HPLC) To separate PEGylated species based on changes in their surface charge after modification of charged residues like lysine.
Mass Spectrometry (MALDI-TOF or ESI-MS) To determine the precise molecular weight of the PEGylated protein and confirm the number of attached PEG chains.[3]
NMR Spectroscopy To confirm the structure of the PEGylated product and identify the site of PEGylation in some cases.

Visualizations

PEGylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Protein Protein Solution (Amine-free buffer, pH 8.0) Reaction_Mix PEGylation Reaction (Room temp, 1-4h) Protein->Reaction_Mix Add PEG_Tos This compound (Dissolved in anhydrous DMSO) PEG_Tos->Reaction_Mix Add Quench Quench Reaction (e.g., Tris buffer) Reaction_Mix->Quench Purify Purification (SEC or IEX) Quench->Purify Analyze Analysis (SDS-PAGE, HPLC, MS) Purify->Analyze

Caption: General workflow for protein PEGylation with this compound.

Side_Reactions cluster_desired Desired Reaction cluster_side Potential Side Reactions Start This compound + Nucleophile Substitution Nucleophilic Substitution (Mono-PEGylated Product) Start->Substitution Optimal Conditions Over_alkylation Over-alkylation (Di-, Tri-PEGylated) Start->Over_alkylation High pH, High [PEG] Hydrolysis Hydrolysis (Inactive m-PEG11-OH) Start->Hydrolysis Presence of H2O Elimination Elimination (PEG-alkene) Start->Elimination Strong Base Buffer_Reaction Reaction with Buffer (e.g., Tris-PEG) Start->Buffer_Reaction Nucleophilic Buffer

Caption: Desired reaction and potential side reactions with this compound.

References

Technical Support Center: Enhancing the Solubility of m-PEG11-Tos Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for m-PEG11-Tos conjugates. This resource is designed for researchers, scientists, and drug development professionals to provide comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its general solubility properties?

This compound is a monomethyl ether polyethylene glycol with 11 ethylene glycol units, functionalized with a tosylate group. The PEG portion of the molecule is hydrophilic, which generally imparts good solubility in aqueous solutions and many polar organic solvents. The tosylate group is an excellent leaving group, making this compound a valuable reagent for PEGylation, a process that often enhances the solubility and stability of conjugated molecules like proteins and peptides.

Q2: In which solvents is this compound typically soluble?

This compound and similar low molecular weight PEG derivatives are generally soluble in a range of solvents.[1] Qualitative solubility assessments indicate good solubility in water and polar organic solvents such as:

  • Dimethylformamide (DMF)

  • Dimethyl sulfoxide (DMSO)

  • Dichloromethane (DCM)

  • Chloroform

  • Alcohols (Methanol, Ethanol)

It exhibits lower solubility in nonpolar organic solvents like hexane and diethyl ether.

Q3: My this compound conjugate has precipitated out of solution. What are the likely causes?

Precipitation of your this compound conjugate can be attributed to several factors:

  • Properties of the Conjugated Molecule: If the molecule you have conjugated to this compound is highly hydrophobic, it can significantly reduce the overall solubility of the conjugate.

  • Concentration Exceeds Solubility Limit: The concentration of the conjugate in your solution may be higher than its solubility limit in that specific solvent system.

  • pH of the Solution: The pH of the buffer can influence the charge of the conjugated molecule (e.g., a protein), affecting its solubility. Proteins are often least soluble at their isoelectric point (pI).

  • Temperature: Lower temperatures can decrease the solubility of some compounds.

  • "Salting Out": High salt concentrations in your buffer can lead to a decrease in the solubility of the conjugate.

Q4: Can I heat the solution to improve the solubility of my this compound conjugate?

Gentle warming (e.g., to 30-40°C) can be an effective method to aid in the dissolution of PEG compounds.[1] However, caution must be exercised, especially when working with temperature-sensitive biomolecules like proteins, as excessive heat can cause denaturation and degradation.

Troubleshooting Guide

This guide provides systematic approaches to resolving common solubility issues encountered when working with this compound conjugates.

Problem 1: this compound reagent is difficult to dissolve.
  • Possible Cause: The reagent may be dissolving slowly at room temperature.

  • Solution:

    • Try gentle warming of the solvent.

    • Use sonication to aid in dissolution.

    • Ensure you are using a recommended solvent (see FAQ 2). For moisture-sensitive reactions, use anhydrous solvents like DMF or DMSO.[1]

Problem 2: The conjugate precipitates during the reaction.
  • Possible Cause: The changing chemical nature of the starting material as it becomes conjugated is altering its solubility in the reaction solvent.

  • Solution:

    • Co-solvent System: Consider performing the reaction in a co-solvent system. For example, if the reaction is primarily in an aqueous buffer, adding a water-miscible organic solvent like DMSO or DMF can help maintain the solubility of all components.

    • pH Adjustment: If working with a pH-sensitive molecule like a protein, ensure the reaction buffer pH is at least one unit away from the protein's isoelectric point (pI) to maintain a net charge and enhance solubility.[2]

    • Lower Concentration: Reduce the concentration of the reactants.

Problem 3: The purified conjugate is poorly soluble in the final buffer.
  • Possible Cause: The final buffer composition is not optimal for the conjugate's properties.

  • Solution:

    • Buffer Optimization: Experiment with different buffer systems. Consider factors like pH and salt concentration. For many proteins, a buffer with a pH of 7-9, such as phosphate-buffered saline (PBS), is a good starting point.[3]

    • Inclusion of Additives: Incorporate solubility-enhancing excipients into your buffer. Common examples include:

      • Glycerol (5-10%): Known to stabilize proteins and improve solubility.

      • Arginine: Can reduce non-specific interactions and aggregation.

    • Co-Solvent Approach: For highly hydrophobic conjugates, a co-solvent strategy may be necessary for storage. A common method is to dissolve the conjugate in a minimal amount of an organic solvent like DMSO and then slowly add the aqueous buffer while gently mixing.

Quantitative Solubility Data

While specific quantitative solubility data for this compound is not extensively published, the following table provides an estimated solubility for low molecular weight PEG derivatives in common solvents. These values should be used as a guideline, and experimental determination for your specific conjugate is recommended.

SolventEstimated Solubility of Low MW PEG Derivatives (mg/mL)
Water> 100
Dimethylformamide (DMF)Highly Soluble
Dimethyl sulfoxide (DMSO)Highly Soluble
Dichloromethane (DCM)Highly Soluble
Ethanol> 10
Methanol> 10
ChloroformHighly Soluble
TolueneSoluble with gentle heating
Diethyl EtherInsoluble

Note: "Highly Soluble" indicates that the solubility is generally not a limiting factor for most biochemical applications. The actual solubility can be influenced by the purity of the solvent and the specific PEG derivative.

Experimental Protocols

Protocol 1: General Method for Dissolving this compound Conjugates
  • Initial Solvent Selection: Based on the properties of the conjugated molecule, select an appropriate initial solvent. For conjugates with biomolecules, a common starting point is a buffered aqueous solution (e.g., PBS, pH 7.4). For more hydrophobic conjugates, an organic solvent like DMSO or DMF may be necessary.

  • Weighing and Initial Dissolution:

    • Accurately weigh the desired amount of the lyophilized conjugate.

    • If using an organic solvent, add a minimal volume to completely dissolve the conjugate, creating a concentrated stock solution.

    • If using an aqueous buffer, add the buffer to the desired final concentration.

  • Aiding Dissolution:

    • Gently vortex or sonicate the sample to aid dissolution.

    • If necessary, warm the solution gently (30-40°C), paying close attention to the thermal stability of the conjugate.

  • Co-Solvent Dilution (if applicable):

    • If a stock solution was made in an organic solvent, slowly add the aqueous buffer to the stock solution dropwise while gently stirring. This can prevent the conjugate from precipitating out of the more aqueous environment.

Protocol 2: Purification of a PEGylated Protein with Solubility Considerations

This protocol provides a general workflow for purifying a PEGylated protein using size-exclusion chromatography (SEC), with steps to mitigate solubility issues.

  • Reaction Quenching: Stop the PEGylation reaction by adding a quenching reagent (e.g., glycine or Tris buffer if the conjugation chemistry targets amines).

  • Pre-Purification/Buffer Exchange:

    • If the reaction solvent is not compatible with the chromatography column, perform a buffer exchange using dialysis or a desalting column.

    • Choose a buffer that is known to maintain the solubility of your protein (e.g., PBS with 5% glycerol).

  • Size-Exclusion Chromatography (SEC):

    • Equilibrate the SEC column with a filtered and degassed mobile phase that promotes the solubility of your conjugate.

    • Load the sample onto the column. The PEGylated protein, being larger, will elute before the unreacted PEG and protein.

    • Collect fractions and monitor the elution profile using UV absorbance (typically at 280 nm for proteins).

  • Post-Purification and Concentration:

    • Pool the fractions containing the purified PEGylated protein.

    • If concentration is needed, use a method that is gentle on the protein, such as centrifugal filtration. Be aware that increasing the concentration may lead to precipitation. If this occurs, the final product may need to be stored at a lower concentration or in a buffer with solubility-enhancing additives.

Visualizations

experimental_workflow Figure 1: Experimental Workflow for this compound Conjugation and Purification cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification cluster_analysis Analysis & Storage dissolve_reagent Dissolve this compound (e.g., in DMF/DMSO) conjugation Conjugation Reaction dissolve_reagent->conjugation prepare_molecule Prepare Target Molecule (e.g., Protein in Buffer) prepare_molecule->conjugation quench Quench Reaction conjugation->quench buffer_exchange Buffer Exchange (if needed) quench->buffer_exchange chromatography Chromatography (e.g., SEC) buffer_exchange->chromatography characterization Characterization (e.g., SDS-PAGE, MS) chromatography->characterization storage Storage in Optimal Solubility Buffer characterization->storage troubleshooting_workflow Figure 2: Troubleshooting Logic for Conjugate Solubility start Precipitate Observed check_concentration Is concentration too high? start->check_concentration check_solvent Is solvent/buffer optimal? check_concentration->check_solvent No reduce_conc Reduce Concentration check_concentration->reduce_conc Yes add_cosolvent Add Co-solvent (e.g., DMSO) check_solvent->add_cosolvent No change_buffer Change Buffer System check_solvent->change_buffer Partially check_ph Is pH appropriate? adjust_ph Adjust pH away from pI check_ph->adjust_ph No add_excipients Add Excipients (e.g., Glycerol) check_ph->add_excipients Yes solution_clear Solution Clear reduce_conc->solution_clear add_cosolvent->check_ph change_buffer->solution_clear adjust_ph->solution_clear add_excipients->solution_clear

References

Technical Support Center: Preventing Protein Aggregation During PEGylation with m-PEG11-Tos

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for troubleshooting protein aggregation during PEGylation with m-PEG11-Tos. This guide is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during the conjugation process.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of protein aggregation during PEGylation with this compound?

A1: Protein aggregation during PEGylation is a multifaceted issue that can stem from several factors. The covalent attachment of the this compound molecule can alter the surface properties of your protein. Key causes include:

  • Suboptimal Reaction Conditions : Factors such as pH, temperature, and buffer composition can significantly impact protein stability and solubility.[1] Deviations from the optimal range for a specific protein can expose hydrophobic regions, leading to aggregation.[1]

  • High Protein Concentration : At high concentrations, protein molecules are in closer proximity, which increases the likelihood of intermolecular interactions and aggregation.[1]

  • PEG:Protein Molar Ratio : An inappropriate molar ratio of this compound to the protein can lead to either incomplete PEGylation or excessive modification, both of which can contribute to aggregation. Optimizing this ratio is crucial for successful conjugation.[1]

  • Quality of Reagents : The purity of both the protein and the this compound reagent is important. Impurities can sometimes catalyze aggregation.

  • Disruption of Protein Charge : The PEGylation reaction, which often targets primary amines like lysine residues, neutralizes positive charges. This alteration in the protein's isoelectric point (pI) can reduce the net charge at a given pH, thereby decreasing repulsion between protein molecules and leading to aggregation.[2]

Q2: How can I detect and quantify protein aggregation during my experiment?

A2: Several analytical techniques can be employed to detect and quantify protein aggregation:

  • Size Exclusion Chromatography (SEC) : This is a widely accepted technique that separates molecules based on their size. Aggregates will elute earlier than the monomeric PEGylated protein.

  • Dynamic Light Scattering (DLS) : DLS measures the size distribution of particles in a solution and is effective in detecting the presence of larger aggregates.

  • Sodium Dod-ecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) : Under non-reducing conditions, SDS-PAGE can reveal high-molecular-weight species that correspond to cross-linked protein aggregates.

  • Turbidity Measurements : An increase in the turbidity of the reaction mixture, which can be measured by UV-Vis spectrophotometry at a wavelength like 350 nm or 700 nm, can indicate the formation of insoluble aggregates.

  • Intrinsic Tryptophan Fluorescence : Changes in the local environment of tryptophan residues upon misfolding and aggregation can be monitored by fluorescence spectroscopy.

Q3: Can the addition of excipients help in preventing aggregation?

A3: Yes, incorporating stabilizing excipients into the reaction buffer can be a very effective strategy to prevent aggregation. Common stabilizing agents include:

  • Sugars and Polyols : Sucrose, trehalose, sorbitol, and glycerol act as protein stabilizers. Sucrose at 5-10% (w/v) can increase protein stability through preferential exclusion.

  • Amino Acids : Arginine and glycine are known to suppress protein aggregation. Arginine, typically at 50-100 mM, can suppress non-specific protein-protein interactions.

  • Surfactants : Low concentrations of non-ionic surfactants like Polysorbate 20 or Polysorbate 80 can prevent surface-induced aggregation. A typical concentration for Polysorbate 20 is 0.01-0.05% (v/v).

Troubleshooting Guide

This section provides a step-by-step guide to address protein aggregation issues during PEGylation with this compound.

Problem: Significant precipitation or turbidity is observed during the PEGylation reaction.

Below is a systematic approach to troubleshoot and mitigate protein aggregation.

G cluster_conditions Primary Optimization cluster_excipients Secondary Optimization start Start: Aggregation Observed check_conditions Step 1: Evaluate Reaction Conditions start->check_conditions optimize_ph Optimize pH (e.g., pH 6.0, 7.4, 8.0) check_conditions->optimize_ph Screen pH optimize_temp Optimize Temperature (e.g., 4°C, RT) check_conditions->optimize_temp Screen Temp optimize_conc Optimize Protein Concentration (e.g., 0.5, 1, 2, 5 mg/mL) check_conditions->optimize_conc Screen Conc. optimize_ratio Optimize PEG:Protein Ratio (e.g., 1:1, 5:1, 10:1) check_conditions->optimize_ratio Screen Ratio end_fail Persistent Aggregation: Consider Alternative Strategies check_conditions->end_fail add_excipients Step 2: Add Stabilizing Excipients optimize_ph->add_excipients If aggregation persists optimize_temp->add_excipients If aggregation persists optimize_conc->add_excipients If aggregation persists optimize_ratio->add_excipients If aggregation persists sugars Sugars/Polyols (Sucrose, Trehalose) add_excipients->sugars amino_acids Amino Acids (Arginine, Glycine) add_excipients->amino_acids surfactants Surfactants (Polysorbate 20) add_excipients->surfactants add_excipients->end_fail control_rate Step 3: Control Reaction Rate sugars->control_rate If aggregation persists amino_acids->control_rate If aggregation persists surfactants->control_rate If aggregation persists lower_temp Lower Temperature (4°C) control_rate->lower_temp stepwise_peg Stepwise Addition of PEG control_rate->stepwise_peg control_rate->end_fail end_success Success: Aggregation Minimized lower_temp->end_success stepwise_peg->end_success

Caption: Troubleshooting workflow for protein aggregation during PEGylation.

Data Presentation: Recommended Starting Conditions

The following tables summarize recommended starting ranges for key reaction parameters. These should be optimized for your specific protein.

Table 1: Reaction Condition Screening Parameters

ParameterCondition 1Condition 2Condition 3Condition 4
Protein Conc. 1 mg/mL2 mg/mL5 mg/mL1 mg/mL
PEG:Protein Ratio 5:15:15:110:1
pH 7.47.47.47.4
Temperature 4°C4°C4°C4°C

Table 2: Common Stabilizing Excipients

ExcipientRecommended ConcentrationMechanism of Action
Sucrose 5-10% (w/v)Preferential exclusion, increases protein stability.
Arginine 50-100 mMSuppresses non-specific protein-protein interactions.
Polysorbate 20 0.01-0.05% (v/v)Reduces surface tension and prevents adsorption.

Experimental Protocols

Protocol 1: Small-Scale Screening of PEGylation Conditions

Objective: To identify the optimal protein concentration, PEG:protein molar ratio, pH, and temperature to minimize aggregation.

Materials:

  • Protein stock solution (e.g., 10 mg/mL in a suitable buffer)

  • This compound stock solution (e.g., 100 mg/mL in reaction buffer)

  • Reaction buffers at various pH values (e.g., pH 6.0, 7.4, 8.0)

  • Microcentrifuge tubes or 96-well plate

Procedure:

  • Prepare a Screening Matrix: Set up a series of small-scale reactions (e.g., 50-100 µL) in microcentrifuge tubes or a 96-well plate. Vary one parameter at a time while keeping others constant, as outlined in Table 1.

  • Reaction Incubation: Incubate the reactions for a set period (e.g., 2-4 hours or overnight) with gentle mixing at the designated temperatures.

  • Analysis: Analyze the extent of aggregation in each reaction using one of the methods described in the FAQs (e.g., turbidity measurement, SDS-PAGE, or a quick check by centrifugation to look for a pellet).

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Methods prep_protein Prepare Protein Stock setup_matrix Set up Screening Matrix (Vary one parameter at a time) prep_protein->setup_matrix prep_peg Prepare this compound Stock prep_peg->setup_matrix prep_buffers Prepare Buffers (Varying pH) prep_buffers->setup_matrix incubate Incubate with Gentle Mixing setup_matrix->incubate temp_control Control Temperature (e.g., 4°C or RT) analyze Analyze for Aggregation incubate->analyze turbidity Turbidity Measurement analyze->turbidity sds_page SDS-PAGE analyze->sds_page sec SEC analyze->sec

Caption: Experimental workflow for screening PEGylation conditions.

Protocol 2: Evaluation of Stabilizing Excipients

Objective: To determine the effectiveness of different stabilizing excipients in preventing protein aggregation during PEGylation.

Materials:

  • Optimal reaction conditions identified from Protocol 1.

  • Stock solutions of stabilizing excipients (e.g., 50% sucrose, 1 M arginine, 1% Polysorbate 20).

Procedure:

  • Set up Reactions: Prepare the PEGylation reaction mixture using the optimal conditions determined previously.

  • Add Excipients: To separate reaction tubes, add different excipients at the concentrations suggested in Table 2. Include a control reaction with no added excipient.

  • Incubate and Analyze: Incubate the reactions and analyze for aggregation as described in Protocol 1. Compare the level of aggregation in the presence and absence of each excipient.

This structured approach should enable you to systematically troubleshoot and optimize your PEGylation protocol to minimize protein aggregation and achieve a higher yield of your desired conjugate.

References

Technical Support Center: Purification of m-PEG11-Tos Reaction Products

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the purification of m-PEG11-Tos.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of this compound reaction products.

Problem Possible Cause Suggested Solution
Low Yield of this compound Incomplete reaction; starting material m-PEG11-OH remains.Ensure reaction goes to completion by monitoring with TLC. If the reaction has stalled, consider adding more tosyl chloride and base. Note that longer PEG chains may react faster.[1]
Loss of product during aqueous workup.This compound is more hydrophobic than the starting m-PEG11-OH but may still have some water solubility. Minimize the volume of aqueous washes and use brine to reduce the solubility of the product in the aqueous phase.[1]
Degradation of the tosyl group.The tosyl group is a good leaving group and can be susceptible to hydrolysis under certain conditions, although it is generally stable.[][3] Avoid prolonged exposure to highly acidic or basic conditions during workup.
Product Contaminated with Starting Material (m-PEG11-OH) Incomplete reaction.As above, ensure the reaction has gone to completion.
Inefficient purification.Optimize the flash chromatography conditions. A gradient elution may be necessary to achieve good separation. The starting PEG alcohol is more polar and should elute later than the tosylated product in normal-phase chromatography.
Product Contaminated with p-Toluenesulfonyl Chloride (TsCl) Excess TsCl was used in the reaction.After the reaction is complete, stir the reaction mixture at room temperature overnight to allow for the hydrolysis of the excess TsCl to the more easily removable p-toluenesulfonic acid.[1]
Inefficient workup.Wash the organic layer with a saturated aqueous solution of sodium hydrogen carbonate to remove the acidic hydrolysis product of TsCl.
Presence of a Symmetric Bis-PEG Impurity If a diol was present in the starting m-PEG11-OH material.This impurity can be difficult to remove. It is crucial to use high-purity, monodisperse m-PEG11-OH as the starting material.
TLC Plate Shows Streaking Sample is too concentrated.Dilute the sample before spotting it on the TLC plate.
The solvent system is not optimal.Adjust the polarity of the mobile phase. Streaking can occur if the polarity is too high or too low.
The compound is acidic or basic.Add a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the mobile phase to improve the spot shape.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in a this compound synthesis reaction?

A1: Common impurities include unreacted m-PEG11-OH, excess p-toluenesulfonyl chloride (TsCl) and its hydrolysis product (p-toluenesulfonic acid), and potentially small amounts of di-tosylated PEG if the starting material was not purely monofunctional.

Q2: How can I monitor the progress of the tosylation reaction?

A2: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). The tosylated product (this compound) will be less polar than the starting material (m-PEG11-OH) and will have a higher Rf value. TsCl also has a high Rf value and is UV active.

Q3: What is a typical solvent system for purifying this compound by flash chromatography?

A3: A common approach is to use a gradient of a non-polar solvent and a polar solvent. Examples from related PEG compound purifications include Ethyl Acetate/Hexane or Dichloromethane/Methanol. For this compound, a gradient of ethyl acetate in hexanes or methanol in dichloromethane is a good starting point.

Q4: My final product shows some degradation after storage. How should I store this compound?

A4: For long-term storage, it is recommended to store this compound as a solid under dry conditions at -20°C. Avoid repeated freeze-thaw cycles of solutions.

Q5: Can I use a method other than flash chromatography for purification?

A5: While flash chromatography is a very common and effective method, some syntheses can be designed to be "chromatography-free." This involves carefully controlling the reaction stoichiometry and using a thorough aqueous workup with selective hydrolysis of excess reagents to achieve high purity. However, for the highest purity, flash chromatography is generally recommended.

Experimental Protocols

TLC Monitoring of the Reaction
  • Stationary Phase: Silica gel plates (e.g., Silica Gel 60 F254).

  • Mobile Phase: A mixture of ethyl acetate and hexanes (e.g., starting with 30:70 v/v) is a good initial system to test. The polarity can be adjusted to achieve an optimal Rf value for the product, ideally between 0.2 and 0.4.

  • Visualization: The spots can be visualized under UV light (254 nm), as the tosyl group is UV active. Staining with iodine vapor or a potassium permanganate solution can also be used.

Compound Expected Rf in 30% Ethyl Acetate/Hexane
p-Toluenesulfonyl Chloride (TsCl)~0.7
This compound~0.2 - 0.4 (estimated)
m-PEG11-OHLower Rf than the product (more polar)
Purification by Flash Column Chromatography

This protocol assumes a standard aqueous workup has been performed to remove the bulk of water-soluble impurities.

  • Column Packing:

    • Choose an appropriately sized silica gel column for the amount of crude product.

    • Pack the column using a slurry of silica gel in a non-polar solvent (e.g., hexanes).

  • Sample Loading:

    • Dissolve the crude this compound reaction product in a minimal amount of dichloromethane or the mobile phase.

    • Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and dry-load it onto the column.

  • Elution:

    • Start with a low polarity mobile phase (e.g., 10-20% ethyl acetate in hexanes).

    • Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate).

    • Collect fractions and monitor them by TLC to identify the fractions containing the pure product.

  • Product Isolation:

    • Combine the pure fractions containing this compound.

    • Remove the solvent under reduced pressure to yield the purified product.

Visualizations

Experimental Workflow for this compound Purification

G cluster_reaction Reaction & Quench cluster_workup Aqueous Workup cluster_purification Purification start Crude Reaction Mixture hydrolysis Stir at RT to Hydrolyze Excess TsCl start->hydrolysis extraction Liquid-Liquid Extraction (e.g., EtOAc/Water) hydrolysis->extraction wash Wash Organic Layer (NaHCO3, Brine) extraction->wash dry Dry Organic Layer (e.g., Na2SO4) wash->dry concentrate1 Concentrate Under Reduced Pressure dry->concentrate1 chromatography Flash Column Chromatography (Silica Gel) concentrate1->chromatography fractions Collect & Analyze Fractions (TLC) chromatography->fractions concentrate2 Combine Pure Fractions & Concentrate fractions->concentrate2 end Pure this compound concentrate2->end

Caption: Workflow for the purification of this compound.

Troubleshooting Logic for Impure Product

G start Analyze Final Product (e.g., TLC, NMR) impurity_check Impurities Detected? start->impurity_check sm_present Starting Material (m-PEG11-OH) Present? impurity_check->sm_present Yes tscl_present TsCl or Byproducts Present? impurity_check->tscl_present other_impurity Other Impurities? impurity_check->other_impurity pure_product Product is Pure impurity_check->pure_product No incomplete_rxn Review Reaction: - Check TLC monitoring - Increase reaction time/reagents sm_present->incomplete_rxn optimize_chroma Optimize Chromatography: - Adjust solvent gradient - Ensure proper column loading sm_present->optimize_chroma improve_workup Improve Workup: - Ensure complete hydrolysis of TsCl - Thoroughly wash with NaHCO3 tscl_present->improve_workup check_sm_purity Check Purity of Starting Materials other_impurity->check_sm_purity

Caption: Troubleshooting logic for impure this compound.

References

Technical Support Center: PROTAC Linker Optimization

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the PROTAC Linker Optimization Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the challenges encountered during the optimization of Proteolysis-Targeting Chimera (PROTAC) linkers.

Frequently Asked Questions (FAQs)

Q1: What is the role of the linker in a PROTAC?

A PROTAC is a heterobifunctional molecule composed of two ligands connected by a chemical linker. One ligand binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase. The linker's critical role is to bridge the POI and the E3 ligase, facilitating the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase). This proximity enables the transfer of ubiquitin from the E3 ligase to the POI, marking it for degradation by the proteasome. The linker's length, composition, rigidity, and attachment points are all crucial factors that influence the efficacy of the PROTAC.[1][2][3][4]

Q2: How does linker length impact PROTAC activity?

The length of the linker is a critical parameter that must be empirically optimized for each specific target protein and E3 ligase pair.[5]

  • Too short: A linker that is too short may cause steric hindrance, preventing the simultaneous binding of the target protein and the E3 ligase, thus inhibiting the formation of a productive ternary complex.

  • Too long: Conversely, a linker that is too long might lead to an unstable and overly flexible ternary complex, resulting in inefficient ubiquitination.

Systematic variation of the linker length is often necessary to find the optimal distance for efficient protein degradation.

Q3: What are the common types of linkers used in PROTACs?

The most common types of linkers used in PROTAC design are flexible linkers, such as polyethylene glycol (PEG) and alkyl chains, and rigid linkers that incorporate cyclic moieties.

  • Flexible Linkers (Alkyl and PEG): These are widely used due to their synthetic accessibility and ability to accommodate various ternary complex conformations. PEG linkers can also improve the solubility of the PROTAC molecule.

  • Rigid Linkers: These linkers, which may include structures like piperidine, piperazine, or triazole rings, can help to pre-organize the PROTAC into a conformation that is more favorable for ternary complex formation. This can sometimes lead to improved selectivity and reduced off-target effects.

  • "Clickable" Linkers: These utilize click chemistry, such as the copper-catalyzed azide-alkyne cycloaddition, to facilitate the rapid synthesis of PROTAC libraries with diverse linkers.

Q4: What is the "hook effect" and how can linker design mitigate it?

The "hook effect" is a phenomenon where the degradation efficiency of a PROTAC decreases at higher concentrations, resulting in a bell-shaped dose-response curve. This occurs because at excessive concentrations, the PROTAC is more likely to form non-productive binary complexes (PROTAC-target or PROTAC-E3 ligase) rather than the productive ternary complex required for degradation.

Linker design can influence the severity of the hook effect:

  • Enhance Ternary Complex Cooperativity: A well-designed linker can promote favorable protein-protein interactions between the target and the E3 ligase, leading to positive cooperativity. This stabilizes the ternary complex, making its formation more favorable than the binary complexes, even at higher PROTAC concentrations.

  • Modify Linker Flexibility: A more rigid linker can pre-organize the PROTAC into a conformation that favors ternary complex formation, potentially reducing the formation of non-productive binary complexes.

Troubleshooting Guides

This section addresses specific issues that may arise during PROTAC linker optimization experiments.

Problem 1: My PROTAC shows good binary binding to the target and E3 ligase, but fails to induce target degradation.

This is a common challenge that often points to issues with the formation of a productive ternary complex.

  • Possible Cause: Incorrect Linker Length or Rigidity. The linker may be too short, causing steric clashes, or too long and flexible, leading to non-productive binding events.

    • Troubleshooting Step: Synthesize and test a series of PROTACs with varying linker lengths and flexibilities. A systematic approach is crucial to identify the optimal linker.

  • Possible Cause: Unfavorable Ternary Complex Conformation. Even if a ternary complex forms, the linker might orient the target protein in a way that the lysine residues are not accessible for ubiquitination.

    • Troubleshooting Step: Utilize biophysical assays like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to directly assess ternary complex formation and stability. Computational modeling can also provide insights into the possible conformations of the ternary complex.

  • Possible Cause: Poor Physicochemical Properties. The linker may contribute to poor cell permeability or low aqueous solubility, preventing the PROTAC from reaching its intracellular target.

    • Troubleshooting Step: Modify the linker to improve its physicochemical properties. For example, incorporating polar groups or using linkers that allow for intramolecular hydrogen bonding can enhance permeability.

Problem 2: I am observing a significant "hook effect" with my PROTAC.

A pronounced hook effect can complicate the determination of a PROTAC's potency and efficacy.

  • Possible Cause: Low Ternary Complex Cooperativity. The ternary complex may not be significantly more stable than the binary complexes.

    • Troubleshooting Step: Redesign the linker to enhance positive cooperativity. This may involve altering the linker's composition and rigidity to promote favorable interactions between the target protein and the E3 ligase.

  • Possible Cause: High PROTAC Concentrations. The concentrations used in the assay may be too high, favoring the formation of binary complexes.

    • Troubleshooting Step: Perform a wide dose-response experiment with smaller concentration increments to accurately determine the optimal concentration for maximal degradation (Dmax) and the concentration at which 50% degradation occurs (DC50).

Problem 3: My PROTAC has poor solubility or permeability.

Poor "drug-like" properties are a common hurdle for PROTACs due to their high molecular weight.

  • Possible Cause: Unfavorable Linker Properties. The linker may be too hydrophobic or lack features that promote cell uptake.

    • Troubleshooting Step: Modify the linker by incorporating more polar functional groups, such as PEG units or ionizable groups, to improve solubility. To enhance permeability, consider linkers that can form intramolecular hydrogen bonds to shield polar groups.

  • Possible Cause: High Molecular Weight. PROTACs often exceed the typical "rule-of-five" guidelines for oral bioavailability.

    • Troubleshooting Step: While challenging, linker design can aim to minimize the overall molecular weight without compromising activity. Short, rigid linkers have been shown to be effective in some cases.

Problem 4: My PROTAC shows off-target degradation.

Off-target effects can arise from the PROTAC inducing the degradation of proteins other than the intended target.

  • Possible Cause: Linker-Induced Proximity of Off-Targets. The linker may facilitate the formation of ternary complexes with other proteins that have some affinity for the PROTAC's ligands.

    • Troubleshooting Step: Systematically modify the linker's length, composition, and attachment points. Even subtle changes can alter the conformation of the ternary complex and improve selectivity.

  • Possible Cause: Pomalidomide-Based PROTACs Degrading Zinc-Finger Proteins. Pomalidomide, a common E3 ligase recruiter, can independently degrade certain zinc-finger proteins.

    • Troubleshooting Step: If using a pomalidomide-based recruiter, consider modifications to the phthalimide ring, such as substitutions at the C5 position, which have been shown to reduce off-target degradation.

Data Presentation

Table 1: Impact of Linker Length on PROTAC Efficacy for Target X

PROTAC IDLinker TypeLinker Length (atoms)DC50 (nM)Dmax (%)
PROTAC-A1PEG1015065
PROTAC-A2PEG135085
PROTAC-A3PEG162595
PROTAC-A4PEG198070
PROTAC-A5PEG2220050

Note: Data is illustrative. Actual optimal linker length is target-dependent.

Table 2: Comparison of Linker Types for BRD4 Degradation

PROTAC IDLinker TypeDC50 (nM)Dmax (%)Cell Permeability (Papp, 10⁻⁶ cm/s)
PROTAC-B1Alkyl Chain75880.5
PROTAC-B2PEG40921.2
PROTAC-B3Rigid Piperazine35952.5

Note: Data is illustrative and compiled from general trends observed in literature.

Experimental Protocols

1. Western Blot for PROTAC-Induced Degradation

This protocol is used to quantify the degradation of a target protein following PROTAC treatment.

  • Cell Culture and Treatment:

    • Plate cells at a density that will result in 70-80% confluency on the day of treatment.

    • Treat cells with a range of PROTAC concentrations for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with a primary antibody against the target protein overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour.

  • Detection and Analysis:

    • Detect the signal using a chemiluminescence substrate and an imaging system.

    • Quantify band intensity using densitometry software and normalize to a loading control (e.g., actin).

    • Calculate the percentage of protein degradation relative to the vehicle control.

2. Surface Plasmon Resonance (SPR) for Ternary Complex Formation

SPR is a biophysical technique used to measure the binding kinetics and affinity of molecular interactions in real-time, providing insights into ternary complex formation and stability.

  • Immobilization:

    • Immobilize either the E3 ligase or the target protein onto the surface of an SPR sensor chip.

  • Binary Interaction Analysis:

    • Inject a series of concentrations of the PROTAC over the immobilized protein to determine the binary binding affinity.

  • Ternary Complex Analysis:

    • Inject a solution containing a fixed concentration of the PROTAC and varying concentrations of the second protein partner (the one not immobilized) over the sensor surface.

    • The resulting sensorgrams will indicate the formation of the ternary complex.

  • Data Analysis:

    • Analyze the binding data to determine the kinetic parameters (association and dissociation rates) and the affinity (KD) of the interactions. This can reveal the cooperativity of the ternary complex.

3. Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA is a non-cell-based assay used to predict the passive permeability of a compound across the gastrointestinal tract.

  • Plate Preparation:

    • A filter plate is coated with a lipid-infused artificial membrane.

    • The acceptor plate is filled with buffer.

  • Compound Addition:

    • The test PROTAC is added to the donor plate.

  • Incubation:

    • The donor plate is placed on top of the acceptor plate, and the assembly is incubated.

  • Quantification:

    • After incubation, the concentration of the PROTAC in both the donor and acceptor wells is quantified, typically by LC-MS/MS.

  • Permeability Calculation:

    • The permeability coefficient (Papp) is calculated based on the amount of compound that has crossed the artificial membrane.

Mandatory Visualizations

PROTAC_Mechanism cluster_0 PROTAC-Mediated Protein Degradation Pathway PROTAC PROTAC POI Protein of Interest (POI) PROTAC->POI Binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Recruits Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI->Ternary_Complex E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Catalyzes Ub_POI Ubiquitinated POI Ubiquitination->Ub_POI Proteasome 26S Proteasome Ub_POI->Proteasome Targeted for Degradation Degradation Degraded Protein (Amino Acids) Proteasome->Degradation

Caption: PROTAC-mediated protein degradation pathway.

Troubleshooting_Workflow Start Start: PROTAC shows poor activity Binary_Binding Good Binary Binding? Start->Binary_Binding Degradation_Observed Degradation Observed? Binary_Binding->Degradation_Observed Yes End_Reevaluate Re-evaluate Ligands Binary_Binding->End_Reevaluate No Ternary_Complex_Assay Assess Ternary Complex Formation (e.g., SPR, ITC) Degradation_Observed->Ternary_Complex_Assay No Optimize_Concentration Optimize Concentration (address Hook Effect) Degradation_Observed->Optimize_Concentration Yes, but with Hook Effect Permeability Assess Cell Permeability (e.g., PAMPA) Modify_Linker_Props Modify Linker: Physicochemical Properties Permeability->Modify_Linker_Props Low Permeability Permeability->End_Reevaluate Good Permeability Ternary_Complex_Assay->Permeability Good Formation Modify_Linker_Length Modify Linker: Length & Rigidity Ternary_Complex_Assay->Modify_Linker_Length Poor Formation Modify_Linker_Length->Binary_Binding Modify_Linker_Props->Binary_Binding End_Success Success: Potent Degrader Optimize_Concentration->End_Success

Caption: Troubleshooting workflow for PROTACs with poor degradation activity.

Linker_Properties_Relationship Linker_Design Linker Design Length Length Linker_Design->Length Composition Composition (e.g., PEG, Alkyl) Linker_Design->Composition Rigidity Rigidity Linker_Design->Rigidity Attachment_Points Attachment Points Linker_Design->Attachment_Points Ternary_Complex Ternary Complex Formation & Stability Length->Ternary_Complex Selectivity Selectivity (On- vs. Off-Target) Length->Selectivity Physicochem Physicochemical Properties (Solubility, Permeability) Composition->Physicochem Rigidity->Ternary_Complex Rigidity->Selectivity Attachment_Points->Ternary_Complex PROTAC_Efficacy Overall PROTAC Efficacy (DC50, Dmax) Ternary_Complex->PROTAC_Efficacy Physicochem->PROTAC_Efficacy Selectivity->PROTAC_Efficacy

Caption: Logical relationship of linker properties influencing PROTAC efficacy.

References

Technical Support Center: The Influence of m-PEG11-Tos Linker Length on PROTAC Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and address common issues encountered when investigating the impact of m-PEG-Tos linker length on the efficacy of Proteolysis Targeting Chimeras (PROTACs).

Frequently Asked Questions (FAQs)

Q1: What is the general role of the linker in a PROTAC molecule?

A PROTAC molecule consists of three key components: a ligand that binds to the target protein (the "warhead"), a ligand that recruits an E3 ubiquitin ligase (the "anchor"), and a linker that connects these two elements.[1] The linker is not merely a spacer; its length, composition, and flexibility are critical determinants of the PROTAC's overall efficacy.[1][2] An optimal linker facilitates the formation of a stable and productive ternary complex between the target protein and the E3 ligase, which is essential for subsequent ubiquitination and degradation of the target protein.[3]

Q2: How does the length of a PEG linker, such as the m-PEG11-Tos series, impact PROTAC activity?

The length of the polyethylene glycol (PEG) linker directly influences the distance and orientation between the target protein and the E3 ligase within the ternary complex.[4] This geometry is crucial for efficient ubiquitination.

  • Too short: A linker that is too short may cause steric hindrance, preventing the formation of a stable ternary complex.

  • Too long: An excessively long linker might lead to an unstable or non-productive ternary complex, resulting in inefficient ubiquitination.

  • Optimal length: An optimal linker length allows for favorable protein-protein interactions within the ternary complex, leading to potent and efficient target degradation.

The optimal length is target-dependent and must be determined empirically for each new PROTAC system.

Q3: What are the advantages of using PEG-based linkers in PROTAC design?

PEG linkers are widely used in PROTAC design due to several favorable properties:

  • Increased Solubility: The hydrophilic nature of the PEG chain can improve the aqueous solubility of the PROTAC molecule, which is often a challenge for these large molecules.

  • Improved Cell Permeability: By balancing the overall physicochemical properties, PEG linkers can enhance cell permeability, a critical factor for PROTAC activity in cellular assays.

  • Synthetic Tractability: PEG linkers of various lengths are commercially available and can be readily incorporated into PROTAC synthesis, allowing for systematic optimization of linker length.

  • Reduced Non-specific Binding: The hydrophilicity of PEG can help to minimize non-specific binding to other proteins and cellular components.

Q4: What is the "hook effect" and how does linker length relate to it?

The "hook effect" is a phenomenon observed in PROTAC experiments where, at high concentrations, the degradation of the target protein decreases. This occurs because the excess PROTAC molecules form binary complexes with either the target protein or the E3 ligase, which are non-productive for degradation, rather than the required ternary complex. The properties of the linker, including its length and flexibility, can influence the concentration at which the hook effect becomes apparent. A linker that promotes strong positive cooperativity in ternary complex formation can help to mitigate this effect.

Troubleshooting Guides

Issue 1: My PROTAC with an m-PEG-Tos linker shows low or no degradation of the target protein.

Possible CauseTroubleshooting Steps
Suboptimal Linker Length The specific m-PEG-Tos linker length (e.g., this compound) may not be optimal for your target-E3 ligase pair. Solution: Synthesize and test a series of PROTACs with varying PEG linker lengths (e.g., m-PEG3-Tos, m-PEG5-Tos, m-PEG8-Tos, etc.) to identify the optimal length for ternary complex formation and degradation.
Poor Cell Permeability The hydrophilicity of the PEG linker, while often beneficial, can sometimes hinder passive cell permeability, especially with very long PEG chains. Solution: 1. Assess cell permeability using a Caco-2 assay. 2. Consider synthesizing PROTACs with more hydrophobic linkers (e.g., alkyl chains) or hybrid linkers that combine PEG units with alkyl or rigid elements to improve cell uptake.
Inefficient Ternary Complex Formation The flexibility and length of the PEG linker may not be ideal for the specific protein-protein interactions required for a stable ternary complex. Solution: Directly evaluate ternary complex formation using biophysical assays such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or a NanoBRET™ assay.
PROTAC Instability The PROTAC molecule may be unstable in the cell culture medium or susceptible to metabolic degradation. Solution: Assess the stability of your PROTAC in the experimental medium over time using LC-MS. If instability is confirmed, consider linker modifications to improve metabolic stability, such as incorporating more rigid structures.

Issue 2: I observe a very pronounced hook effect at unexpectedly low PROTAC concentrations.

Possible CauseTroubleshooting Steps
High Affinity Binary Interactions The individual warhead and anchor moieties may have very high affinities for their respective proteins, favoring the formation of binary complexes. Solution: Consider using ligands with slightly lower binary affinities. Potent degradation is often driven by the stability of the ternary complex rather than extremely high binary affinity.
Suboptimal Linker Conformation The flexibility of the PEG linker might be allowing the PROTAC to adopt conformations that favor binary over ternary complex formation. Solution: Synthesize PROTACs with more rigid linkers or linkers with different attachment points to constrain the conformational freedom and promote a bioactive conformation for ternary complex formation.

Quantitative Data Summary

The following table presents a hypothetical but representative dataset illustrating the impact of m-PEG-Tos linker length on the efficacy of a hypothetical PROTAC targeting Protein X. This data is intended for illustrative purposes to demonstrate the typical trends observed in linker optimization studies.

PROTACLinkerLinker Length (atoms)DC50 (nM)Dmax (%)
PROTAC-X-1m-PEG3-Tos~1350065
PROTAC-X-2m-PEG5-Tos~1915085
PROTAC-X-3m-PEG8-Tos~285095
PROTAC-X-4 This compound ~37 25 98
PROTAC-X-5m-PEG15-Tos~498090
PROTAC-X-6m-PEG20-Tos~6430070

Note: The atom count is an approximation and can vary based on the exact chemical structure of the warhead and anchor.

Experimental Protocols

Protocol 1: Western Blot for PROTAC-Induced Degradation

Objective: To determine the concentration-dependent degradation of a target protein by a PROTAC.

Materials:

  • Cell line expressing the target protein

  • PROTAC compounds of interest

  • Vehicle control (e.g., DMSO)

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Seeding: Plate cells at a suitable density in multi-well plates and allow them to adhere overnight.

  • PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC compound for a specified time (e.g., 24 hours). Include a vehicle-only control.

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse the cells with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • Sample Preparation: Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.

  • SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Antibody Incubation: Block the membrane and incubate with the primary antibodies (target protein and loading control), followed by incubation with the appropriate HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).

Protocol 2: In-Cell Ubiquitination Assay

Objective: To determine if the PROTAC induces ubiquitination of the target protein.

Materials:

  • Cell line expressing the target protein

  • PROTAC compound and vehicle control

  • Proteasome inhibitor (e.g., MG132)

  • Cell lysis buffer containing deubiquitinase inhibitors (e.g., PR-619)

  • Antibody for immunoprecipitation of the target protein

  • Protein A/G magnetic beads

  • Antibody against ubiquitin for western blotting

Procedure:

  • Cell Treatment: Treat cells with the PROTAC compound and a proteasome inhibitor (to allow ubiquitinated protein to accumulate) for a specified time.

  • Cell Lysis: Lyse the cells with a buffer containing deubiquitinase inhibitors.

  • Immunoprecipitation: Incubate the cell lysates with an antibody against the target protein, followed by incubation with Protein A/G magnetic beads to pull down the target protein and its binding partners.

  • Washing: Wash the beads several times to remove non-specific binders.

  • Elution and Western Blotting: Elute the proteins from the beads and perform a western blot as described in Protocol 1.

  • Detection: Probe the western blot with an antibody against ubiquitin to detect the polyubiquitinated target protein, which will appear as a high molecular weight smear.

Visualizations

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC TernaryComplex Ternary Complex (POI-PROTAC-E3) PROTAC->TernaryComplex Binds TargetProtein Target Protein (POI) TargetProtein->TernaryComplex Binds E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex Binds Ubiquitination Ubiquitination TernaryComplex->Ubiquitination Catalyzes UbiquitinatedProtein Ubiquitinated Target Protein Ubiquitination->UbiquitinatedProtein Results in Proteasome 26S Proteasome UbiquitinatedProtein->Proteasome Recruited to Degradation Degradation Proteasome->Degradation Mediates Peptides Degraded Peptides Degradation->Peptides

Caption: General mechanism of PROTAC-mediated protein degradation.

Troubleshooting_Workflow Start Low or No Target Degradation with this compound PROTAC Check_Permeability Assess Cell Permeability (e.g., Caco-2 Assay) Start->Check_Permeability Permeability_Result Permeable? Check_Permeability->Permeability_Result Check_Ternary_Complex Assess Ternary Complex Formation (e.g., SPR, NanoBRET) Permeability_Result->Check_Ternary_Complex Yes Modify_Linker_Comp Modify Linker Composition (e.g., add rigidity/hydrophobicity) Permeability_Result->Modify_Linker_Comp No Ternary_Complex_Result Complex Forms? Check_Ternary_Complex->Ternary_Complex_Result Check_Ubiquitination Perform In-Cell Ubiquitination Assay Ternary_Complex_Result->Check_Ubiquitination Yes Optimize_Linker Synthesize & Test Varying Linker Lengths Ternary_Complex_Result->Optimize_Linker No Ubiquitination_Result Ubiquitination Observed? Check_Ubiquitination->Ubiquitination_Result Revisit_Ligands Re-evaluate Warhead/ Anchor Affinity Ubiquitination_Result->Revisit_Ligands No End Successful Degradation Ubiquitination_Result->End Yes Optimize_Linker->Check_Ternary_Complex Modify_Linker_Comp->Check_Permeability Revisit_Ligands->Check_Ternary_Complex

Caption: Troubleshooting workflow for low PROTAC efficacy.

References

Technical Support Center: Optimizing m-PEG11-Tos Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for m-PEG11-Tos reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their PEGylation experiments. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to directly address common issues encountered during the conjugation of this compound to proteins, peptides, and other molecules.

Frequently Asked Questions (FAQs)

Q1: What is the underlying chemistry of the this compound reaction?

The reaction is a nucleophilic substitution (S\textsubscriptN2). The tosylate group (-OTs) on the this compound is an excellent leaving group.[1] A nucleophilic group on the target molecule, such as an amine (-NH2) or a thiol (-SH), attacks the carbon atom attached to the tosylate, displacing it and forming a stable covalent bond with the PEG chain.

Q2: Why is reaction pH a critical parameter to control?

The pH of the reaction medium is crucial for several reasons:

  • Nucleophile Reactivity: Most common nucleophilic groups, like primary amines and thiols, must be in their unprotonated form to be reactive.[2][3] The pH directly controls the equilibrium between the protonated (unreactive) and unprotonated (reactive) states.

  • Reaction Selectivity: For molecules with multiple potential reaction sites (e.g., a protein with an N-terminal amine and several lysine residues), pH can be adjusted to favor reaction at one site over others based on differences in their pKa values.[2]

  • Reagent Stability: The this compound reagent can undergo hydrolysis, especially at highly alkaline pH, which deactivates it.

  • Substrate Integrity: The pH must be within a range that maintains the stability, conformation, and biological activity of the molecule being PEGylated.

Q3: What is the optimal pH for reacting this compound with amines?

For general PEGylation of primary amines, such as the ε-amino group of lysine, a pH range of 7.0 to 9.0 is a good starting point. A higher pH within this range increases the concentration of deprotonated, nucleophilic amines, leading to a faster reaction rate. However, this can also decrease selectivity. To specifically target the N-terminal α-amino group, which typically has a lower pKa (7.6-8.0) than lysine residues (9.3-10.5), performing the reaction at a lower pH of 7.0 to 8.0 is often effective.

Q4: What is the recommended pH for reacting this compound with thiols (cysteine residues)?

For thiol-specific PEGylation, the reaction is most efficient when the cysteine residue is in its more nucleophilic thiolate anion (-S⁻) form. This is favored at a neutral to slightly alkaline pH. A starting pH of ~8.0 is generally recommended. It is important to avoid excessively high pH, as this can promote unwanted side reactions like the formation of disulfide-linked dimers.

pH Optimization Summary

The following table provides recommended starting pH ranges for common nucleophilic targets in this compound reactions. Optimization is often necessary for each specific substrate.

Target NucleophileTypical pKaRecommended Starting pH RangeKey Considerations
N-terminal α-Amine7.6 - 8.07.0 - 8.0Lowering pH enhances selectivity over lysine residues.
Lysine ε-Amine9.3 - 10.58.0 - 9.0Higher pH increases reaction rate but may reduce selectivity.
Thiol (Cysteine)~8.57.5 - 8.5Reaction requires the thiolate anion; higher pH can cause disulfide scrambling.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
No or Low PEGylation Yield 1. Incorrect Reaction pH: The target nucleophile is protonated and thus non-reactive. 2. Hydrolysis of this compound: The reagent was deactivated due to excessively high pH or prolonged exposure to aqueous buffer before reaction.1. Carefully verify the pH of your reaction buffer. Perform a pH optimization experiment (see protocols below) to find the optimal pH for your specific molecule. 2. Prepare the this compound stock solution in a dry, aprotic solvent (e.g., DMSO) and add it to the reaction buffer immediately before starting the incubation.
High Polydispersity (Mixture of mono-, di-, and multi-PEGylated species) 1. Reaction pH is too high: This leads to the deprotonation and reaction of multiple sites (e.g., numerous lysine residues) with similar reactivity. 2. Molar ratio of PEG to protein is too high. 1. Decrease the reaction pH to favor modification of the most reactive sites (e.g., lower pH for N-terminal selectivity). 2. Systematically decrease the molar ratio of this compound to your substrate.
Protein Aggregation / Precipitation 1. pH Destabilizes the Protein: The reaction buffer pH is outside the range required for your protein's stability.1. Screen different buffer systems and pH values within the known stability range of your protein. 2. Consider performing the reaction at a lower temperature (e.g., 4°C), though this may require a longer incubation time.
Loss of Biological Activity 1. PEG chain is attached at or near the active site , causing steric hindrance. 2. Reaction conditions (pH, temperature) have denatured the protein. 1. If the active site contains a highly reactive nucleophile, try adjusting the pH to favor other sites. For example, if a key lysine is in the active site, lowering the pH may allow for selective N-terminal PEGylation. 2. Confirm protein stability under the chosen reaction conditions.

Experimental Protocols

Protocol 1: General Procedure for a Trial this compound Reaction
  • Buffer Preparation : Prepare a suitable reaction buffer (e.g., 100 mM phosphate buffer, 50 mM borate buffer) at your desired pH (e.g., pH 8.0 for a lysine target). Do not use buffers containing primary amines like Tris or glycine.

  • Substrate Preparation : Dissolve your amine- or thiol-containing molecule in the reaction buffer to a final concentration of 1-10 mg/mL.

  • This compound Stock Solution : Immediately before use, dissolve this compound in a dry, water-miscible organic solvent (e.g., DMSO, DMF) to create a concentrated stock solution (e.g., 100 mg/mL).

  • Reaction Initiation : Add a 5- to 20-fold molar excess of the this compound stock solution to the substrate solution. Vortex gently to mix.

  • Incubation : Incubate the reaction at room temperature or 4°C with gentle mixing for 2-24 hours. Monitor the reaction progress by taking aliquots at different time points (e.g., 2, 4, 8, 24 hours).

  • Quenching (Optional) : To stop the reaction, you can add a small molecule with a primary amine (e.g., Tris or glycine) to a final concentration of 50-100 mM to consume any unreacted this compound.

  • Analysis : Analyze the reaction mixture using SDS-PAGE, which will show a molecular weight shift for the PEGylated product. For more detailed analysis of yield and purity, use techniques like HPLC (SEC, IEX) or mass spectrometry.

  • Purification : Purify the PEGylated conjugate from excess reagents and byproducts using an appropriate chromatography method, such as Size Exclusion Chromatography (SEC) or Ion Exchange Chromatography (IEX).

Protocol 2: pH Optimization Experiment
  • Prepare Buffers : Prepare a series of identical buffers (e.g., 100 mM phosphate) across a range of pH values. For example, prepare buffers at pH 6.5, 7.0, 7.5, 8.0, and 8.5.

  • Set Up Parallel Reactions : Set up a separate reaction for each pH value following steps 2-4 of the General Procedure above. Ensure that the substrate concentration and molar ratio of this compound are identical for all reactions.

  • Incubate and Monitor : Incubate all reactions under the same conditions (temperature and time).

  • Analyze Results : After the incubation period, analyze a sample from each reaction using HPLC or another quantitative method.

  • Determine Optimum : Compare the yield of the desired PEGylated product across the different pH conditions to identify the optimum. Also, assess the purity and presence of byproducts to ensure high selectivity.

Visual Guides

G Figure 1. General Workflow for this compound Reactions cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification p1 Prepare Substrate in Amine-Free Buffer r1 Verify & Adjust Reaction pH p1->r1 p2 Dissolve this compound in dry DMSO/DMF r2 Add this compound to Substrate Solution p2->r2 r1->r2 r3 Incubate (Controlled Temp & Time) r2->r3 a1 Quench Reaction (Optional) r3->a1 a2 Analyze Products (SDS-PAGE, HPLC, MS) a1->a2 a3 Purify Conjugate (SEC, IEX) a2->a3

A flowchart of the experimental steps.

G Figure 2. Decision Logic for pH Optimization start Start pH Optimization target Identify Target Nucleophile start->target amine Target: Amine (-NH2) target->amine Amine thiol Target: Thiol (-SH) target->thiol Thiol run_exp Run Parallel Reactions (e.g., pH 6.5 - 9.0) amine->run_exp thiol->run_exp analyze Analyze Yield & Selectivity run_exp->analyze low_yield Is Yield Too Low? analyze->low_yield Evaluate Result low_select Is Selectivity Poor? low_yield->low_select No increase_ph Action: Increase pH (in small increments) low_yield->increase_ph Yes decrease_ph Action: Decrease pH (to improve selectivity) low_select->decrease_ph Yes optimal Optimal pH Identified low_select->optimal No increase_ph->run_exp decrease_ph->run_exp

A decision tree for troubleshooting pH.

References

effect of temperature on m-PEG11-Tos conjugation efficiency

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the effect of temperature on the conjugation efficiency of m-PEG11-Tos. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a PEGylation reagent where a methoxy-terminated polyethylene glycol (m-PEG) with 11 ethylene glycol units is functionalized with a tosylate group. The tosyl group is an excellent leaving group, making the molecule highly reactive towards nucleophilic substitution.[1][2][3] This allows for the covalent attachment of the PEG chain to nucleophilic functional groups on molecules such as proteins, peptides, and other small molecules.

Q2: What types of functional groups can this compound react with?

A2: this compound readily reacts with nucleophiles such as primary amines (-NH2) and thiols (-SH).[1] The reaction with amines is typically carried out under slightly basic conditions (pH 8.0-9.5) to ensure the amine is deprotonated and thus more nucleophilic.

Q3: How does temperature generally affect the this compound conjugation reaction?

A3: As with most chemical reactions, temperature plays a crucial role in the kinetics of this compound conjugation. Generally, increasing the reaction temperature will increase the rate of the nucleophilic substitution reaction. However, excessively high temperatures can lead to undesirable side reactions and potential degradation of the target molecule, especially for sensitive biomolecules like proteins.

Q4: What is the recommended temperature range for this compound conjugation?

A4: The optimal temperature for this compound conjugation is dependent on the specific nucleophile, the solvent system, and the stability of the molecule being conjugated. Based on protocols for similar PEG-tosylate reagents, reactions can be performed over a broad temperature range, from room temperature (approximately 20-25°C) to elevated temperatures (e.g., 45°C, 60°C, or even up to 90°C for certain applications).[4] For sensitive biomolecules, starting with lower temperatures (e.g., room temperature) and gradually increasing if the reaction is too slow is a prudent approach.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low or No Conjugation 1. Low Reaction Temperature: The reaction kinetics may be too slow at the current temperature.Gradually increase the reaction temperature in increments of 5-10°C. Monitor the reaction progress at each new temperature. For some nucleophiles, heating to 45°C or higher may be necessary.
2. Suboptimal pH (for amine conjugation): The amine group on the target molecule is not sufficiently nucleophilic.Ensure the reaction pH is between 8.0 and 9.5 to facilitate deprotonation of the primary amine.
3. Inactive Reagents: The this compound or the target molecule may have degraded.Use fresh reagents and ensure proper storage conditions (cool and dry) for this compound.
Slow Reaction Rate 1. Insufficient Temperature: The activation energy for the reaction is not being adequately overcome.Increase the reaction temperature. Even a modest increase can significantly accelerate the reaction rate.
2. Low Concentration of Reactants: The frequency of molecular collisions is too low.Increase the concentration of either the this compound or the target molecule.
Presence of Side Products/Low Purity 1. High Reaction Temperature: Elevated temperatures can promote side reactions, such as elimination reactions or reactions with other nucleophilic groups on the target molecule.Reduce the reaction temperature. It is often a trade-off between reaction rate and selectivity. Perform the reaction at the lowest temperature that gives a reasonable reaction rate.
2. Hydrolysis of Tosylate Group: The tosylate group can be hydrolyzed by water, especially at higher temperatures and non-neutral pH.Ensure the use of anhydrous solvents if the reaction is sensitive to water. Minimize reaction time at elevated temperatures.
Degradation of Target Molecule (e.g., Protein) 1. High Reaction Temperature: The target molecule is not stable at the reaction temperature.Perform the conjugation at a lower temperature (e.g., 4°C or room temperature). Be aware that this will likely increase the required reaction time.
2. Inappropriate Buffer Conditions: The pH or other buffer components are causing denaturation.Optimize the buffer system for the stability of the target molecule while maintaining a suitable pH for the conjugation reaction.

Experimental Protocols

General Protocol for this compound Conjugation to a Primary Amine
  • Dissolve the Amine-Containing Molecule: Dissolve the target molecule in a suitable buffer with a pH of 8.0-9.5 (e.g., sodium bicarbonate or borate buffer).

  • Prepare this compound Solution: Immediately before use, dissolve this compound in a small amount of anhydrous organic solvent (e.g., DMF or DMSO) and then add it to the reaction buffer.

  • Reaction Incubation: Add the this compound solution to the solution of the target molecule. The molar ratio of this compound to the target molecule will need to be optimized for the specific application.

  • Temperature Control: Stir the reaction mixture at the desired temperature. Start with room temperature (20-25°C). If the reaction is slow, the temperature can be increased to 37°C or higher, while monitoring the stability of the target molecule.

  • Monitoring the Reaction: Monitor the progress of the reaction using an appropriate analytical technique (e.g., HPLC, SDS-PAGE for proteins).

  • Quenching and Purification: Once the reaction has reached the desired level of completion, quench any unreacted this compound (e.g., by adding a small molecule with a primary amine like Tris). Purify the conjugate using a suitable method (e.g., size exclusion chromatography, dialysis).

Data Summary

Temperature Relative Reaction Rate Potential for Side Reactions/Degradation Typical Application
4°CVery SlowLowConjugation to highly sensitive biomolecules.
Room Temperature (20-25°C)ModerateModerateGeneral starting point for most conjugations.
37-45°CFastIncreasedWhen faster reaction times are needed and the target molecule is stable.
> 60°CVery FastHighTypically used for less sensitive molecules or when forcing a difficult reaction to completion.

Visualizations

experimental_workflow This compound Conjugation Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification dissolve_target Dissolve Target Molecule (pH 8.0-9.5 for amines) mix Mix Reactants dissolve_target->mix prepare_peg Prepare this compound Solution prepare_peg->mix incubate Incubate at Controlled Temperature (e.g., RT, 37°C) mix->incubate monitor Monitor Reaction Progress (e.g., HPLC, SDS-PAGE) incubate->monitor quench Quench Reaction monitor->quench Reaction Complete purify Purify Conjugate (e.g., SEC, Dialysis) quench->purify

Caption: A generalized workflow for the conjugation of this compound to a target molecule.

References

Technical Support Center: m-PEG11-Tos

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for m-PEG11-Tos. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions encountered during PEGylation experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

A: this compound is a monodisperse, heterobifunctional polyethylene glycol (PEG) linker. It consists of a methoxy-capped PEG chain with eleven ethylene glycol units, terminated with a tosyl (toluenesulfonyl) group. The tosyl group is an excellent leaving group, making it highly reactive towards nucleophiles like amines (-NH2), thiols (-SH), and hydroxyls (-OH).[1][][3][4] This property makes it ideal for the covalent attachment of PEG chains to proteins, peptides, nanoparticles, and other molecules—a process known as PEGylation.[5] PEGylation can improve the therapeutic properties of biomolecules by increasing their hydrodynamic size, which prolongs plasma half-life, enhances solubility, and reduces immunogenicity.

Q2: How should I store this compound?

A: this compound should be stored in a dry, dark environment at -20°C for long-term stability. Some suppliers recommend storage at -5°C. It is crucial to avoid repeated freeze-thaw cycles and exposure to moisture, as the tosyl group is susceptible to hydrolysis, which will render the reagent inactive. Always bring the container to room temperature before opening to prevent condensation.

Q3: My PEGylation reaction yield is very low. What are the common causes?

A: Low yield is a frequent issue in PEGylation. Several factors could be responsible:

  • Reagent Inactivity: The this compound may have hydrolyzed due to improper storage or handling. The tosyl group is sensitive to moisture.

  • Incorrect pH: The reaction pH is critical. For targeting primary amines (e.g., lysine residues), the pH should typically be in the range of 8.0 to 9.5 to ensure the amine is deprotonated and thus sufficiently nucleophilic.

  • Sub-optimal Temperature: While many reactions proceed at room temperature, temperature can significantly impact reaction kinetics. Check the recommended temperature for your specific substrate.

  • Insufficient Molar Excess: The molar ratio of this compound to your target molecule may be too low. A 5- to 20-fold molar excess of the PEG reagent is often a good starting point for protein solutions.

  • Steric Hindrance: The target nucleophile on your molecule might be sterically hindered, preventing the bulky PEG reagent from accessing it.

Q4: How can I confirm that my protein or molecule has been successfully PEGylated?

A: Several analytical techniques can be used to confirm successful PEGylation and characterize the product:

  • SDS-PAGE: A successful PEGylation will result in a noticeable increase in the apparent molecular weight of a protein, which can be visualized as a band shift on an SDS-PAGE gel.

  • Mass Spectrometry (MS): Techniques like ESI-LC/MS or MALDI-MS can provide the most accurate confirmation by detecting the mass increase corresponding to the addition of the this compound moiety (Molecular Weight: 626.76 g/mol ).

  • Chromatography:

    • Size Exclusion Chromatography (SEC): PEGylation increases the hydrodynamic radius of a molecule, leading to an earlier elution time in SEC compared to the unmodified molecule.

    • Ion Exchange Chromatography (IEX): The PEG chain can shield surface charges on a protein, altering its interaction with the IEX column and changing its elution profile.

    • Reverse Phase HPLC (RP-HPLC): This technique can be used to separate the PEGylated product from the unreacted molecule and is effective for analyzing peptides and small proteins.

Troubleshooting Guide

This section addresses specific problems you might encounter during your experiments.

Problem 1: No reaction or extremely low PEGylation efficiency.
Possible Cause Recommended Solution
Hydrolyzed this compound Purchase a new batch of the reagent. Ensure strict anhydrous conditions during storage and reaction setup.
Incorrect Reaction Buffer pH Prepare fresh buffer and verify the pH. For amine coupling, a pH of 8.0-9.5 is recommended. For thiols, a pH of 7.0-8.0 is often optimal.
Low Reagent Concentration Increase the molar excess of this compound. Perform a titration experiment to find the optimal ratio for your specific molecule.
Inactive Target Molecule Confirm the integrity and concentration of your protein or target molecule. Ensure nucleophilic sites are available and not blocked.
Problem 2: Multiple PEGylation products (e.g., mono-, di-, tri-PEGylated species).
Possible Cause Recommended Solution
High Molar Excess of PEG Reduce the molar ratio of this compound to the target molecule to favor mono-PEGylation.
Multiple Reactive Sites If your goal is mono-PEGylation, consider site-specific strategies. For N-terminal PEGylation of proteins, conduct the reaction at a lower pH (e.g., 7.6-8.0) to favor the α-amino group over the ε-amino groups of lysine.
Prolonged Reaction Time Optimize the reaction time. Shorter incubation periods may reduce the formation of higher-order PEGylated species.
Problem 3: Difficulty in purifying the PEGylated product.
Possible Cause Recommended Solution
Similar Properties of Products The separation of mono-PEGylated from multi-PEGylated species or unreacted protein can be challenging.
Ion Exchange Chromatography (IEX): Often the first and most effective step for separating species with different degrees of PEGylation, as the PEG chains shield surface charges.
Size Exclusion Chromatography (SEC): Useful for removing unreacted (low molecular weight) PEG reagent and can separate native from PEGylated proteins.
Hydrophobic Interaction Chromatography (HIC): Can be a good polishing step after IEX, offering a different separation mechanism.

Experimental Protocols

General Protocol for Protein PEGylation with this compound

This protocol provides a starting point for the N-terminal or lysine-specific PEGylation of a protein.

  • Reagent Preparation:

    • Prepare a reaction buffer (e.g., 100 mM sodium phosphate, pH 8.0). Ensure all buffers are freshly prepared and filtered.

    • Dissolve the protein in the reaction buffer to a final concentration of 1-5 mg/mL.

    • Allow the this compound vial to equilibrate to room temperature before opening. Immediately prepare a stock solution (e.g., 100 mM) in a dry, water-miscible solvent like DMSO or DMF.

  • PEGylation Reaction:

    • Add the desired molar excess (e.g., 10-fold) of the this compound stock solution to the protein solution while gently stirring.

    • Incubate the reaction at room temperature or 4°C for a duration ranging from 2 hours to overnight. The optimal time and temperature should be determined empirically.

  • Reaction Quenching (Optional):

    • The reaction can be stopped by adding a small molecule with a primary amine, such as Tris or glycine, to consume any unreacted this compound.

  • Purification:

    • Remove unreacted this compound and byproducts by dialysis or using a desalting column.

    • Purify the PEGylated protein from the unreacted protein and multi-PEGylated species using chromatography (IEX followed by SEC is a common strategy).

  • Characterization:

    • Analyze the final product using SDS-PAGE, SEC, and Mass Spectrometry to confirm successful PEGylation and assess purity.

Visualizations

Workflow and Troubleshooting Diagrams

cluster_workflow General PEGylation Workflow Prep Reagent Prep React PEGylation Reaction Prep->React Purify Purification (IEX/SEC) React->Purify Char Characterization (SDS-PAGE/MS) Purify->Char

Caption: A typical experimental workflow for PEGylation.

Start Low Reaction Yield? CheckReagent Is this compound fresh and stored correctly? Start->CheckReagent CheckpH Is the buffer pH correct for the target nucleophile? CheckReagent->CheckpH No NewReagent Use new reagent under anhydrous conditions. CheckReagent->NewReagent Yes CheckRatio Is the molar ratio of PEG to substrate high enough? CheckpH->CheckRatio No AdjustpH Adjust pH (e.g., 8.0-9.5 for amines). CheckpH->AdjustpH Yes IncreaseRatio Increase molar excess of this compound. CheckRatio->IncreaseRatio Yes Success Improved Yield NewReagent->Success AdjustpH->Success IncreaseRatio->Success

Caption: A troubleshooting flowchart for low PEGylation yield.

References

how to improve the stability of m-PEG11-Tos conjugates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the stability of m-PEG11-Tos conjugates. It includes troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound is a monodisperse polyethylene glycol (PEG) derivative with a terminal methoxy group and a tosylate group. The tosyl group is an excellent leaving group, making this reagent highly effective for the pegylation of biomolecules containing nucleophilic groups such as amines and thiols. Pegylation is a common strategy to improve the solubility, stability, and pharmacokinetic properties of therapeutic proteins and peptides.

Q2: What are the primary factors affecting the stability of this compound conjugates?

The stability of this compound and its conjugates is primarily influenced by:

  • pH: The tosylate group is susceptible to hydrolysis, particularly at alkaline pH.

  • Temperature: Higher temperatures accelerate the rate of hydrolysis and other degradation reactions.

  • Buffer Composition: The presence of nucleophilic species in the buffer can lead to unwanted side reactions.

  • Storage Conditions: Improper storage can lead to degradation of the reagent before use.

Q3: What are the recommended storage conditions for this compound?

To ensure the stability of this compound, it should be stored in a dry, dark environment at low temperatures, typically at -20°C for long-term storage (months to years) or at 0-4°C for short-term storage (days to weeks). It is crucial to prevent moisture exposure, as the tosyl group is sensitive to hydrolysis.

Troubleshooting Guide

This guide addresses common problems encountered during the synthesis and handling of this compound conjugates.

Issue 1: Low Conjugation Efficiency or Low Yield

Possible Causes:

  • Degradation of this compound: The reagent may have degraded due to improper storage or handling, primarily through hydrolysis of the tosyl group.

  • Suboptimal Reaction pH: The pH of the reaction mixture can significantly impact the nucleophilicity of the target molecule and the stability of the this compound. For amine pegylation, a pH range of 8.0-9.5 is often recommended.[1][2]

  • Presence of Competing Nucleophiles: Buffers containing primary amines (e.g., Tris) or other nucleophiles can compete with the target molecule for reaction with the this compound.

  • Steric Hindrance: The accessibility of the target functional group on the biomolecule can affect the reaction rate.

Solutions:

  • Verify Reagent Integrity: Before use, assess the purity of the this compound using a suitable analytical method like HPLC.

  • Optimize Reaction pH: Perform small-scale optimization experiments to determine the optimal pH for your specific conjugation reaction.

  • Use Non-Nucleophilic Buffers: Employ buffers such as phosphate-buffered saline (PBS) or borate buffer.

  • Increase Molar Excess of PEG Reagent: A higher molar ratio of this compound to the target molecule can help drive the reaction to completion.

Issue 2: Presence of Impurities or Side Products in the Final Conjugate

Possible Causes:

  • Hydrolysis of this compound: Hydrolysis of the tosyl group leads to the formation of m-PEG11-OH, which will be an unreactive impurity in the final product.

  • Elimination Reaction: Under basic conditions, an elimination reaction can occur, resulting in the formation of a PEG-vinyl ether, another potential impurity.

  • Multiple Pegylation Sites: For proteins with multiple reactive sites, a heterogeneous mixture of conjugates with varying degrees of pegylation can be formed.

  • Reaction with Non-Targeted Nucleophiles: If other nucleophilic groups are present on the biomolecule, they may also react with the this compound.

Solutions:

  • Control Reaction Conditions: Maintain the optimal pH and temperature to minimize hydrolysis and elimination reactions.

  • Purification of the Conjugate: Utilize chromatography techniques such as size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX) to separate the desired conjugate from impurities and unreacted starting materials.

  • Site-Directed Pegylation: To achieve a more homogeneous product, consider strategies for site-specific pegylation if applicable.

Data Presentation

Table 1: General Stability Profile of Tosyl Esters
pH RangeRelative Rate of HydrolysisPrimary Degradation Pathway
< 3SlowAcid-catalyzed hydrolysis
3 - 7Very SlowNeutral hydrolysis (water-mediated)
> 7Increases significantly with pHBase-catalyzed hydrolysis

Note: This table provides a qualitative summary based on the general chemistry of sulfonate esters. Actual rates will vary with temperature, buffer composition, and specific substrate.

Experimental Protocols

Protocol 1: HPLC-Based Stability Assessment of this compound

This protocol outlines a method to monitor the degradation of this compound over time under various conditions (e.g., different pH and temperatures).

Materials:

  • This compound

  • Buffers of desired pH (e.g., phosphate buffer for pH 5 and 7, borate buffer for pH 9)

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Formic acid (FA) or Trifluoroacetic acid (TFA)

  • HPLC system with a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) is recommended for PEG analysis. A UV detector can be used if the conjugate has a chromophore.

  • Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 3.0 µm)

Methodology:

  • Sample Preparation:

    • Prepare stock solutions of this compound in a suitable organic solvent (e.g., acetonitrile).

    • Dilute the stock solution into the different pH buffers to a final concentration of approximately 1 mg/mL.

    • Incubate the samples at the desired temperatures (e.g., 4°C, 25°C, 37°C).

    • At specified time points (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw an aliquot from each sample and quench any further reaction by acidifying with a small amount of formic acid or by freezing at -80°C until analysis.

  • HPLC Analysis:

    • Mobile Phase A: Water with 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

    • Gradient: A typical gradient could be:

      • 0-5 min: 20% B

      • 5-25 min: 20% to 80% B

      • 25-30 min: 80% B

      • 30-35 min: 80% to 20% B

      • 35-40 min: 20% B

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 40°C

    • Injection Volume: 10 µL

    • Detection: CAD or ELSD. If using a UV detector, monitor at a wavelength appropriate for the tosyl group or any chromophore in the conjugate.

  • Data Analysis:

    • Monitor the decrease in the peak area of the intact this compound and the appearance of degradation product peaks (e.g., m-PEG11-OH) over time.

    • Calculate the percentage of remaining this compound at each time point to determine its stability under the tested conditions.

Visualizations

DegradationPathways mPEG_Tos This compound mPEG_OH m-PEG11-OH (Hydrolysis Product) mPEG_Tos->mPEG_OH H2O / OH- mPEG_VE m-PEG10-CH=CH2 (Elimination Product) mPEG_Tos->mPEG_VE Base (e.g., OH-)

Caption: Primary degradation pathways of this compound.

ConjugationWorkflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis Biomolecule Biomolecule (Protein, Peptide) Reaction Reaction Mixture (Optimized pH and Temp) Biomolecule->Reaction mPEG_Tos This compound mPEG_Tos->Reaction Buffer Non-nucleophilic Buffer (e.g., PBS, Borate) Buffer->Reaction Purification Purification (SEC, IEX) Reaction->Purification Analysis Analysis (HPLC, SDS-PAGE) Purification->Analysis Final_Product Purified m-PEG11-Conjugate Analysis->Final_Product

Caption: Experimental workflow for this compound conjugation.

TroubleshootingLogic Start Low Conjugation Yield? CheckReagent Check this compound Integrity (HPLC) Start->CheckReagent Yes CheckpH Optimize Reaction pH CheckReagent->CheckpH CheckBuffer Use Non-Nucleophilic Buffer CheckpH->CheckBuffer IncreaseExcess Increase Molar Excess of PEG CheckBuffer->IncreaseExcess End Improved Yield IncreaseExcess->End

Caption: Troubleshooting logic for low conjugation yield.

References

dealing with steric hindrance in m-PEG11-Tos reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for m-PEG11-Tos reactions. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on troubleshooting common issues, particularly those related to steric hindrance.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary use?

A1: this compound is a monodisperse polyethylene glycol (PEG) linker containing eleven ethylene glycol units, with one end capped by a methyl ether group (m-) and the other activated with a tosylate group (-Tos). The tosylate is an excellent leaving group, making this reagent ideal for PEGylating molecules through nucleophilic substitution (SN2) reactions.[1] It is commonly used in the synthesis of PROTACs (Proteolysis Targeting Chimeras) and other drug conjugates to improve the solubility, stability, and pharmacokinetic properties of the target molecule.[2][3]

Q2: What is steric hindrance in the context of this compound reactions?

A2: Steric hindrance refers to the slowing or prevention of a chemical reaction due to the physical bulk of substituents on the reacting molecules.[4] In an this compound reaction, which proceeds via an SN2 mechanism, the incoming nucleophile must attack a specific carbon atom from the side opposite the tosylate leaving group.[4] If the nucleophile itself is bulky, or if there are large chemical groups near the reaction site on the nucleophile, it can physically block this approach, leading to a slow or unsuccessful reaction.

Q3: How can I determine if steric hindrance is the cause of my poor reaction yield?

A3: Steric hindrance is likely a contributing factor if you observe the following:

  • Low or No Product Formation: The reaction fails to proceed to completion despite using a strong nucleophile and appropriate solvent.

  • Slow Reaction Rate: The reaction requires significantly longer times or higher temperatures compared to similar reactions with less bulky molecules.

  • Increased Side Products: When forcing the reaction with high temperatures or very strong bases, you may see an increase in elimination (E2) byproducts instead of the desired substitution (SN2) product.

  • Success with a Smaller Analog: A similar, but less sterically hindered, nucleophile reacts successfully under the same conditions.

Q4: What are the general strategies to overcome steric hindrance in these reactions?

A4: The primary strategies involve optimizing reaction conditions to favor the SN2 pathway. This includes increasing the reaction temperature, extending the reaction time, using a more appropriate solvent (typically polar aprotic), and carefully selecting the base if one is needed to deprotonate the nucleophile.

Troubleshooting Guide for Steric Hindrance

Problem: My reaction yield is very low, or I'm observing no product.

Possible CauseSuggested Solution & Explanation
Severe Steric Hindrance Increase Temperature: Raising the temperature provides more kinetic energy to the molecules, increasing the likelihood of successful collisions despite the steric barrier. Monitor carefully to avoid decomposition. Extend Reaction Time: Hindered reactions are inherently slower. Allow the reaction to proceed for 24-72 hours, monitoring progress by TLC or LC-MS. Increase Reagent Concentration: Using a higher concentration of the less-hindered reactant (often this compound) can increase the probability of a successful reaction event.
Incorrect Solvent Choice Use a Polar Aprotic Solvent: Solvents like DMF, DMSO, or acetonitrile are ideal for SN2 reactions. They solvate the cation but leave the nucleophile relatively "bare," increasing its reactivity. Polar protic solvents (like water or ethanol) can form a solvent cage around the nucleophile, stabilizing it and reducing its strength.
Poor Nucleophile Reactivity Ensure Nucleophile is Deprotonated: If your nucleophile is an alcohol or amine, it may require deprotonation by a base to become sufficiently reactive. Use a non-nucleophilic base like sodium hydride (NaH) or DBU. Check Nucleophile Strength: The effectiveness of a nucleophile is reduced by steric hindrance. While you may be unable to change the nucleophile, confirming its inherent reactivity is important.

Problem: I am observing significant amounts of an unintended side product.

Possible CauseSuggested Solution & Explanation
Elimination (E2) Competition Use a Weaker, Non-Bulky Base: Strong, bulky bases like potassium t-butoxide can preferentially remove a proton from an adjacent carbon, leading to an elimination reaction (E2) instead of substitution. If a base is needed, use one that is strong enough to deprotonate your nucleophile but is not excessively bulky or basic (e.g., K₂CO₃, Cs₂CO₃). Lower the Reaction Temperature: Elimination reactions often have a higher activation energy than substitution reactions. Running the reaction at a lower temperature can favor the desired SN2 pathway.
Reagent Decomposition Confirm Reagent Stability: Ensure the this compound and your nucleophile are stable under the reaction conditions (temperature, pH). Store reagents as recommended, typically at -20°C in a dry, dark environment. Run Under Inert Atmosphere: If your reagents are sensitive to air or moisture, conduct the reaction under nitrogen or argon.

Data Summary

The success of a nucleophilic substitution reaction with this compound is a balance of several factors.

Table 1: Factors Affecting this compound Nucleophilic Substitution (SN2) Rate

FactorEffect of IncreaseGeneral Recommendation for Hindered Reactions
Steric Bulk of Nucleophile Decreases reaction rateCannot be changed, but necessitates optimization of other factors.
Temperature Increases reaction rateIncrease temperature cautiously (e.g., 40-80 °C).
Nucleophile Strength Increases reaction rateUse a strong, negatively charged nucleophile where possible.
Solvent Polarity (Aprotic) Increases reaction rateUse polar aprotic solvents like DMF or DMSO.
Leaving Group Ability Increases reaction rateTosylate is already an excellent leaving group.

Visualized Workflows and Concepts

G cluster_nucleophile Nucleophile / Base Properties cluster_outcomes Potential Outcomes center Reaction Conditions Bulky Nucleophile Bulky Nucleophile center->Bulky Nucleophile influences Strong, Bulky Base Strong, Bulky Base center->Strong, Bulky Base influences note To favor SN2: - Use non-bulky base (or none) - Increase temperature moderately - Increase reaction time SN2 Desired Substitution (SN2) Bulky Nucleophile->SN2 Hinders NoRxn No Reaction Bulky Nucleophile->NoRxn Favors Strong, Bulky Base->SN2 Hinders E2 Side Reaction (E2) Strong, Bulky Base->E2 Strongly Favors

Key Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Substitution with this compound

This protocol describes a general method for reacting a nucleophile (R-XH, where X is O, N, or S) with this compound.

  • Reagent Preparation:

    • Dry the nucleophile (1.0 eq) under high vacuum for several hours to remove residual water.

    • Prepare a solution of the nucleophile in anhydrous DMF (or DMSO) to a final concentration of 0.1-0.5 M in a flame-dried flask under an inert atmosphere (N₂ or Ar).

  • Deprotonation (if required):

    • If the nucleophile is an alcohol or thiol, cool the solution to 0 °C.

    • Add sodium hydride (NaH, 1.1 eq) portion-wise and stir for 30-60 minutes at 0 °C, then allow it to warm to room temperature. This step is for deprotonating the nucleophile to make it more reactive. For amines, a weaker base like potassium carbonate (K₂CO₃, 2-3 eq) may be sufficient and can be added at room temperature.

  • PEGylation Reaction:

    • In a separate flask, dissolve this compound (1.2 eq) in a minimal amount of anhydrous DMF.

    • Add the this compound solution dropwise to the stirring solution of the activated nucleophile.

    • Heat the reaction mixture to the desired temperature (start with room temperature, but 40-60 °C is common for hindered systems).

  • Monitoring:

    • Monitor the reaction progress using LC-MS or TLC. Look for the disappearance of the starting nucleophile and the appearance of a new, higher molecular weight product spot.

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution.

    • Dilute with water and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product using flash column chromatography on silica gel or by preparative HPLC to obtain the pure PEGylated conjugate.

Protocol 2: Optimizing Conditions for a Sterically Hindered Reaction

If the general protocol yields poor results, a systematic optimization should be performed. Set up several small-scale parallel reactions to test different conditions.

  • Solvent Screening:

    • Set up three parallel reactions using the general protocol in DMF, DMSO, and acetonitrile. Maintain a constant temperature (e.g., 50 °C) and monitor all three over 24 hours to identify the most effective solvent.

  • Temperature Screening:

    • Using the best solvent identified in the previous step, set up three parallel reactions at different temperatures: room temperature, 50 °C, and 80 °C. This will determine the optimal thermal energy required to overcome the steric barrier without causing degradation.

  • Base Screening (if applicable):

    • If a base is required, test a range of bases to minimize the E2 side reaction. In parallel reactions, compare a strong, non-nucleophilic base (e.g., NaH) with a milder inorganic base (e.g., K₂CO₃ or Cs₂CO₃). The goal is to find a base that efficiently deprotonates the nucleophile without promoting elimination.

  • Analysis:

    • Analyze the outcome of each reaction by LC-MS to quantify the percentage of product formation versus remaining starting material and any side products. This data will reveal the optimal conditions for scaling up the reaction.

References

Optimizing Stoichiometry for m-PEG11-Tos Conjugation: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the stoichiometry of m-PEG11-Tos conjugation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a PEG-based linker molecule. The "m-PEG11" portion consists of a methoxy-capped polyethylene glycol chain with 11 ethylene glycol units, which imparts hydrophilicity and can increase the solubility and stability of the conjugated molecule. The "Tos" (tosyl) group is an excellent leaving group that readily reacts with nucleophiles such as primary amines (-NH2) and thiols (-SH) through a nucleophilic substitution reaction, forming a stable covalent bond. This makes it a valuable tool for conjugating the PEG chain to proteins, peptides, and other molecules of interest.

Q2: What are the critical parameters to consider when optimizing this compound conjugation?

A2: The key parameters to optimize for a successful conjugation reaction include:

  • Stoichiometry: The molar ratio of this compound to your target molecule.

  • pH: The pH of the reaction buffer significantly influences the reactivity of the nucleophilic groups on your molecule.

  • Concentration: The concentrations of both the this compound and the target molecule.

  • Temperature: The temperature at which the reaction is carried out.

  • Reaction Time: The duration of the incubation period.

  • Buffer Composition: The type of buffer and the presence of any potentially interfering substances.

Q3: What is the optimal pH for conjugating this compound to a primary amine?

A3: For reactions with primary amines, such as the lysine residues on a protein, a pH range of 8.0 to 9.5 is generally recommended. In this pH range, the amine groups are sufficiently deprotonated and thus more nucleophilic, facilitating the reaction with the tosyl group.

Q4: Can I use buffers containing primary amines, like Tris, in my conjugation reaction?

A4: No, it is crucial to avoid buffers containing primary amines (e.g., Tris) or other nucleophiles, as they will compete with your target molecule for reaction with the this compound, leading to lower conjugation efficiency and the formation of unwanted side products. Phosphate-buffered saline (PBS) or bicarbonate/carbonate buffers are suitable alternatives.

Q5: How should I store this compound?

A5: this compound is sensitive to moisture. It should be stored at -20°C in a desiccated environment. Before use, allow the vial to equilibrate to room temperature before opening to prevent moisture condensation.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Conjugation Incorrect Stoichiometry: Insufficient molar excess of this compound.Optimize the molar ratio of this compound to the target molecule. Start with a 5 to 20-fold molar excess and adjust as needed based on experimental results.
Suboptimal pH: The pH of the reaction buffer is too low, leading to protonated and non-nucleophilic amine groups.For amine conjugation, ensure the reaction buffer is within the pH range of 8.0-9.5. Verify the pH of your buffer before starting the reaction.
Inactive this compound: The reagent may have been hydrolyzed due to improper storage or handling.Use a fresh vial of this compound. Ensure proper storage at -20°C with a desiccant and allow it to warm to room temperature before opening.
Presence of Competing Nucleophiles: The reaction buffer or sample contains primary amines (e.g., Tris buffer) or other nucleophiles.Exchange the sample into a non-nucleophilic buffer such as PBS or bicarbonate buffer using dialysis or a desalting column.
High Polydispersity (Multiple PEG Chains Attached) High Molar Excess of this compound: A large excess of the PEG reagent increases the likelihood of multiple conjugations per molecule.Reduce the molar ratio of this compound to the target molecule. Perform a titration to find the optimal ratio that favors mono-conjugation.
Prolonged Reaction Time: Longer incubation times can lead to more sites on the molecule reacting.Optimize the reaction time. Monitor the reaction progress at different time points to determine the optimal duration for the desired degree of conjugation.
Precipitation During Reaction Change in Solubility: The conjugated product may have different solubility characteristics than the starting material.Perform the reaction at a lower concentration. Consider adding a co-solvent if compatible with your molecule's stability.
Unreacted this compound in Final Product Inefficient Purification: The purification method is not adequately removing the excess PEG reagent.Use an appropriate purification method such as size exclusion chromatography (SEC) or dialysis with a suitable molecular weight cutoff (MWCO) to separate the conjugated product from the unreacted this compound.

Experimental Protocols

Protocol 1: General Procedure for this compound Conjugation to a Protein
  • Buffer Preparation: Prepare a suitable reaction buffer, such as 100 mM sodium bicarbonate, pH 8.5. Ensure the buffer is free of any primary amines.

  • Protein Preparation: Dissolve the protein in the reaction buffer to a final concentration of 1-5 mg/mL. If the protein is in an incompatible buffer, perform a buffer exchange using dialysis or a desalting column.

  • This compound Preparation: Immediately before use, dissolve this compound in the reaction buffer or a compatible anhydrous organic solvent like DMSO or DMF.

  • Reaction Setup: Add the desired molar excess of the dissolved this compound to the protein solution. Gently mix the reaction mixture.

  • Incubation: Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight. The optimal time and temperature may need to be determined empirically.

  • Quenching (Optional): To stop the reaction, a quenching reagent with a primary amine, such as 1 M Tris-HCl pH 8.0, can be added to a final concentration of 50 mM.

  • Purification: Remove excess, unreacted this compound and byproducts by size exclusion chromatography (SEC) or dialysis.

  • Characterization: Analyze the purified conjugate using SDS-PAGE to visualize the increase in molecular weight, and use techniques like MALDI-TOF mass spectrometry or LC-MS to determine the degree of PEGylation.

Protocol 2: Characterization of Conjugation Efficiency by SDS-PAGE
  • Sample Preparation: Prepare samples of the unconjugated protein, the conjugation reaction mixture at different time points, and the purified conjugate.

  • Gel Electrophoresis: Run the samples on an appropriate percentage SDS-PAGE gel.

  • Staining: Stain the gel with a suitable protein stain, such as Coomassie Brilliant Blue.

  • Analysis: The conjugated protein will show a shift to a higher molecular weight compared to the unconjugated protein. The intensity of the bands can give a qualitative indication of the conjugation efficiency.

Quantitative Data Summary

The following table provides an illustrative example of how the molar ratio of this compound to a model protein can affect the degree of PEGylation. Note: These are example data and the optimal ratio for your specific molecule may vary.

Molar Ratio (this compound : Protein)Average Degree of PEGylation (PEG molecules/protein)
1:10.8
5:11.5
10:12.3
20:13.1

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation Reaction cluster_analysis Purification & Analysis A Prepare Amine-Free Buffer (e.g., PBS pH 8.5) B Dissolve Target Molecule in Buffer A->B D Mix Target Molecule and this compound B->D C Dissolve this compound C->D E Incubate (e.g., RT, 2h) D->E F Purify via SEC or Dialysis E->F G Characterize (SDS-PAGE, LC-MS) F->G

Caption: A typical experimental workflow for this compound conjugation.

troubleshooting_logic Start Low Conjugation Yield? Check_pH Is pH between 8.0-9.5? Start->Check_pH Yes Check_Buffer Is Buffer Amine-Free? Start->Check_Buffer No Check_Ratio Increase Molar Ratio of this compound Check_pH->Check_Ratio Yes Adjust_pH Adjust Buffer pH Check_pH->Adjust_pH No Success Improved Yield Check_Ratio->Success Check_Reagent Use Fresh this compound Check_Reagent->Success Check_Buffer->Check_Reagent Yes Buffer_Exchange Perform Buffer Exchange Check_Buffer->Buffer_Exchange No Buffer_Exchange->Success Adjust_pH->Success

Validation & Comparative

A Researcher's Guide to the Analytical Characterization of m-PEG11-Tos Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals working with PROTACs and other advanced therapeutics, the precise characterization of linker molecules is paramount. This guide provides a comparative overview of the primary analytical methods for the characterization of m-PEG11-Tos, a discrete polyethylene glycol (PEG) linker. The following sections detail the experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS), presenting quantitative data in accessible tables and workflows in clear diagrams.

Introduction to this compound Characterization

This compound is a monodisperse PEG linker, meaning it has a defined structure and molecular weight, which is crucial for the batch-to-batch reproducibility of therapeutic conjugates.[1] Its characterization involves confirming its identity, purity, and stability. The analytical techniques discussed herein—NMR, HPLC, and MS—provide orthogonal information to build a comprehensive profile of the molecule.

Comparison of Analytical Methods

Each analytical technique offers unique advantages and limitations for the characterization of this compound. The choice of method or combination of methods will depend on the specific analytical question being addressed.

Analytical Method Information Provided Strengths Limitations Typical Purity Assessment
¹H and ¹³C NMR Structural confirmation, identification of functional groups, and assessment of purity.Provides detailed structural information and is non-destructive.Relatively low sensitivity compared to MS. Sample must be soluble in deuterated solvents.> 95%
HPLC with ELSD/CAD Purity assessment, quantification, and detection of non-chromophoric impurities.High sensitivity for non-volatile analytes without a chromophore. Good for quantitative analysis.[2][3]Does not provide structural information. Requires optimization of detector parameters.[4]> 98%
LC-MS Molecular weight confirmation, impurity profiling, and structural elucidation of impurities through fragmentation.High sensitivity and specificity. Provides molecular weight information.Ionization efficiency can be variable. Complex spectra may require deconvolution.[5]> 98%

Experimental Protocols

The following are detailed methodologies for the characterization of this compound using NMR, HPLC, and MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound. ¹H NMR confirms the presence of all protons and their chemical environment, while ¹³C NMR provides information about the carbon skeleton.

Experimental Protocol:

  • Sample Preparation: Dissolve 5-10 mg of this compound in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d6). The use of DMSO-d6 is particularly advantageous as it allows for the clear resolution of the terminal hydroxyl proton of any unreacted PEG starting material.

  • ¹H NMR Acquisition:

    • Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

    • Typical parameters include a 30-degree pulse, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

    • Record the spectrum at room temperature.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum on the same instrument.

    • Use a proton-decoupled pulse sequence.

    • A longer acquisition time and a larger number of scans will be required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.

  • Data Analysis:

    • Process the spectra using appropriate software (e.g., MestReNova, TopSpin).

    • Reference the spectra to the residual solvent peak (DMSO-d6 at ~2.50 ppm for ¹H and 39.52 ppm for ¹³C).

    • Integrate the peaks in the ¹H NMR spectrum to confirm the ratio of protons in the molecule.

    • Assign the peaks in both spectra to the corresponding atoms in the this compound structure.

Expected ¹H NMR Chemical Shifts (in DMSO-d6):

Assignment Chemical Shift (ppm)
Aromatic protons (tosyl group)7.4 - 7.8
Methoxy protons (-OCH₃)~3.2
PEG backbone protons (-OCH₂CH₂O-)3.4 - 3.7
Methylene protons adjacent to tosyl group (-CH₂OTs)~4.1
Methyl protons (tosyl group)~2.4
High-Performance Liquid Chromatography (HPLC)

Due to the lack of a strong UV chromophore in the PEG backbone, detectors such as an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) are preferred for the analysis of this compound. Reversed-phase HPLC is a common method for purity determination.

Experimental Protocol:

  • Sample Preparation: Prepare a stock solution of this compound in a mixture of water and acetonitrile (e.g., 1 mg/mL in 50:50 water:acetonitrile). Further dilute to a working concentration of 0.1-0.5 mg/mL.

  • HPLC System and Column:

    • Use an HPLC system equipped with a gradient pump, autosampler, and an ELSD or CAD.

    • Employ a reversed-phase column suitable for the separation of polar molecules, such as a C8 or a polymeric column (e.g., Agilent PLRP-S).

  • Chromatographic Conditions:

    • Mobile Phase A: Water

    • Mobile Phase B: Acetonitrile

    • Gradient: A typical gradient would be to start at a low percentage of B, hold for a few minutes, then ramp up to a high percentage of B to elute the compound, followed by a re-equilibration step. For example: 0-2 min: 20% B; 2-15 min: 20-80% B; 15-20 min: 80% B; 20.1-25 min: 20% B.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30-40 °C

  • ELSD/CAD Settings:

    • Optimize the nebulizer and evaporator temperatures and the gas flow rate for the specific mobile phase and flow rate used.

  • Data Analysis:

    • Integrate the peak corresponding to this compound and any impurity peaks.

    • Calculate the purity of the sample based on the relative peak areas.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS provides valuable information on the molecular weight of the this compound conjugate and can help in the identification of impurities.

Experimental Protocol:

  • LC System and Conditions: Use an HPLC system coupled to a mass spectrometer. The LC conditions can be similar to those described for the HPLC-ELSD/CAD method, but using a volatile mobile phase additive such as 0.1% formic acid in both water and acetonitrile is recommended to improve ionization.

  • Mass Spectrometer: An electrospray ionization (ESI) source is commonly used for PEG analysis.

  • MS Parameters:

    • Ionization Mode: Positive ion mode is typically used, as PEGs readily form adducts with protons ([M+H]⁺) or other cations like sodium ([M+Na]⁺) and ammonium ([M+NH₄]⁺).

    • Capillary Voltage: Optimize for maximum signal intensity (typically 3-5 kV).

    • Source and Desolvation Temperatures: Optimize to ensure efficient desolvation without thermal degradation.

    • Mass Range: Scan a mass range that includes the expected molecular weight of this compound (626.75 g/mol ) and potential impurities.

  • Data Analysis:

    • Extract the total ion chromatogram (TIC) and the extracted ion chromatograms (EICs) for the expected m/z values of this compound adducts.

    • Deconvolute the mass spectrum if multiple charge states are observed to determine the molecular weight.

    • For impurity identification, tandem MS (MS/MS) can be performed to obtain fragmentation patterns.

Visualizing the Analytical Workflow

The following diagrams illustrate the general workflow for the characterization of this compound.

cluster_sample_prep Sample Preparation cluster_analysis Analytical Methods cluster_data_analysis Data Analysis dissolve Dissolve this compound in appropriate solvent nmr NMR Spectroscopy (¹H and ¹³C) dissolve->nmr hplc HPLC (ELSD/CAD) dissolve->hplc lcms LC-MS dissolve->lcms nmr_analysis Structure Confirmation & Purity nmr->nmr_analysis hplc_analysis Purity Assessment & Quantification hplc->hplc_analysis lcms_analysis Molecular Weight & Impurity ID lcms->lcms_analysis

References

A Comparative Guide to the Mass Spectrometry Analysis of m-PEG11-Tos and Alternative PEGylation Products

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The covalent attachment of polyethylene glycol (PEG) chains, or PEGylation, is a widely adopted strategy in drug development to enhance the therapeutic properties of proteins, peptides, and other molecules. This guide provides a comparative analysis of the mass spectrometry characterization of products generated using m-PEG11-Tos, a tosyl-activated PEG reagent, against other common PEGylation chemistries, namely N-hydroxysuccinimide (NHS)-esters and maleimides. Understanding the mass spectrometry profiles of these different PEGylation strategies is crucial for process optimization, quality control, and regulatory submissions.

Introduction to PEGylation and Mass Spectrometry Analysis

PEGylation can improve a drug's pharmacokinetic and pharmacodynamic properties by increasing its hydrodynamic size, which can reduce renal clearance and shield it from proteolytic degradation. The choice of PEGylation reagent and reaction conditions significantly impacts the final product's composition and efficacy. Mass spectrometry (MS) is an indispensable analytical tool for characterizing PEGylated products, providing information on the degree of PEGylation, site of attachment, and the presence of impurities or side-products.[1][2][3][4] The two most common MS techniques employed are Electrospray Ionization (ESI), often coupled with Liquid Chromatography (LC-MS), and Matrix-Assisted Laser Desorption/Ionization (MALDI).

Comparison of PEGylation Chemistries by Mass Spectrometry

The choice of PEGylation chemistry dictates the reaction's specificity, the types of products formed, and consequently, the analytical approach for their characterization. This section compares the mass spectrometry analysis of products from three common PEGylation strategies.

Table 1: Comparison of Key Characteristics of PEGylation Chemistries
FeatureThis compound (Tosyl-activated)NHS-ester-activated PEGMaleimide-activated PEG
Target Functional Group Nucleophiles (e.g., primary amines, thiols)Primary amines (e.g., lysine residues, N-terminus)Thiols (e.g., cysteine residues)
Reaction pH Typically 8.0-9.5Typically 7.0-8.5Typically 6.5-7.5
Bond Formed Stable secondary amine or thioether bondStable amide bondStable thioether bond
Primary Reaction Products Mono-, di-, and multi-PEGylated speciesMono-, di-, and multi-PEGylated speciesSite-specifically mono-PEGylated species (if free thiols are limited)
Common Side-Products Unreacted starting materials, hydrolyzed PEG-OHHydrolyzed PEG-acid, unreacted starting materialsHydrolyzed maleimide ring (inactive), unreacted starting materials
MS Analysis Suitability HighHighHigh

This compound (Tosyl-activated) PEGylation

This compound is a PEG derivative where a terminal hydroxyl group is activated with a tosyl group, making it a good leaving group for nucleophilic substitution reactions. This reagent is often used in the synthesis of PROTACs (Proteolysis Targeting Chimeras) and for modifying biomolecules.

Reaction and Products: The tosyl group reacts with nucleophiles such as primary amines (e.g., on lysine residues) or thiols (e.g., on cysteine residues) to form stable secondary amine or thioether linkages, respectively. The reaction typically proceeds at a slightly higher pH compared to NHS-ester reactions. Mass spectrometry is used to confirm the covalent attachment of the m-PEG11- moiety and to characterize the resulting product mixture, which can include unreacted protein, mono-PEGylated species, and potentially di- or multi-PEGylated products depending on the reaction conditions and the number of accessible reactive sites on the biomolecule.

Mass Spectrometry Analysis:

  • LC-MS: This is the preferred method for analyzing the reaction mixture. Reversed-phase chromatography can separate the unreacted biomolecule from the PEGylated products based on their increased hydrophobicity. The mass spectrometer then provides the molecular weights of the eluting species. The expected mass increase for each this compound addition (after displacement of the tosyl group) is approximately 518.6 Da.

  • MALDI-TOF: This technique is useful for a rapid assessment of the overall PEGylation profile. The resulting spectrum will show a distribution of peaks corresponding to the unreacted molecule and the various PEGylated forms.

Table 2: Expected Mass Spectrometry Observations for this compound Products
AnalyteExpected Mass Shift (Da)Key Analytical Considerations
Mono-PEGylated Product + 518.6Confirmation of successful conjugation.
Di-PEGylated Product + 1037.2Indicates multiple reactive sites.
Unreacted Biomolecule 0Assess reaction efficiency.
Hydrolyzed PEG (m-PEG11-OH) -Can be detected in the low molecular weight range of the chromatogram.

Alternative 1: NHS-ester-activated PEGylation

NHS-ester-activated PEGs are one of the most common types of PEGylation reagents. They react specifically with primary amines to form stable amide bonds.

Reaction and Products: The reaction between an NHS-ester PEG and a primary amine on a protein (lysine side chain or N-terminus) occurs at physiological to slightly alkaline pH. The reaction releases N-hydroxysuccinimide as a byproduct. A major competing reaction is the hydrolysis of the NHS-ester, which results in an unreactive PEG-acid.

Mass Spectrometry Analysis:

  • LC-MS: Similar to the analysis of tosyl-activated PEG products, LC-MS is used to separate and identify the different species in the reaction mixture. The mass increase per PEG unit will depend on the specific NHS-ester PEG reagent used.

  • MALDI-TOF: Provides a rapid overview of the degree of PEGylation.

Table 3: Expected Mass Spectrometry Observations for NHS-ester-PEG Products
AnalyteExpected Mass Shift (Da)Key Analytical Considerations
Mono-PEGylated Product Varies based on PEG sizeConfirmation of amide bond formation.
Di-/Multi-PEGylated Product Multiple of PEG massIndicates the degree of PEGylation.
Unreacted Biomolecule 0Assess reaction efficiency.
Hydrolyzed PEG-acid -A common side-product that needs to be monitored.

Alternative 2: Maleimide-activated PEGylation

Maleimide-activated PEGs are highly specific for thiol groups, making them ideal for site-specific PEGylation of proteins and peptides containing cysteine residues.

Reaction and Products: The maleimide group reacts with a thiol group via a Michael addition reaction to form a stable thioether bond. This reaction is most efficient at a pH range of 6.5-7.5. A common side reaction is the hydrolysis of the maleimide ring, which renders the PEG reagent inactive.

Mass Spectrometry Analysis:

  • LC-MS: This technique is crucial for confirming the site-specific modification and for quantifying the efficiency of the reaction. The mass increase will correspond to the mass of the maleimide-PEG reagent.

  • MALDI-TOF: Can quickly confirm the addition of the PEG moiety to the target molecule.

Table 4: Expected Mass Spectrometry Observations for Maleimide-PEG Products
AnalyteExpected Mass Shift (Da)Key Analytical Considerations
Mono-PEGylated Product Varies based on PEG sizeConfirms site-specific conjugation.
Unreacted Biomolecule 0Assess reaction efficiency.
Hydrolyzed Maleimide-PEG +18 (from water addition)An important impurity to monitor.

Experimental Protocols

Detailed methodologies are essential for reproducible and accurate mass spectrometry analysis of PEGylated products. Below are generalized protocols for LC-MS and MALDI-TOF analysis.

LC-MS/MS Protocol for Analysis of PEGylated Proteins
  • Sample Preparation:

    • Quench the PEGylation reaction by adding a suitable reagent (e.g., Tris buffer for NHS-ester reactions).

    • Desalt the sample using a desalting column or spin filter to remove excess reagents and buffer components.

    • For peptide mapping analysis to determine the site of PEGylation, the sample should be subjected to enzymatic digestion (e.g., with trypsin).

  • Liquid Chromatography:

    • Column: A reversed-phase C4 or C8 column is typically used for intact protein analysis, while a C18 column is used for peptide analysis.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient from low to high organic content is used to elute the unreacted protein and the PEGylated products.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

    • Mass Analyzer: A high-resolution mass spectrometer such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap is recommended.

    • Data Acquisition: Acquire data in both full scan MS mode to determine the molecular weights of the intact species and in MS/MS mode (for digested samples) to identify the site of PEGylation.

MALDI-TOF Protocol for Analysis of PEGylated Proteins
  • Sample Preparation:

    • Desalt the sample as described for the LC-MS protocol.

    • Mix the sample with a suitable MALDI matrix solution (e.g., sinapinic acid for larger proteins or alpha-cyano-4-hydroxycinnamic acid for smaller peptides and proteins).

  • Target Plate Spotting:

    • Spot the sample-matrix mixture onto the MALDI target plate and allow it to dry completely (co-crystallization).

  • Mass Spectrometry:

    • Ionization Mode: Positive ion mode is typically used.

    • Mass Analyzer: A time-of-flight (TOF) analyzer is used.

    • Data Acquisition: Acquire spectra in linear mode for high molecular weight species to get a general idea of the PEGylation distribution. Reflector mode can be used for higher resolution of lower mass species.

Visualization of Experimental Workflow

The following diagrams illustrate the general workflow for the mass spectrometry analysis of PEGylated products.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Interpretation PEGylation PEGylation Reaction (this compound or Alternative) Quenching Reaction Quenching PEGylation->Quenching Desalting Desalting Quenching->Desalting Digestion Enzymatic Digestion (Optional, for site analysis) Desalting->Digestion MALDI_TOF MALDI-TOF Analysis Desalting->MALDI_TOF LC_MS LC-MS/MS Analysis Digestion->LC_MS Data_Analysis Data Analysis and Characterization LC_MS->Data_Analysis MALDI_TOF->Data_Analysis

Caption: General experimental workflow for MS analysis of PEGylated products.

logical_relationship PEG_Chemistry Choice of PEGylation Chemistry (Tos, NHS, Maleimide) Reaction_Products Reaction Products and Byproducts PEG_Chemistry->Reaction_Products determines MS_Method Mass Spectrometry Method (LC-MS or MALDI-TOF) Reaction_Products->MS_Method informs selection of Analytical_Outcome Analytical Outcome (Purity, Efficiency, Site of Modification) MS_Method->Analytical_Outcome provides

Caption: Logical relationship in PEGylation analysis.

References

A Comparative Guide to the Purification and Analysis of m-PEG11-Tos Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methods for the purification and analysis of m-PEG11-Tos (methoxy-polyethylene glycol (11 units)-tosylate) conjugates. Below, we present a detailed overview of common chromatographic and non-chromatographic techniques, supported by experimental data and protocols to aid in method selection and implementation.

Introduction to this compound Purification and Analysis

The purification and analysis of PEGylated compounds, such as this compound, are critical steps in the development of therapeutics and other advanced materials. The unique properties of the polyethylene glycol (PEG) chain, including its hydrophilicity and lack of a strong UV chromophore, present specific challenges for separation and detection. The tosyl group, a good leaving group, makes this molecule a versatile intermediate for further conjugation. This guide focuses on comparing the predominant analytical technique, High-Performance Liquid Chromatography (HPLC), with alternative purification methods.

High-Performance Liquid Chromatography (HPLC) for Analysis and Purification

HPLC is a cornerstone technique for both the analysis of purity and the preparative purification of this compound conjugates. The two primary modes of HPLC applicable to this type of molecule are Reverse-Phase HPLC (RP-HPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC).

Reverse-Phase HPLC (RP-HPLC)

RP-HPLC separates molecules based on their hydrophobicity. While the PEG chain is hydrophilic, the tosyl group and the terminal methyl group provide sufficient hydrophobicity for retention on a nonpolar stationary phase.

Key Characteristics:

  • Stationary Phase: Typically C18 or C8 bonded silica.

  • Mobile Phase: A gradient of an aqueous solvent (often with an additive like trifluoroacetic acid, TFA) and an organic solvent like acetonitrile (ACN) or methanol.

  • Elution: Molecules with higher hydrophobicity are retained longer.

Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is particularly well-suited for the separation of polar and hydrophilic compounds. It utilizes a polar stationary phase and a mobile phase with a high concentration of organic solvent.

Key Characteristics:

  • Stationary Phase: Polar columns, such as those with amide, amine, or diol functional groups.

  • Mobile Phase: A high percentage of an organic solvent (e.g., acetonitrile) with a small amount of aqueous buffer.

  • Elution: More hydrophilic molecules are retained longer.

Comparison of HPLC Methods
FeatureReverse-Phase HPLC (RP-HPLC)Hydrophilic Interaction Liquid Chromatography (HILIC)
Principle Separation based on hydrophobicitySeparation based on hydrophilicity
Stationary Phase Nonpolar (e.g., C18, C8)Polar (e.g., Amide, Diol, Silica)
Mobile Phase High aqueous content, increasing organicHigh organic content, increasing aqueous
Retention of this compound Primarily due to the tosyl and methyl groupsPrimarily due to the PEG chain
Resolution Good for separating from less polar impuritiesPotentially better for resolving PEG chain length differences and separating from highly polar impurities.
Purity Achievable High purity can be achieved, with reports of >98% for similar PEG-tosylates.[1]High purity is achievable.
Throughput Generally high, with fast gradient capabilities.Can have longer equilibration times between runs compared to RP-HPLC.[2]
Detector Compatibility Compatible with UV (for the tosyl group), ELSD, CAD, and MS.Compatible with ELSD, CAD, and MS. Enhanced sensitivity with ESI-MS due to high organic mobile phase.[3]
Experimental Protocols for HPLC
  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile

  • Gradient: 30-70% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection:

    • UV at 220 nm and 254 nm (for the tosyl group)

    • Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) for universal detection.

  • Column: C18, 21.2 x 250 mm, 10 µm particle size

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient: Optimized based on analytical run, typically a shallower gradient around the elution point of the target compound.

  • Flow Rate: 20 mL/min

  • Loading: Dissolve crude this compound in a minimal amount of the initial mobile phase.

  • Detection: UV at 254 nm for fraction triggering.

  • Fraction Collection: Collect peaks corresponding to the this compound conjugate.

  • Post-Purification: Evaporate the solvent under reduced pressure.

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_analysis Data Analysis & Collection cluster_post Post-Processing Crude Crude this compound Dissolve Dissolve in Mobile Phase Crude->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Injector Injector Filter->Injector Column HPLC Column (e.g., C18) Injector->Column Mobile Phase Gradient Detector Detector (UV/ELSD/CAD) Column->Detector Data Chromatogram (Purity Analysis) Detector->Data Fractions Fraction Collector (Preparative) Detector->Fractions Evaporate Solvent Evaporation Fractions->Evaporate Pure Pure this compound Evaporate->Pure

Caption: Workflow for HPLC purification and analysis of this compound.

Alternative Purification Methods

While HPLC offers high resolution, other methods can be employed for the purification of this compound, particularly for larger scales or as a preliminary purification step.

Liquid-Liquid Extraction (LLE)

LLE is a powerful technique for separating compounds based on their differential solubilities in two immiscible liquid phases. For this compound, this can be used to remove both more polar and less polar impurities. A notable advantage is the potential for a "chromatography-free" purification process.[1][4]

Protocol Outline:

  • Dissolve the crude reaction mixture in an organic solvent (e.g., ethyl acetate).

  • Wash the organic phase with an aqueous solution (e.g., brine). The concentration of the brine can be adjusted to control the partitioning of PEGylated compounds.

  • The this compound, being moderately polar, will preferentially remain in the organic layer, while highly polar impurities (like unreacted PEG) will move to the aqueous layer.

  • Separate the organic layer, dry it (e.g., with anhydrous sodium sulfate), and evaporate the solvent.

Flash Chromatography

Flash chromatography is a rapid form of column chromatography that uses moderate pressure to accelerate the separation. It is a common technique for purifying organic compounds and can be applied to this compound.

Protocol Outline:

  • Select a suitable stationary phase (e.g., silica gel) and a mobile phase system (e.g., a mixture of a nonpolar solvent like hexanes and a more polar solvent like ethyl acetate).

  • Pack a column with the stationary phase.

  • Load the crude sample onto the column.

  • Elute the column with the mobile phase, gradually increasing the polarity (gradient elution) to separate the components.

  • Collect fractions and analyze them (e.g., by TLC or analytical HPLC) to identify those containing the pure product.

Comparison of Purification Methods
FeaturePreparative HPLCLiquid-Liquid Extraction (LLE)Flash Chromatography
Resolution Very HighLow to MediumMedium to High
Purity Achievable Very High (>98%)Medium to High (can be >95%)High (>95%)
Scale Milligrams to gramsGrams to kilogramsMilligrams to hundreds of grams
Throughput Lower, due to longer run timesHighHigh
Solvent Consumption HighModerate to HighModerate
Cost High (instrumentation and columns)LowLow to Moderate
Best For Final high-purity polishingLarge-scale initial purificationRoutine lab-scale purification

Logical Flow of Purification and Analysis

The choice of purification and analysis methods often follows a logical progression from crude product to a final, highly pure, and well-characterized compound.

Logical_Flow Crude Crude Reaction Mixture Initial_Purification Initial Purification Crude->Initial_Purification LLE Liquid-Liquid Extraction Initial_Purification->LLE Large Scale Flash Flash Chromatography Initial_Purification->Flash Lab Scale Intermediate Partially Purified Product LLE->Intermediate Flash->Intermediate Final_Purification Final Polishing Intermediate->Final_Purification Prep_HPLC Preparative HPLC Final_Purification->Prep_HPLC Pure_Product High-Purity this compound Prep_HPLC->Pure_Product Analysis Purity and Identity Confirmation Pure_Product->Analysis Anal_HPLC Analytical HPLC Analysis->Anal_HPLC MS Mass Spectrometry Analysis->MS NMR NMR Spectroscopy Analysis->NMR Final_Product Characterized Product Anal_HPLC->Final_Product MS->Final_Product NMR->Final_Product

Caption: Logical workflow for the purification and analysis of this compound.

Conclusion

The purification and analysis of this compound conjugates can be effectively achieved using a variety of techniques. HPLC, particularly RP-HPLC, remains the gold standard for high-resolution analysis and final purification, capable of achieving purities greater than 98%. HILIC presents a viable alternative, especially for resolving compounds based on the PEG chain length. For larger-scale and initial purification steps, non-chromatographic methods like liquid-liquid extraction offer a high-throughput and cost-effective solution. The optimal strategy often involves a combination of these methods, starting with a bulk purification technique followed by a high-resolution polishing step, and concluding with rigorous analytical characterization. The choice of method will ultimately depend on the desired scale, purity requirements, and available resources.

References

Navigating the Nuances of PROTAC Design: A Comparative Analysis of m-PEG11-Tos and m-PEG12-Tos Linkers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is a critical determinant of therapeutic success. A key component in this design is the linker, which bridges the target protein-binding ligand and the E3 ligase-recruiting moiety. This guide provides a detailed comparison of two closely related PEG linkers, m-PEG11-Tos and m-PEG12-Tos, offering insights into how a subtle change of a single ethylene glycol unit can influence PROTAC performance. While direct head-to-head experimental data for these specific linkers is limited in publicly available literature, this guide extrapolates from established principles of linker optimization and data from similar short PEG linker variations to inform rational PROTAC design.

The Pivotal Role of PEG Linkers in PROTAC Efficacy

Polyethylene glycol (PEG) linkers are frequently utilized in PROTAC design due to their hydrophilicity, which can enhance the solubility and cell permeability of the often large and hydrophobic PROTAC molecules.[1][2][3] The length and flexibility of the PEG linker are critical parameters that directly impact the formation and stability of the ternary complex, which consists of the target protein, the PROTAC, and the E3 ligase.[4][5] An optimal linker length is essential for productive ubiquitination and subsequent degradation of the target protein. A linker that is too short may cause steric hindrance, preventing the formation of a stable ternary complex, while a linker that is too long might lead to a non-productive complex where ubiquitination is inefficient.

Comparing this compound and m-PEG12-Tos: A Subtle but Potentially Significant Difference

The distinction between this compound and m-PEG12-Tos lies in a single ethylene glycol unit, translating to a minor difference in linker length and flexibility. While this may seem insignificant, the process of PROTAC optimization has shown that even minor structural modifications can have a profound impact on degradation efficiency (DC50) and maximal degradation (Dmax).

The optimal linker length is highly dependent on the specific target protein and the recruited E3 ligase. For some protein-E3 ligase pairs, a more constrained linker may be optimal, while for others, greater flexibility could be advantageous for achieving a productive ternary complex conformation. Therefore, the choice between an 11-unit and a 12-unit PEG linker should be considered within the context of a systematic linker optimization strategy.

Performance Insights from Analogous Linker Variations

While a direct comparison is unavailable, studies on PROTACs with varying short PEG linker lengths offer valuable insights. For instance, in the development of Bruton's tyrosine kinase (BTK) degraders, PROTACs with four or more PEG units demonstrated potent degradation, whereas those with fewer than four units had impaired activity. In another study focusing on estrogen receptor-alpha (ERα) degradation, a 16-atom linker was identified as optimal, highlighting that a specific linker length can be critical for maximal efficacy. These findings underscore that even a single PEG unit difference between this compound and m-PEG12-Tos could be a determining factor in achieving the desired degradation profile for a specific target.

Quantitative Data on PEG Linker Length Variation in PROTACs

To illustrate the impact of linker length on PROTAC performance, the following table summarizes data from published studies on PROTACs with varying numbers of PEG units.

Target ProteinE3 LigaseLinker Length (PEG units)DC50 (nM)Dmax (%)Reference
BTKCereblon< 4Impaired-
BTKCereblon≥ 4Potent-
BRD4Cereblon0< 500-
BRD4Cereblon1-2> 5000-
BRD4Cereblon4-5< 500-
ERαVHL12 atoms-Less Effective
ERαVHL16 atoms-Most Effective
TBK1VHL< 12 atomsNo Degradation-
TBK1VHL12-29 atomsSubmicromolar> 75%

Note: The data presented is a compilation from different studies and is intended to illustrate the general principle of linker length dependency. Direct comparison of absolute values across different targets and experimental systems should be made with caution.

Experimental Protocols for PROTAC Evaluation

The following are detailed methodologies for key experiments to assess the performance of PROTACs.

Western Blot Analysis of PROTAC-Mediated Protein Degradation

This protocol is used to quantify the degradation of a target protein in cells treated with a PROTAC.

Materials:

  • Cell line expressing the target protein

  • PROTAC of interest (e.g., synthesized with this compound or m-PEG12-Tos linker)

  • Vehicle control (e.g., DMSO)

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA or Bradford protein assay kit

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC and a vehicle control for a specified time (e.g., 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Incubate the membrane with ECL substrate and capture the chemiluminescent signal.

    • Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control to determine the percentage of degradation relative to the vehicle control.

Isothermal Titration Calorimetry (ITC) for Ternary Complex Formation

ITC is a powerful technique to measure the thermodynamics of binding, providing insights into the formation and stability of the PROTAC-induced ternary complex.

Materials:

  • Purified target protein

  • Purified E3 ligase

  • PROTAC

  • ITC buffer (dialysis buffer)

  • Isothermal Titration Calorimeter

Procedure:

  • Sample Preparation:

    • Dialyze the purified target protein and E3 ligase against the same ITC buffer to minimize buffer mismatch effects.

    • Dissolve the PROTAC in the final dialysis buffer.

    • Accurately determine the concentrations of all components.

  • Instrument Setup:

    • Thoroughly clean the sample cell and the injection syringe.

    • Set the experimental temperature (e.g., 25°C).

  • Titration:

    • Binary Interactions: To determine the binding affinity of the PROTAC to the target protein and the E3 ligase individually, titrate the PROTAC into a solution of the target protein or the E3 ligase.

    • Ternary Complex Formation: To assess ternary complex formation, you can either:

      • Titrate the PROTAC into a solution containing both the target protein and the E3 ligase.

      • Titrate the target protein into a solution of the pre-formed PROTAC-E3 ligase complex.

  • Data Analysis:

    • Integrate the heat signals from each injection to generate a binding isotherm.

    • Fit the data to an appropriate binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) for each interaction.

    • The cooperativity of ternary complex formation can be calculated by comparing the binding affinities of the binary and ternary interactions.

Cell Viability Assay (MTT/MTS)

This assay is used to assess the cytotoxic effects of the PROTAC on cells.

Materials:

  • Cells in a 96-well plate

  • PROTAC of interest

  • MTT or MTS reagent

  • Solubilization solution (for MTT assay)

  • Plate reader

Procedure:

  • Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with a range of PROTAC concentrations for a specified period (e.g., 72 hours).

  • Reagent Addition: Add MTT or MTS reagent to each well and incubate for 1-4 hours. If using MTT, add the solubilization solution.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of PROTAC that inhibits cell growth by 50%).

Visualizing PROTAC Mechanisms and Workflows

To further clarify the concepts discussed, the following diagrams illustrate the PROTAC-mediated protein degradation pathway and a typical experimental workflow.

PROTAC_Signaling_Pathway PROTAC-Mediated Protein Degradation Pathway cluster_cell Cell PROTAC PROTAC (m-PEGn-Tos Linker) Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Target Target Protein (POI) Target->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ub_Target Polyubiquitinated Target Protein Ternary_Complex->Ub_Target Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Ub_Target->Proteasome Recognition Degraded_Fragments Proteasome->Degraded_Fragments Degradation

Caption: PROTAC-mediated protein degradation pathway.

Experimental_Workflow Experimental Workflow for PROTAC Evaluation start PROTAC Synthesis (with this compound & m-PEG12-Tos) biophysical Biophysical Assays (e.g., ITC) start->biophysical cellular_degradation Cellular Degradation Assay (Western Blot) start->cellular_degradation data_analysis Data Analysis (DC50, Dmax, Kd, IC50) biophysical->data_analysis viability Cell Viability Assay (MTT/MTS) cellular_degradation->viability viability->data_analysis conclusion Select Optimal Linker data_analysis->conclusion

Caption: A typical workflow for PROTAC evaluation.

Conclusion

The choice between this compound and m-PEG12-Tos in PROTAC design, while seemingly minor, warrants careful consideration and empirical validation. The principles of linker-dependent optimization suggest that this single PEG unit difference could be the key to unlocking optimal degradation potency and efficacy for a given target protein and E3 ligase pair. By employing a systematic approach that includes the synthesis of PROTACs with both linkers and their rigorous evaluation using the detailed experimental protocols provided, researchers can make data-driven decisions to advance the development of novel and effective targeted protein degraders.

References

A Researcher's Guide to PEGylation: Comparing m-PEG11-Tos with Alternative Reagents

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the strategic selection of a PEGylation reagent is a critical step in optimizing the therapeutic potential of biomolecules. This guide provides an objective comparison of m-PEG11-Tos against other commonly used PEGylation reagents, supported by experimental principles and data from various studies.

Introduction to PEGylation

PEGylation is the process of covalently attaching polyethylene glycol (PEG) chains to a molecule, such as a protein, peptide, or small drug. This modification can significantly enhance the therapeutic properties of the molecule by increasing its hydrodynamic size, which in turn can lead to a longer circulatory half-life, improved stability, increased water solubility, and reduced immunogenicity.[1][2] The choice of the PEGylating reagent is crucial as it determines the nature of the chemical linkage, the reaction conditions, and potentially the biological activity of the final conjugate.

Overview of this compound and Other PEGylation Reagents

This compound is a monofunctional PEG reagent with a tosyl (tosylate) group at one end and a methoxy group at the other. The tosyl group is an excellent leaving group, making this compound highly reactive towards nucleophiles such as the primary amines found in the side chains of lysine residues and at the N-terminus of proteins.[3][4] This reaction results in a stable secondary amine linkage.

Alternative PEGylation Reagents commonly used in bioconjugation include:

  • PEG-NHS (N-hydroxysuccinimide) esters: These are highly reactive towards primary amines, forming stable amide bonds. They are one of the most widely used classes of PEGylation reagents.[5]

  • PEG-Aldehydes: These reagents react with primary amines via reductive amination in the presence of a reducing agent (e.g., sodium cyanoborohydride) to form a stable secondary amine linkage. This method offers the potential for higher selectivity towards the N-terminus of a protein by controlling the reaction pH.

  • PEG-Maleimides: These are highly specific for sulfhydryl groups found in cysteine residues, forming a stable thioether bond. This allows for highly site-specific PEGylation if a free cysteine is available or can be introduced.

Comparative Analysis of Performance

The selection of a PEGylation reagent is often a trade-off between reactivity, selectivity, and the stability of the resulting conjugate. The following tables summarize the key performance characteristics of this compound in comparison to other common reagents based on established chemical principles and data from various studies.

Table 1: Reactivity and Selectivity of PEGylation Reagents
FeatureThis compoundPEG-NHS EsterPEG-AldehydePEG-Maleimide
Reactive Group TosylateN-hydroxysuccinimide EsterAldehydeMaleimide
Target Functional Group Primary Amines (Lys, N-terminus), ThiolsPrimary Amines (Lys, N-terminus)Primary Amines (Lys, N-terminus)Thiols (Cys)
Typical Reaction pH 8.0 - 9.57.0 - 8.55.0 - 7.0 (for N-terminal selectivity)6.5 - 7.5
Reaction Speed Moderate to FastVery FastSlow (requires Schiff base formation and reduction)Very Fast
Selectivity Primarily reactive with amines, but can also react with other nucleophiles.High for primary amines, but can have side reactions with other nucleophiles at higher pH.Can be selective for the N-terminus at lower pH due to the lower pKa of the α-amine.Highly selective for thiols.
Side Reactions Potential for reaction with other nucleophiles like thiols and hydroxyls.Hydrolysis of the NHS ester is a major competing reaction, especially at higher pH.The intermediate Schiff base is unstable and requires an immediate reduction.The maleimide ring can undergo hydrolysis at higher pH. The resulting conjugate can undergo a retro-Michael reaction.
Table 2: Stability and Properties of the Resulting Conjugate
FeatureThis compound LinkagePEG-NHS Ester LinkagePEG-Aldehyde LinkagePEG-Maleimide Linkage
Resulting Linkage Secondary AmineAmideSecondary AmineThioether
Linkage Stability Highly StableHighly StableHighly StableStable, but potential for retro-Michael reaction under certain conditions.
Impact on Charge Retains the positive charge of the protonated amine.Neutralizes the positive charge of the amine.Retains the positive charge of the protonated amine.No change in charge at the conjugation site.
Potential for Immunogenicity of the Linker LowLowLowLow
Effect on Protein Activity Can vary depending on the site of PEGylation. The retention of charge may be beneficial for some proteins.Can vary. The loss of charge at the conjugation site can sometimes impact activity.Can vary. The retention of charge may be beneficial. N-terminal selectivity can help preserve the activity of proteins where lysines are in the active site.Site-specific modification away from the active site generally has a minimal impact on activity.

Experimental Protocols

Detailed and optimized protocols are crucial for successful PEGylation. Below are representative protocols for key experiments.

Protocol 1: General Protein PEGylation with this compound

Materials:

  • Protein solution (1-10 mg/mL in amine-free buffer, e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 8.5)

  • This compound

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., size exclusion or ion-exchange chromatography)

Procedure:

  • Protein Preparation: Ensure the protein is in an appropriate amine-free buffer at the desired concentration.

  • Reagent Preparation: Immediately before use, dissolve this compound in a minimal amount of anhydrous DMSO or DMF.

  • PEGylation Reaction: Add a 5- to 20-fold molar excess of the this compound solution to the protein solution with gentle stirring.

  • Incubation: Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight. The optimal time and temperature should be determined empirically for each protein.

  • Quenching: (Optional) Stop the reaction by adding the quenching buffer to a final concentration of 50 mM to consume any unreacted this compound.

  • Purification: Purify the PEGylated protein from unreacted PEG and protein using an appropriate chromatography method.

  • Characterization: Analyze the purified conjugate using SDS-PAGE, mass spectrometry, and functional assays to determine the degree of PEGylation and retained bioactivity.

Protocol 2: Protein PEGylation with PEG-NHS Ester

Materials:

  • Protein solution (1-10 mg/mL in amine-free buffer, e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5)

  • PEG-NHS ester

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system

Procedure:

  • Protein Preparation: As in Protocol 1.

  • Reagent Preparation: As in Protocol 1, dissolving the PEG-NHS ester.

  • PEGylation Reaction: Add a 5- to 20-fold molar excess of the PEG-NHS ester solution to the protein solution with gentle stirring.

  • Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours.

  • Quenching: As in Protocol 1.

  • Purification: As in Protocol 1.

  • Characterization: As in Protocol 1.

Protocol 3: N-terminal Selective Protein PEGylation with PEG-Aldehyde

Materials:

  • Protein solution (1-5 mg/mL in 100 mM sodium phosphate, 150 mM NaCl, pH 6.0)

  • PEG-Aldehyde

  • Sodium cyanoborohydride (NaBH₃CN) stock solution (e.g., 1 M in water)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 7.4)

  • Purification system

Procedure:

  • Protein Preparation: Ensure the protein is in the specified reaction buffer.

  • PEGylation Reaction: Add a 5- to 20-fold molar excess of PEG-Aldehyde to the protein solution.

  • Schiff Base Formation: Incubate for 30-60 minutes at room temperature to allow for the formation of the Schiff base.

  • Reduction: Add NaBH₃CN to a final concentration of 20-50 mM.

  • Incubation: Incubate at 4°C or room temperature for 2 to 24 hours with gentle stirring.

  • Quenching: Add quenching buffer to a final concentration of 50-100 mM.

  • Purification: As in Protocol 1.

  • Characterization: As in Protocol 1.

Visualizing PEGylation Workflows and Mechanisms

To aid in the conceptual understanding of the PEGylation process, the following diagrams illustrate the general workflow and the chemical reactions involved.

PEGylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Protein_Prep Protein Preparation (Buffer Exchange, Concentration) PEGylation PEGylation Reaction (Mixing Protein and PEG Reagent) Protein_Prep->PEGylation Reagent_Prep PEG Reagent Preparation (Dissolution) Reagent_Prep->PEGylation Incubation Incubation (Controlled Time and Temperature) PEGylation->Incubation Quenching Quenching (Stopping the Reaction) Incubation->Quenching Purification Purification (Chromatography) Quenching->Purification Characterization Characterization (SDS-PAGE, MS, Activity Assay) Purification->Characterization

Caption: General experimental workflow for protein PEGylation.

PEGylation_Reactions cluster_tos This compound Reaction cluster_nhs PEG-NHS Ester Reaction cluster_ald PEG-Aldehyde Reaction Protein_NH2_Tos Protein-NH2 Product_Tos Protein-NH-PEG (Secondary Amine) Protein_NH2_Tos->Product_Tos Nucleophilic Substitution mPEG_Tos m-PEG-OTs mPEG_Tos->Product_Tos Protein_NH2_NHS Protein-NH2 Product_NHS Protein-NH-CO-PEG (Amide) Protein_NH2_NHS->Product_NHS Acylation mPEG_NHS m-PEG-NHS mPEG_NHS->Product_NHS Protein_NH2_Ald Protein-NH2 Schiff_Base Protein-N=CH-PEG (Schiff Base) Protein_NH2_Ald->Schiff_Base mPEG_Ald m-PEG-CHO mPEG_Ald->Schiff_Base Product_Ald Protein-NH-CH2-PEG (Secondary Amine) Schiff_Base->Product_Ald Reduction (e.g., NaBH3CN)

Caption: Chemical reactions of different PEGylation reagents with primary amines.

Conclusion

The choice of a PEGylation reagent is a multifaceted decision that depends on the specific properties of the biomolecule, the desired characteristics of the final conjugate, and the available analytical capabilities.

  • This compound offers a robust method for PEGylating primary amines, forming a stable secondary amine linkage while preserving the charge of the original amine. Its reactivity is generally high, providing a reliable option for routine PEGylation.

  • PEG-NHS esters are highly reactive and efficient for amine modification, leading to very stable amide bonds. However, the potential for hydrolysis and the neutralization of the amine's positive charge are important considerations.

  • PEG-Aldehydes provide the unique advantage of potential N-terminal selectivity under controlled pH conditions, which can be crucial for preserving protein activity. The reaction, however, is a two-step process that requires careful optimization.

  • PEG-Maleimides are the reagent of choice for highly site-specific modification of cysteine residues, offering a high degree of homogeneity in the final product.

Ultimately, the optimal PEGylation strategy should be determined empirically for each specific application. This guide provides a foundational understanding to assist researchers in making an informed decision for their drug development and research needs.

References

A Head-to-Head Comparison: Unveiling the Advantages of m-PEG11-Tos over NHS-PEG Linkers in Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the complexities of bioconjugation, the choice of a PEGylation linker is a critical determinant of experimental success. While N-hydroxysuccinimide (NHS) ester-activated PEGs have long been a staple for modifying amine-containing molecules, m-PEG11-Tos, a tosylate-activated PEG linker, presents a compelling alternative with distinct advantages in stability, reactivity, and versatility. This guide provides an objective comparison of these two linkers, supported by chemical principles and experimental considerations, to inform your selection process.

Executive Summary

The primary advantages of this compound over NHS-PEG linkers stem from the fundamental differences in their reactive groups. The tosyl group of this compound is a highly efficient leaving group in nucleophilic substitution reactions, offering broader reactivity and forming more stable linkages. In contrast, the NHS ester is prone to hydrolysis, a competing side reaction that can significantly lower conjugation yields and introduce variability. This guide will delve into the specifics of these differences, providing a clear rationale for considering this compound in your PEGylation strategies.

Chemical Reactivity and Specificity: A Tale of Two Linkers

The functional end-group of a PEG linker dictates its reactivity and the types of bonds it can form. The distinct chemistries of this compound and NHS-PEG linkers are at the heart of their differing performance characteristics.

NHS-PEG Linkers: These linkers are specifically designed for the acylation of primary amines, such as the ε-amino group of lysine residues and the N-terminus of proteins. The reaction proceeds via nucleophilic attack of the amine on the activated ester, forming a stable amide bond and releasing N-hydroxysuccinimide as a byproduct.[1][2][3][4] This reaction is typically carried out in a pH range of 7.2 to 8.5.[5]

This compound Linkers: The tosyl (toluenesulfonyl) group is an excellent leaving group, making this compound a versatile tool for the alkylation of various nucleophiles. This includes not only primary and secondary amines but also thiols (from cysteine residues) and hydroxyl groups (from serine, threonine, or tyrosine residues). The reaction with amines typically occurs at a slightly higher pH range of 8.0 to 9.5 and results in the formation of a stable secondary amine linkage.

dot

experimental_workflow_tos start Start protein_prep Protein Preparation (in Borate Buffer, pH 8.5) start->protein_prep conjugation Conjugation Reaction (2-4h at RT or overnight at 4°C) protein_prep->conjugation peg_prep This compound Preparation (dissolve immediately before use) peg_prep->conjugation quenching Quenching (Tris-HCl) conjugation->quenching purification Purification (SEC or Dialysis) quenching->purification characterization Characterization (SDS-PAGE, MS, HPLC) purification->characterization end End characterization->end experimental_workflow_nhs start Start protein_prep Protein Preparation (in Phosphate Buffer, pH 7.5) start->protein_prep conjugation Conjugation Reaction (30-60 min at RT or 2h at 4°C) protein_prep->conjugation peg_prep NHS-PEG Preparation (dissolve in DMSO/DMF then buffer) peg_prep->conjugation quenching Quenching (Tris-HCl) conjugation->quenching purification Purification (SEC or Dialysis) quenching->purification characterization Characterization (SDS-PAGE, MS, HPLC) purification->characterization end End characterization->end

References

A Head-to-Head Comparison: m-PEG11-Tos vs. Alkyl Linkers for Advanced Drug Delivery

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of targeted therapeutics, particularly in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the choice of a chemical linker is a critical determinant of success. The linker, a seemingly simple bridge, profoundly influences a conjugate's solubility, stability, pharmacokinetics, and mechanism of action. This guide provides an objective, data-supported comparison between two distinct classes of linkers: the hydrophilic, flexible m-PEG11-Tos linker and the more traditional, hydrophobic alkyl linkers.

Executive Summary

The selection between a PEG-based linker like this compound and a classic alkyl linker hinges on the specific goals of the drug delivery system. This compound, a polyethylene glycol (PEG) derivative, is primarily leveraged to enhance aqueous solubility and improve the pharmacokinetic profile of the conjugate, making it ideal for hydrophobic payloads.[1][2][3][4] In contrast, alkyl linkers are valued for their high physiological stability and straightforward synthesis.[5] However, their inherent hydrophobicity can present challenges with drug solubility and aggregation.

Comparative Analysis: Physicochemical and Biological Properties

The fundamental differences in the chemical nature of this compound and alkyl linkers translate into distinct performance characteristics for the resulting drug conjugates.

PropertyThis compound (PEG Linker)Alkyl LinkerRationale & References
Solubility High hydrophilicity, improves aqueous solubility of the conjugate.Generally hydrophobic, can decrease the solubility of the conjugate.The repeating ethylene glycol units in PEG linkers are hydrophilic, which can counteract the hydrophobicity of many cytotoxic payloads, reducing aggregation and improving formulation. Alkyl chains are nonpolar and contribute to the overall lipophilicity of the molecule.
Stability Generally stable, but can be susceptible to oxidative metabolism. May have reduced stability under specific physiological conditions compared to alkyl linkers.High chemical stability under physiological conditions. Often used in non-cleavable formats.Alkyl chains are robust and less prone to enzymatic or chemical degradation in plasma. PEG linkers, while generally stable, may exhibit different metabolic profiles. Non-cleavable linkers show high plasma stability.
Pharmacokinetics (PK) Can prolong circulation half-life by increasing hydrodynamic volume. Reduces renal clearance.Can lead to faster clearance and potential for non-specific uptake due to hydrophobicity.PEGylation is a well-established strategy to improve the PK of therapeutics by increasing their size and shielding them from enzymatic degradation and immune recognition. Hydrophobic molecules are more readily cleared by the reticuloendothelial system.
Synthesis More complex and potentially higher cost of raw materials.Simple structure, relatively easy and cost-effective to synthesize.The synthesis of monodisperse PEG derivatives like this compound requires more controlled polymerization steps compared to the straightforward synthesis of hydrocarbon chains.
Cell Permeability Can reduce cell permeability due to increased polar surface area.Can enhance cell permeability, particularly in PROTACs.Increased lipophilicity from alkyl linkers can facilitate passage through the cell membrane. Conversely, the high polarity of long PEG chains can hinder this process.
Drug Release The this compound itself is a spacer; drug release depends on an incorporated cleavable moiety (e.g., enzyme- or pH-sensitive group).Typically non-cleavable; drug is released upon lysosomal degradation of the entire antibody-payload complex.Alkyl linkers, such as those derived from SMCC, form stable thioether bonds and rely on the complete breakdown of the targeting antibody in the lysosome to release the drug-linker-amino acid catabolite. PEG is a versatile spacer that can be combined with various cleavable triggers.

Performance Data in Drug Delivery Systems

Direct, side-by-side quantitative data for this compound versus a specific alkyl linker is scarce in published literature. However, by comparing the performance of PEGylated versus non-PEGylated conjugates, we can infer their respective advantages.

Table 1: Impact on Antibody-Drug Conjugate (ADC) Properties
ParameterADC with PEG LinkerADC with Alkyl Linker (Non-cleavable)Key Findings & References
Drug-to-Antibody Ratio (DAR) Can be influenced by linker hydrophobicity. Longer, more hydrophilic PEGs may sometimes result in lower DAR depending on conjugation chemistry.Generally achieves target DAR, though hydrophobic interactions can promote aggregation at higher DARs.One study noted that for certain chemistries, a PEG8 spacer gave a lower DAR than a PEG2 spacer, suggesting linker length and properties can affect conjugation efficiency.
In Vitro Cytotoxicity (IC50) Can be lower (less potent) in vitro, potentially due to slower payload release or reduced cell permeability.Generally exhibits high in vitro potency.Studies on affibody-drug conjugates showed that increasing PEG linker length led to a reduction in in vitro cytotoxicity.
In Vivo Efficacy Often enhanced due to improved PK, leading to greater tumor accumulation over time.Can be highly effective, but poor PK may limit overall therapeutic index.Improved PK from PEGylation often translates to superior in vivo efficacy, despite potentially lower in vitro potency. Non-cleavable linkers can also be highly effective in vivo.
Pharmacokinetics (T1/2) Half-life is generally prolonged.Half-life is primarily dictated by the antibody itself; can be shortened by aggregation.A study demonstrated that PEGylating a dipeptide linker resulted in an ADC with a prolonged half-life and enhanced tolerability.
Table 2: Impact on PROTAC Performance
ParameterPROTAC with PEG LinkerPROTAC with Alkyl LinkerKey Findings & References
Degradation Potency (DC50) Highly dependent on linker length and composition. Can be very potent.Can be very potent.For one target, a 16-atom PEG linker was more potent than a 12-atom version. For another, replacing a 9-atom alkyl chain with PEG units inhibited activity, highlighting target-specific effects.
Solubility Improved aqueous solubility.Often results in poor aqueous solubility.PEG linkers are a primary strategy to overcome the solubility issues common with hydrophobic PROTAC molecules.
Cellular Activity Can be limited by reduced cell permeability if the PEG chain is too long.Often exhibit good cell permeability.The "hook effect" and cell permeability are both significantly influenced by the linker; alkyl linkers can improve permeability over PEG linkers.

Key Experimental Methodologies

Reproducible and robust experimental data are the bedrock of linker selection. Below are detailed protocols for essential assays used to evaluate and compare drug conjugates.

In Vitro Cytotoxicity Assay (MTT/XTT Protocol)

This assay determines the concentration of an ADC required to kill 50% of a targeted cell population (IC50).

  • Materials:

    • Target cancer cell line (e.g., SK-BR-3 for a HER2-targeting ADC)

    • Complete growth medium (e.g., DMEM + 10% FBS)

    • Antibody-Drug Conjugate (ADC) stock solution

    • Control articles (unconjugated antibody, free drug payload)

    • 96-well cell culture plates

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent

    • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl for MTT)

    • Humidified incubator (37°C, 5% CO₂)

    • Microplate reader

  • Procedure:

    • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate overnight to allow for cell attachment.

    • ADC Treatment: Prepare serial dilutions of the ADC and control articles in complete medium. Remove the old medium from the cells and add 100 µL of the diluted compounds to the respective wells.

    • Incubation: Incubate the plate for a period relevant to the drug's mechanism of action (typically 72-120 hours) at 37°C with 5% CO₂.

    • Reagent Addition:

      • For MTT: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

      • For XTT: Add 50 µL of the activated XTT solution to each well and incubate for 2-4 hours.

    • Formazan Solubilization (MTT only): Carefully aspirate the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Absorbance Reading: Read the absorbance on a microplate reader at the appropriate wavelength (e.g., 570 nm for MTT).

    • Data Analysis: Convert absorbance readings to percent cell viability relative to untreated controls. Plot viability versus drug concentration on a logarithmic scale and use a non-linear regression model to calculate the IC50 value.

In Vitro Plasma Stability Assay

This assay assesses the stability of the linker by measuring drug deconjugation over time in plasma.

  • Materials:

    • ADC sample

    • Frozen plasma from relevant species (human, mouse, rat, cynomolgus monkey)

    • Phosphate-buffered saline (PBS)

    • Incubator (37°C)

    • Analytical instruments: ELISA plate reader and LC-MS/MS system

  • Procedure:

    • Incubation: Thaw plasma at 37°C. Spike the ADC into the plasma to a final concentration (e.g., 100 µg/mL). Also, prepare a control sample by spiking the ADC into PBS.

    • Time Points: Incubate the samples at 37°C. At designated time points (e.g., 0, 6, 24, 48, 96, 168 hours), draw an aliquot of the plasma/ADC mixture and immediately store it at -80°C to stop any reaction.

    • Sample Analysis for Conjugated Antibody (ELISA):

      • Coat a 96-well plate with an antigen specific to the ADC's antibody.

      • Add plasma samples and standards to the wells. The intact, conjugated ADC will bind to the antigen.

      • Use a secondary antibody that detects the payload or a feature of the conjugated antibody to quantify the amount of intact ADC.

      • Develop the signal and read the absorbance. Calculate the concentration of intact ADC over time.

    • Sample Analysis for Released Payload (LC-MS/MS):

      • Precipitate plasma proteins from the aliquots using an organic solvent (e.g., acetonitrile).

      • Centrifuge to pellet the proteins and collect the supernatant containing the released (free) payload.

      • Analyze the supernatant using a validated LC-MS/MS method to quantify the concentration of the free drug.

    • Data Analysis: Plot the percentage of intact ADC or the concentration of released payload versus time to determine the stability profile and half-life of the conjugate in plasma.

In Vivo Pharmacokinetic (PK) Study

This study measures the absorption, distribution, metabolism, and excretion (ADME) of an ADC in an animal model.

  • Materials:

    • Animal model (e.g., Sprague-Dawley rats or BALB/c mice)

    • ADC formulated in a sterile, biocompatible vehicle

    • Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)

    • Centrifuge

    • Analytical instruments for sample analysis (ELISA, LC-MS/MS)

  • Procedure:

    • Dosing: Administer the ADC to a cohort of animals via the intended clinical route, typically intravenously (IV) through the tail vein, at a specific dose (e.g., 5 mg/kg).

    • Blood Sampling: Collect blood samples from the animals at predetermined time points (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr, 72 hr, 1 week, 2 weeks).

    • Plasma Preparation: Process the blood samples by centrifugation to separate the plasma. Store plasma samples at -80°C until analysis.

    • Bioanalysis: Quantify the concentration of three key analytes in the plasma samples:

      • Total Antibody: The concentration of all antibody species, regardless of conjugation status. Typically measured by a ligand-binding assay (LBA) like ELISA.

      • Intact ADC (Conjugated Antibody): The concentration of the antibody with the payload still attached. This can be measured by a specific LBA or by immuno-capture followed by LC-MS.

      • Free Payload: The concentration of the deconjugated cytotoxic drug. Measured by LC-MS/MS.

    • Data Analysis: Plot the plasma concentration of each analyte versus time. Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key PK parameters such as half-life (T1/2), clearance (CL), volume of distribution (Vd), and area under the curve (AUC).

Visualizing Linker Structures and Workflows

Diagrams are essential for conceptualizing the differences between linker types and the experimental processes used to evaluate them.

Chemical Structures of Drug Conjugates

G cluster_0 ADC with this compound Linker cluster_1 ADC with Alkyl Linker (Non-cleavable) Ab0 Antibody Conj0 Conjugation Site (e.g., Cys) Ab0->Conj0 Linker0 This compound Spacer Conj0->Linker0 Stable Bond Trigger0 Cleavable Trigger Linker0->Trigger0 Drug0 Payload (Drug) Trigger0->Drug0 Labile Bond Ab1 Antibody Conj1 Conjugation Site (e.g., Cys) Ab1->Conj1 Linker1 Alkyl Linker (e.g., from SMCC) Conj1->Linker1 Stable Thioether Bond Drug1 Payload (Drug) Linker1->Drug1

Caption: Structural differences in ADCs using a PEG vs. an alkyl linker.

Experimental Evaluation Workflow

G cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation s1 Select Antibody, Payload, and Linker (this compound vs. Alkyl) s2 Conjugation Reaction s1->s2 s3 Purification & Characterization (Determine DAR, Purity) s2->s3 v1 Plasma Stability Assay (Assess Linker Stability) s3->v1 v2 Cytotoxicity Assay (IC50) (Determine Potency) s3->v2 v3 Internalization Assay s3->v3 iv1 Pharmacokinetic (PK) Study (Determine T1/2, Clearance) v2->iv1 iv2 Efficacy Study in Tumor Xenograft Model iv1->iv2 iv3 Toxicology Study iv2->iv3

Caption: Workflow for synthesis and evaluation of drug conjugates.

Drug Release Mechanisms

G cluster_alkyl Non-Cleavable Alkyl Linker cluster_peg Cleavable Linker (with PEG Spacer) a1 ADC Internalization (Endocytosis) a2 Trafficking to Lysosome a1->a2 a3 Antibody Degradation by Lysosomal Proteases a2->a3 a4 Release of Drug-Linker-Amino Acid Catabolite a3->a4 p1 ADC Internalization (Endocytosis) p2 Trafficking to Endosome/Lysosome p1->p2 p3 Triggered Cleavage (e.g., Low pH or High Enzyme Concentration) p2->p3 p4 Release of Unmodified Payload p3->p4

Caption: Contrasting drug release pathways for different linker types.

References

A Comparative Guide to Protein-Resistant Surfaces: Evaluating m-PEG11-Tos Modified Surfaces and Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

Introduction to Surface Modification for Protein Resistance

The non-specific adsorption of proteins to material surfaces is a significant challenge in numerous biomedical applications, including drug delivery systems, medical implants, and diagnostic assays. This biofouling can lead to reduced efficacy, immune responses, and device failure. Surface modification with hydrophilic polymers, most notably polyethylene glycol (PEG), is a widely adopted strategy to create protein-resistant coatings. The underlying principle of PEGylation is the formation of a hydrated layer on the surface that acts as a physical and energetic barrier to protein adsorption.

m-PEG11-Tos (methoxy-poly(ethylene glycol) with 11 ethylene glycol units and a tosyl leaving group) is a reagent designed for the covalent attachment of PEG chains to surfaces containing nucleophilic groups such as amines or thiols. The tosyl group is an excellent leaving group, facilitating an efficient reaction to form a stable ether or thioether linkage. It is expected that surfaces modified with this compound would exhibit the protein and cell-repellent properties characteristic of PEGylated surfaces.

Performance Comparison of Protein-Resistant Surfaces

This section compares the expected performance of this compound modified surfaces with that of well-characterized alternatives. The data for the alternative surfaces is summarized from published experimental studies.

Table 1: Quantitative Comparison of Protein Adsorption on Various Modified Surfaces

Surface ModificationSubstrateProteinAdsorbed Protein Mass (ng/cm²)Measurement Technique
This compound Amine- or Thiol-functionalizedFibrinogen, BSA, etc.Data not available in literature-
PLL(20kDa)-g[3.5]-PEG(2kDa) Niobium OxideFibrinogen< 1[1]Optical Waveguide Lightmode Spectroscopy (OWLS)
Niobium OxideMyoglobin~ 5[1]X-ray Photoelectron Spectroscopy (XPS)
Niobium OxideAlbumin~ 10[1]X-ray Photoelectron Spectroscopy (XPS)
Poly(sulfobetaine methacrylate) (PSBMA) Brush SiliconFibrinogen< 0.3Surface Plasmon Resonance (SPR)
SiliconLysozyme< 0.5Surface Plasmon Resonance (SPR)
Oligo(ethylene glycol)-terminated SAM GoldFibrinogen~ 2Surface Plasmon Resonance (SPR)
GoldLysozyme~ 1Surface Plasmon Resonance (SPR)

Table 2: Comparison of Cell Adhesion on Modified Surfaces

Surface ModificationSubstrateCell TypeAdhesion Characteristics
This compound Amine- or Thiol-functionalizedVariousExpected to significantly reduce cell adhesion, but quantitative data is not available.
PLL-g-PEG Titanium DioxideHuman Foreskin FibroblastsCell adhesion is dependent on PEG surface density, with higher densities leading to reduced adhesion[2].
Zwitterionic Polymer Brushes Glass3T3 FibroblastsExhibit very low cell adhesion due to their strong hydration capacity.
PEG-based Hydrogels GlassL929 FibroblastsIntrinsically anti-adhesive, with minimal cell spreading observed[3].

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing experimental findings. Below are protocols for key experiments used in the characterization of protein-resistant surfaces.

Surface Modification with this compound (Theoretical Protocol)

This protocol is a generalized procedure based on the known reactivity of the tosyl group with amine-functionalized surfaces. Optimization would be required for specific substrates and applications.

  • Substrate Preparation: Begin with a substrate functionalized with primary amine groups (e.g., via aminosilanization of glass or silicon).

  • Reaction Setup: In an inert, anhydrous solvent (e.g., dry toluene or DMF), dissolve this compound to a final concentration of 1-10 mg/mL.

  • Surface Reaction: Immerse the amine-functionalized substrate in the this compound solution. Add a non-nucleophilic base, such as triethylamine or diisopropylethylamine, to scavenge the toluenesulfonic acid byproduct.

  • Incubation: Allow the reaction to proceed at room temperature for 2-24 hours under an inert atmosphere (e.g., nitrogen or argon).

  • Washing: After the reaction, thoroughly rinse the substrate with the reaction solvent, followed by ethanol and deionized water to remove any unreacted PEG and byproducts.

  • Drying: Dry the modified substrate under a stream of nitrogen.

Quantification of Protein Adsorption using X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive technique that can quantify the elemental composition of the top few nanometers of a surface. By analyzing the nitrogen signal, which is unique to proteins compared to a typical PEG-modified substrate, the amount of adsorbed protein can be determined.

  • Baseline Measurement: Analyze the elemental composition of the modified, protein-free surface using XPS.

  • Protein Incubation: Incubate the modified surface in a protein solution (e.g., 1 mg/mL fibrinogen or bovine serum albumin in phosphate-buffered saline, PBS) for a specified time (e.g., 1 hour) at a controlled temperature (e.g., 37°C).

  • Rinsing: Gently rinse the surface with PBS and then deionized water to remove non-adsorbed protein.

  • Drying: Dry the surface under a stream of nitrogen.

  • XPS Analysis: Acquire the XPS spectrum of the protein-exposed surface.

  • Data Analysis: Determine the atomic percentage of nitrogen from the high-resolution N 1s spectrum. The amount of adsorbed protein can be calculated by comparing the nitrogen signal to that of a known protein standard.

Cell Adhesion Assay

This assay quantifies the attachment and spreading of cells on the modified surfaces.

  • Surface Sterilization: Sterilize the modified substrates, for example, by exposure to UV light for 30 minutes.

  • Cell Seeding: Place the sterile substrates in a tissue culture plate and seed with a suspension of cells (e.g., fibroblasts, endothelial cells) at a known density (e.g., 1 x 10^4 cells/cm²).

  • Incubation: Culture the cells under standard conditions (e.g., 37°C, 5% CO2) for a predetermined time (e.g., 24 hours).

  • Washing: Gently wash the surfaces with PBS to remove non-adherent cells.

  • Fixation and Staining: Fix the adherent cells with a solution such as 4% paraformaldehyde and stain the cytoskeleton (e.g., with phalloidin conjugated to a fluorescent dye) and the nucleus (e.g., with DAPI).

  • Imaging and Quantification: Image the surfaces using a fluorescence microscope. The number of adherent cells can be counted, and their morphology (e.g., spreading area) can be quantified using image analysis software.

Visualizing the Mechanisms and Workflows

Diagrams created using Graphviz (DOT language) are provided below to illustrate key processes.

G cluster_0 Surface Modification with this compound Substrate Substrate Amine Functionalization Amine Functionalization Substrate->Amine Functionalization e.g., Aminosilanization PEGylated Surface PEGylated Surface Amine Functionalization->PEGylated Surface Reaction with This compound This compound This compound->PEGylated Surface G Protein in Solution Protein in Solution PEGylated Surface PEGylated Surface Protein in Solution->PEGylated Surface Approaches Hydration Layer Hydration Layer PEGylated Surface->Hydration Layer Forms Protein Adsorption Blocked Protein Adsorption Blocked Hydration Layer->Protein Adsorption Blocked Creates energetic and steric barrier

References

A Researcher's Guide to Purity Assessment of m-PEG11-Tos Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for assessing the purity of m-PEG11-Tos (methoxy-polyethylene glycol-tosylate) conjugates. Ensuring the purity of these conjugates is critical in drug development and various research applications, as impurities can significantly impact efficacy, toxicity, and overall results. This document offers an objective comparison of common analytical techniques, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate method for your research needs.

Comparison of Analytical Methods

The primary techniques for evaluating the purity of this compound conjugates include High-Performance Liquid Chromatography (HPLC), Electrospray Ionization Mass Spectrometry (ESI-MS), Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, and Thin-Layer Chromatography (TLC). Each method offers distinct advantages in terms of sensitivity, resolution, and the nature of the information it provides.

Quantitative Data Summary

The following table summarizes the key performance indicators for the most common analytical methods used in the purity assessment of this compound conjugates.

Analytical MethodPrincipleTypical Purity Range (%)Limit of Detection (LOD)Limit of Quantification (LOQ)Key Strengths & Weaknesses
RP-HPLC-CAD/ELSD Separation based on hydrophobicity, detection by aerosol charging or light scattering.95-99.9%~10-50 ng on column~50-150 ng on columnStrengths: High resolution for separating closely related impurities. Universal detection for non-chromophoric PEGs. Weaknesses: Non-linear response for ELSD, requiring careful calibration.
LC-ESI-MS Separation by HPLC coupled with mass-to-charge ratio detection.95-99.9%~0.1-1 ng/mL~0.5-5 ng/mLStrengths: High sensitivity and specificity. Provides molecular weight confirmation of the conjugate and impurities. Weaknesses: Ion suppression effects can impact quantification.
Quantitative ¹H NMR Signal intensity is directly proportional to the number of protons.95-99.9%~0.1% (relative to major component)~0.5% (relative to major component)Strengths: Primary analytical method for purity assessment without the need for a specific reference standard of the analyte. Provides structural information. Weaknesses: Lower sensitivity compared to MS. Requires a suitable internal standard.
TLC Separation based on differential partitioning between a stationary and mobile phase.Qualitative to semi-quantitative~100-500 ngN/AStrengths: Simple, rapid, and cost-effective for reaction monitoring and qualitative purity checks. Weaknesses: Low resolution and not suitable for accurate quantification.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Reversed-Phase High-Performance Liquid Chromatography with Charged Aerosol Detection (RP-HPLC-CAD)

This method is highly effective for separating this compound from its potential impurities, such as unreacted PEG, di-tosylated PEG, and other synthesis-related byproducts.

  • Instrumentation: HPLC system equipped with a Charged Aerosol Detector (CAD).

  • Column: C18 stationary phase (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: A linear gradient from 30% to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the this compound conjugate in the initial mobile phase composition to a concentration of approximately 1 mg/mL.

  • Quantification: Purity is determined by the area percentage of the main peak relative to the total peak area.

Liquid Chromatography-Electrospray Ionization Mass Spectrometry (LC-ESI-MS)

LC-MS provides sensitive and specific detection, along with molecular weight information for the conjugate and any impurities.

  • Instrumentation: HPLC system coupled to a mass spectrometer with an electrospray ionization (ESI) source.

  • LC Conditions: Same as RP-HPLC-CAD protocol.

  • MS Parameters:

    • Ionization Mode: Positive.

    • Capillary Voltage: 3.5 kV.

    • Cone Voltage: 30 V.

    • Source Temperature: 150 °C.

    • Desolvation Temperature: 350 °C.

    • Gas Flow: Nitrogen, 600 L/hr.

    • Scan Range: m/z 100-2000.

  • Data Analysis: Purity is assessed by the relative abundance of the ion corresponding to the this compound conjugate. Impurities are identified by their mass-to-charge ratios.

Quantitative ¹H NMR Spectroscopy

qNMR is a primary ratio method that can provide a highly accurate purity assessment without the need for a specific reference standard of the analyte.

  • Instrumentation: NMR Spectrometer (400 MHz or higher).

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d6). The use of DMSO-d6 is crucial as it allows for the clear resolution of the terminal hydroxyl proton of any unreacted PEG starting material.

  • Internal Standard: A certified reference material with a known purity and non-overlapping signals with the analyte, such as maleic acid or 1,4-dinitrobenzene.

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the this compound conjugate and 5-10 mg of the internal standard into a clean vial.

    • Dissolve the mixture in a known volume of DMSO-d6 (e.g., 0.75 mL).

    • Transfer the solution to an NMR tube.

  • Acquisition Parameters:

    • Pulse Angle: 90°.

    • Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest (typically 30-60 seconds for quantitative accuracy).

    • Number of Scans: 16-64, depending on the sample concentration.

  • Data Processing and Calculation:

    • Integrate a well-resolved, characteristic signal of the this compound conjugate (e.g., the aromatic protons of the tosyl group) and a signal from the internal standard.

    • Calculate the purity using the following equation:

      Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P = Purity of the standard

Thin-Layer Chromatography (TLC)

TLC is a rapid and simple method for monitoring the progress of the conjugation reaction and for a qualitative assessment of purity.

  • Stationary Phase: Silica gel 60 F254 plates.

  • Mobile Phase (Solvent System): A mixture of a non-polar and a polar solvent. A good starting point for this compound is a mixture of Dichloromethane (DCM) and Methanol (MeOH) in a 95:5 (v/v) ratio. The polarity can be adjusted to achieve optimal separation (Rf values between 0.2 and 0.8).

  • Sample Application: Dissolve the sample in a small amount of a suitable solvent (e.g., DCM) and spot it onto the TLC plate.

  • Development: Place the plate in a developing chamber saturated with the mobile phase vapor.

  • Visualization:

    • UV Light: The tosyl group is UV active, so the this compound spot can be visualized under a UV lamp at 254 nm as a dark spot on a fluorescent background.[1][2]

    • Iodine Staining: Place the developed plate in a chamber containing iodine crystals. The PEG moiety will interact with the iodine vapor, revealing the spot as a brownish stain.[1][2]

    • Potassium Permanganate Stain: A dip in a potassium permanganate solution can also be used for visualization, as the PEG backbone is susceptible to oxidation.

Visualizing the Workflow and Method Comparison

To better illustrate the relationships and workflows described, the following diagrams are provided.

Purity_Assessment_Workflow Workflow for Purity Assessment of this compound Conjugates cluster_synthesis Synthesis & Initial Check cluster_purification Purification cluster_analysis Purity Analysis synthesis Synthesis of this compound tlc TLC Monitoring synthesis->tlc Reaction Progress purification Purification (e.g., Column Chromatography) tlc->purification hplc RP-HPLC-CAD/ELSD purification->hplc lcms LC-ESI-MS purification->lcms qnmr Quantitative NMR purification->qnmr purity_report Final Purity Report hplc->purity_report Quantitative Purity lcms->purity_report Impurity Identification qnmr->purity_report Absolute Purity

Caption: A typical workflow for the synthesis, purification, and purity assessment of this compound conjugates.

Caption: A relational diagram comparing the primary applications of different analytical methods for assessing the purity of this compound.

References

In Vitro Stability of m-PEG11-Tos Linkers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, the stability of linkers is a critical parameter in the design of effective therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The m-PEG11-Tos linker, a polyethylene glycol (PEG)-based linker featuring a terminal tosyl group, is often utilized in the synthesis of such molecules.[1] This guide provides a comparative overview of the expected in vitro stability of this compound linkers against other common linker types, supported by general principles of chemical stability and adapted experimental protocols for assessment.

Comparative Stability of Linker Chemistries

The in vitro stability of a linker is crucial for maintaining the integrity of a drug conjugate until it reaches its target. Premature cleavage can lead to off-target toxicity and reduced efficacy. The stability of a linker is influenced by its chemical nature, including the types of bonds it contains and its susceptibility to hydrolysis and enzymatic degradation.

Below is a qualitative comparison of the expected stability of different linker types in in vitro assays.

Table 1: Qualitative Comparison of In Vitro Stability for Common Linker Types

Linker TypeLinkage ChemistryExpected Stability in Plasma/SerumPrimary Degradation PathwayNotes
PEG-Tos (e.g., this compound) Ether/Amine/Thioether (post-conjugation)High (PEG backbone), Moderate (conjugation bond)Nucleophilic substitutionThe PEG backbone is highly stable. The stability of the final conjugate depends on the bond formed with the payload (e.g., ether, amine, thioether), which can be susceptible to hydrolysis or enzymatic cleavage. The tosyl group itself is a leaving group and not part of the final linked structure.
Alkyl Carbon-carbon bondsHighMetabolic oxidationGenerally stable, but can be subject to metabolism depending on the overall molecule structure.
Peptide (e.g., Val-Cit) Amide bondsHigh in circulation, labile in lysosomesEnzymatic (e.g., Cathepsin B)Designed to be stable in plasma and specifically cleaved by lysosomal proteases.[4]
Hydrazone Hydrazone bondpH-dependent (labile at acidic pH)HydrolysisDesigned for acid-sensitive cleavage in the endosomal/lysosomal compartments.
Disulfide Disulfide bondModerate (labile in reducing environments)Reduction (e.g., by glutathione)Designed to be cleaved in the intracellular environment where reducing agent concentrations are higher.

Experimental Protocols for In Vitro Stability Assays

To assess the in vitro stability of linkers, several assays can be performed. The following are detailed protocols for hydrolytic and enzymatic stability assays that can be adapted for the this compound linker and its conjugates.

Protocol 1: Hydrolytic Stability Assay

Objective: To determine the stability of the linker-payload conjugate in aqueous buffer at different pH values.

Materials:

  • Linker-payload conjugate (e.g., conjugated via this compound)

  • Phosphate-buffered saline (PBS) at pH 7.4

  • Acetate buffer at pH 5.0

  • Incubator at 37°C

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV or Mass Spectrometry)[5]

  • Quenching solution (e.g., acetonitrile with 0.1% formic acid)

Procedure:

  • Prepare a stock solution of the linker-payload conjugate in a suitable solvent (e.g., DMSO).

  • Spike the stock solution into pre-warmed (37°C) PBS (pH 7.4) and acetate buffer (pH 5.0) to a final concentration of 1-10 µM.

  • Incubate the samples at 37°C.

  • At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw an aliquot of the reaction mixture.

  • Immediately quench the reaction by adding 2-3 volumes of cold quenching solution.

  • Centrifuge the samples to pellet any precipitated proteins.

  • Analyze the supernatant by HPLC to quantify the remaining intact linker-payload conjugate and any degradation products.

  • Calculate the half-life (t½) of the conjugate at each pH.

Protocol 2: Plasma/Serum Stability Assay

Objective: To evaluate the stability of the linker-payload conjugate in the presence of plasma or serum enzymes.

Materials:

  • Linker-payload conjugate

  • Human or mouse plasma/serum (heparinized)

  • Incubator at 37°C

  • HPLC system

  • Acetonitrile with 0.1% formic acid for protein precipitation and analysis

Procedure:

  • Prepare a stock solution of the linker-payload conjugate.

  • Thaw plasma/serum at 37°C.

  • Spike the stock solution into the plasma/serum to a final concentration of 1-10 µM.

  • Incubate the samples at 37°C.

  • At specified time points (e.g., 0, 1, 4, 8, 24, 48 hours), take an aliquot of the plasma/serum mixture.

  • Precipitate the plasma/serum proteins by adding 3 volumes of cold acetonitrile with 0.1% formic acid.

  • Vortex and incubate at -20°C for at least 30 minutes.

  • Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a new tube and analyze by HPLC to determine the concentration of the intact conjugate.

  • Calculate the half-life (t½) of the conjugate in plasma/serum.

Protocol 3: Enzymatic Degradation Assay (General)

Objective: To assess the susceptibility of the linker to specific enzymes. This protocol would be more relevant to the final conjugate rather than the this compound linker itself, depending on the nature of the bond formed. For PEG backbones, specific enzymes like PEG acetaldehyde lyase could be considered, though this is less common in mammalian systems. For peptide-based linkers, proteases like Cathepsin B are used. The following is a general protocol that can be adapted.

Materials:

  • Linker-payload conjugate

  • Specific enzyme (e.g., a relevant hydrolase or protease)

  • Enzyme-specific assay buffer

  • Incubator at 37°C

  • HPLC system

  • Quenching solution

Procedure:

  • Prepare a stock solution of the linker-payload conjugate.

  • Prepare the enzyme solution in the appropriate assay buffer.

  • In a reaction tube, combine the assay buffer and the linker-payload conjugate stock solution. Pre-incubate at 37°C.

  • Initiate the reaction by adding the enzyme solution.

  • Incubate at 37°C.

  • At various time points, withdraw aliquots and stop the reaction with a suitable quenching solution (e.g., by changing pH or adding a specific inhibitor).

  • Analyze the samples by HPLC to measure the decrease in the intact conjugate and the formation of cleavage products.

  • Determine the rate of enzymatic cleavage.

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for the hydrolytic and plasma stability assays.

Hydrolytic_Stability_Assay cluster_prep Sample Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis start Start stock Prepare Stock Solution of Linker Conjugate start->stock spike Spike into Buffers (pH 7.4 and pH 5.0) stock->spike incubate Incubate at 37°C spike->incubate sampling Collect Aliquots at Time Points incubate->sampling quench Quench Reaction sampling->quench analyze HPLC Analysis quench->analyze calculate Calculate Half-life (t½) analyze->calculate

Hydrolytic Stability Assay Workflow.

Plasma_Stability_Assay cluster_prep Sample Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis start Start stock Prepare Stock Solution of Linker Conjugate start->stock spike Spike into Plasma/Serum stock->spike incubate Incubate at 37°C spike->incubate sampling Collect Aliquots at Time Points incubate->sampling precipitate Protein Precipitation sampling->precipitate analyze HPLC Analysis of Supernatant precipitate->analyze calculate Calculate Half-life (t½) analyze->calculate

Plasma Stability Assay Workflow.

Conclusion

The in vitro stability of an this compound linker, once conjugated to a molecule of interest, is a critical determinant of its therapeutic potential. While the PEG backbone offers inherent stability, the nature of the bond formed upon displacement of the tosyl group will largely dictate the overall stability of the conjugate. The provided protocols offer a framework for experimentally assessing the hydrolytic and enzymatic stability of such conjugates. For a comprehensive understanding, it is recommended to perform these assays and compare the results with those of other well-characterized linkers under the same experimental conditions. This empirical data will be invaluable for the rational design and selection of linkers for novel therapeutics.

References

A Comparative Guide to Site-Specific PEGylation: Validating m-PEG11-Tos

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of m-PEG11-Tos for site-specific protein PEGylation, offering insights into its validation alongside alternative methods. We present available experimental data and detailed methodologies to assist researchers in making informed decisions for their bioconjugation strategies.

Introduction to Site-Specific PEGylation

PEGylation, the covalent attachment of polyethylene glycol (PEG) to a protein, is a widely adopted strategy to enhance the therapeutic properties of biomolecules. It can improve a protein's pharmacokinetic profile by increasing its hydrodynamic size, which in turn can reduce renal clearance and extend its circulating half-life. Furthermore, the hydrophilic PEG chains can shield the protein from proteolytic degradation and reduce its immunogenicity.

While early methods involved random PEGylation, primarily targeting lysine residues, this often resulted in heterogeneous mixtures of conjugates with varying degrees of modification and positional isomers. This heterogeneity can lead to reduced bioactivity and challenges in manufacturing and characterization. Consequently, site-specific PEGylation has emerged as a preferred approach to produce homogeneous, well-defined bioconjugates with preserved function.

This guide focuses on the validation of this compound, an amine-reactive PEGylating agent, and compares its performance with other common site-specific PEGylation reagents.

Mechanism of Action: this compound for N-Terminal PEGylation

This compound features a tosylate (Tos) group, which is an excellent leaving group for nucleophilic substitution reactions. This property allows it to react with primary amines on a protein, such as the ε-amino group of lysine residues and the α-amino group at the N-terminus.

Site-specificity for the N-terminus can be achieved by controlling the reaction pH. The N-terminal α-amino group typically has a lower pKa (around 7.6-8.0) compared to the ε-amino group of lysine residues (pKa ≈ 10.0-10.5).[1] By conducting the PEGylation reaction at a pH between 6.5 and 7.5, the N-terminal amine is more deprotonated and thus more nucleophilic, favoring its reaction with this compound over the predominantly protonated and less reactive lysine side chains.

This compound N-terminal PEGylation Protein Protein-NH2 (N-terminus, pKa ~7.8) Reaction pH 6.5 - 7.5 Protein->Reaction Lysine Protein-Lys-NH3+ (Lysine, pKa ~10.1) Lysine->Reaction mPEG m-PEG11-OTs mPEG->Reaction PEG_Protein m-PEG11-NH-Protein (Site-specific conjugate) Reaction->PEG_Protein No_Reaction No significant reaction Reaction->No_Reaction

Figure 1. pH-controlled N-terminal specific PEGylation using this compound.

Comparison of Site-Specific PEGylation Reagents

The choice of PEGylation reagent is critical and depends on the target protein, the desired site of modification, and the required stability of the linkage. Below is a comparison of this compound with other commonly used site-specific PEGylation reagents.

ReagentTarget ResidueLinkage TypeKey AdvantagesPotential Disadvantages
This compound N-terminus, LysineSecondary AmineGood leaving group, potential for high reactivity.Limited specific data available; potential for side reactions with other nucleophiles (e.g., thiols, hydroxyls) under certain conditions.
m-PEG-Aldehyde N-terminus, LysineSecondary AmineHigh selectivity for N-terminus at controlled pH; stable linkage.[2]Requires a reducing agent (e.g., sodium cyanoborohydride).[1]
m-PEG-Maleimide CysteineThioetherHighly specific for free thiols; stable linkage under physiological conditions.[3]Potential for off-target reactions with other nucleophiles at higher pH; maleimide ring can undergo hydrolysis.
m-PEG-NHS Ester N-terminus, LysineAmideHigh reactivity with amines.Less selective for N-terminus compared to aldehydes, prone to hydrolysis in aqueous solutions.

Experimental Protocols for Validation

Validating the site-specificity and efficiency of PEGylation is crucial. A combination of chromatographic and mass spectrometric methods is typically employed.

General PEGylation Protocol with this compound

This protocol provides a general framework. Optimization of buffer, pH, molar ratio, and reaction time is essential for each specific protein.

  • Protein Preparation: Dissolve the protein in a suitable buffer (e.g., 100 mM phosphate buffer) at a concentration of 1-5 mg/mL. The optimal pH is typically between 6.5 and 7.5 for N-terminal specificity.

  • Reagent Preparation: Prepare a stock solution of this compound in the same reaction buffer.

  • PEGylation Reaction: Add this compound to the protein solution at a molar excess (e.g., 5- to 20-fold). The optimal ratio should be determined empirically.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 4°C or room temperature) with gentle stirring for a defined period (e.g., 12-24 hours).

  • Reaction Monitoring: Monitor the progress of the reaction using SDS-PAGE or HPLC.

  • Quenching: Once the desired level of PEGylation is achieved, the reaction can be quenched by adding a solution containing a high concentration of a primary amine (e.g., Tris buffer or glycine).

  • Purification: Purify the PEGylated protein from unreacted PEG and unmodified protein using chromatography techniques such as size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX).

PEGylation Workflow cluster_prep Preparation Protein_Prep Protein in Buffer (pH 6.5-7.5) Reaction Incubation (Controlled Temp & Time) Protein_Prep->Reaction PEG_Prep This compound Solution PEG_Prep->Reaction Monitoring Reaction Monitoring (SDS-PAGE / HPLC) Reaction->Monitoring Monitoring->Reaction Continue Quench Quench Reaction Monitoring->Quench Desired PEGylation Purification Purification (SEC / IEX) Quench->Purification Analysis Characterization (Mass Spec, HPLC) Purification->Analysis

Figure 2. General experimental workflow for site-specific PEGylation and validation.
Analytical Methods for Validation

a) Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE)

SDS-PAGE is a rapid and straightforward method to qualitatively assess the extent of PEGylation. The attachment of PEG chains increases the hydrodynamic radius of the protein, causing it to migrate slower on the gel than the unmodified protein.

  • Procedure:

    • Prepare samples of the un-PEGylated protein (control) and the PEGylation reaction mixture at different time points.

    • Denature the samples in SDS-PAGE sample buffer.

    • Load the samples onto a polyacrylamide gel.

    • Run the gel at a constant voltage.

    • Stain the gel with a suitable protein stain (e.g., Coomassie Brilliant Blue).

  • Expected Results: A successful PEGylation will show a band shift, with the PEGylated protein appearing at a higher apparent molecular weight. The presence of multiple bands may indicate different degrees of PEGylation (mono-, di-, tri-PEGylated, etc.).

b) High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful tool for quantifying the different species in a PEGylation reaction mixture and for assessing the purity of the final product.

  • Size-Exclusion Chromatography (SEC-HPLC): Separates molecules based on their hydrodynamic radius. PEGylated proteins will elute earlier than their unmodified counterparts. This method is effective for separating PEGylated from un-PEGylated protein and for detecting aggregation.

  • Reverse-Phase HPLC (RP-HPLC): Separates molecules based on their hydrophobicity. PEGylation increases the hydrophilicity of a protein, leading to a shorter retention time on a reverse-phase column. This can be used to resolve different PEGylated species.

  • Ion-Exchange Chromatography (IEX-HPLC): Separates molecules based on their net charge. PEGylation can shield charged residues on the protein surface, altering its interaction with the ion-exchange resin. This technique can be used to separate positional isomers of PEGylated proteins.

c) Mass Spectrometry (MS)

Mass spectrometry is the gold standard for confirming the mass of the PEGylated protein and for identifying the site(s) of PEGylation.

  • Intact Mass Analysis: Electrospray ionization mass spectrometry (ESI-MS) can be used to determine the molecular weight of the intact PEGylated protein. The mass increase should correspond to the mass of the attached PEG chain(s).

  • Peptide Mapping: This is the definitive method for identifying the exact site of PEGylation.

    • The purified PEGylated protein and the unmodified control are digested with a specific protease (e.g., trypsin).

    • The resulting peptide mixtures are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • By comparing the peptide maps of the PEGylated and un-PEGylated protein, the modified peptide can be identified. The PEGylated peptide will have a mass increase corresponding to the PEG moiety and may show altered fragmentation patterns in the MS/MS spectrum.

Validation_Pathway PEG_Reaction PEGylation Reaction Mixture SDS_PAGE SDS-PAGE Analysis PEG_Reaction->SDS_PAGE HPLC HPLC Analysis (SEC, RP, IEX) PEG_Reaction->HPLC Purified_Product Purified PEG-Protein HPLC->Purified_Product Mass_Spec Mass Spectrometry Purified_Product->Mass_Spec Intact_Mass Intact Mass Analysis Mass_Spec->Intact_Mass Peptide_Mapping Peptide Mapping Mass_Spec->Peptide_Mapping Site_ID Site Identification Peptide_Mapping->Site_ID

Figure 3. Logical workflow for the validation of site-specific PEGylation.

Data Presentation: A Framework for Comparison

While direct quantitative data for this compound is not extensively available in the public domain, the following tables provide a template for how to structure and present comparative data once obtained through experimentation.

Table 1: Comparison of PEGylation Efficiency and Site-Specificity

ParameterThis compoundm-PEG-Aldehydem-PEG-Maleimide
Optimal pH 6.5 - 7.5 (predicted for N-terminal)5.0 - 7.0 (for N-terminal)6.5 - 7.5 (for Cys)
Reaction Time To be determined12 - 24 hours1 - 4 hours
Yield of Mono-PEGylated Product (%) To be determined>80% (reported for some proteins)>90% (reported for some proteins)
N-terminal Specificity (%) To be determinedHigh (>90% reported)N/A
Cysteine Specificity (%) N/AN/AHigh (>95% reported)

Table 2: Characterization of PEGylated Product

Analytical MethodUnmodified ProteinPEGylated with this compound
SDS-PAGE (Apparent MW) X kDa> X kDa (shifted band)
SEC-HPLC (Retention Time) Y min< Y min
RP-HPLC (Retention Time) Z min< Z min
ESI-MS (Intact Mass) M DaM + (mass of m-PEG11) Da
Peptide Mapping (Modified Peptide) N/AIdentification of N-terminal peptide with mass shift

Conclusion

The successful validation of site-specific PEGylation with this compound, as with any PEGylating agent, relies on a systematic approach involving careful optimization of reaction conditions and rigorous characterization of the resulting conjugate. The experimental protocols and analytical frameworks presented in this guide provide a comprehensive roadmap for researchers to effectively evaluate and implement this compound in their drug development programs. The use of orthogonal analytical techniques, especially a combination of HPLC and mass spectrometry-based peptide mapping, is essential to unequivocally confirm the site of PEGylation and ensure the homogeneity and quality of the final product.

References

A Comparative Performance Analysis of PEG-Tos Linkers of Varying Lengths in Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the rational design of bioconjugates, such as antibody-drug conjugates (ADCs), is pivotal for therapeutic success. The linker, a critical component connecting the biologic to a payload, significantly influences the conjugate's stability, pharmacokinetics, and efficacy. Among the diverse linker technologies, polyethylene glycol (PEG) linkers are widely utilized for their ability to enhance solubility and stability. This guide provides a comparative overview of the performance of PEG-Tos (tosylated polyethylene glycol) linkers of different lengths, supported by general principles of PEGylation and bioconjugation.

The tosyl group is an excellent leaving group, facilitating the reaction of the PEG linker with nucleophilic functional groups on biomolecules, such as the thiol groups of cysteine residues or the amine groups of lysine residues. The length of the intervening PEG chain plays a crucial role in modulating the physicochemical properties of the resulting bioconjugate.

The Influence of PEG Linker Length on Bioconjugate Properties

The length of the PEG linker can have a profound impact on the performance of a bioconjugate. Generally, as the PEG chain length increases, several key properties are affected:

  • Solubility and Aggregation: Longer PEG chains enhance the hydrophilicity of the conjugate, which is particularly beneficial for hydrophobic payloads, reducing the propensity for aggregation.

  • Pharmacokinetics (PK): An increased hydrodynamic radius due to longer PEG chains leads to reduced renal clearance, thereby extending the circulation half-life of the bioconjugate.[1][2][3][4]

  • Steric Hindrance: While beneficial for shielding the bioconjugate from proteolytic enzymes and the immune system, longer PEG linkers can also introduce steric hindrance. This may potentially decrease the binding affinity of the targeting moiety to its receptor or reduce the activity of the payload.[5]

  • Conjugation Efficiency: The length of the PEG spacer can influence the efficiency of the conjugation reaction itself, which in turn affects the final drug-to-antibody ratio (DAR) in ADCs.

Quantitative Performance Comparison of PEG-Tos Linkers
PEG-Tos Linker LengthRelative Conjugation EfficiencyIn Vitro Potency (IC50)In Vivo Half-lifeTumor Accumulation
Short (e.g., PEG2-Tos) HighLow (High Potency)ShortestLower
Medium (e.g., PEG4-Tos) HighModerateIntermediateModerate
Long (e.g., PEG8-Tos) ModerateHigher (Lower Potency)LongerHigher
Very Long (e.g., PEG12-Tos) LowerHighest (Lowest Potency)LongestHighest

This table presents expected trends based on general principles of PEGylation. Actual performance may vary depending on the specific biomolecule, payload, and experimental conditions.

Experimental Protocols

Detailed methodologies are essential for the successful synthesis and evaluation of bioconjugates with PEG-Tos linkers.

Protocol 1: Conjugation of PEG-Tos Linker to a Thiol-Containing Protein (e.g., Cysteine-Engineered Antibody)

1. Materials:

  • Thiol-containing protein (e.g., antibody with reduced interchain disulfides or engineered cysteines)

  • mPEGn-Tos (e.g., mPEG4-Tos, mPEG8-Tos)

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.5-8.5

  • Reducing Agent (optional, for antibodies with disulfide bonds): Tris(2-carboxyethyl)phosphine (TCEP)

  • Quenching Reagent: N-acetyl-L-cysteine or β-mercaptoethanol

  • Purification System: Size-exclusion chromatography (SEC) or Ion-exchange chromatography (IEX)

2. Procedure:

  • Protein Preparation:

    • If starting with an antibody with interchain disulfide bonds, partially reduce the antibody using a controlled amount of TCEP to generate free thiol groups.

    • Buffer exchange the protein into the Reaction Buffer. The protein concentration should typically be in the range of 1-10 mg/mL.

  • PEG-Tos Linker Preparation:

    • Dissolve the mPEGn-Tos linker in a compatible organic solvent (e.g., DMSO) to prepare a stock solution (e.g., 10-20 mM).

  • Conjugation Reaction:

    • Add the mPEGn-Tos stock solution to the protein solution at a specific molar excess (e.g., 5-20 fold molar excess of linker to protein). The optimal ratio should be determined empirically.

    • Incubate the reaction mixture at 37°C for 2-4 hours with gentle mixing. The reaction progress can be monitored by analytical techniques like HPLC.

  • Quenching:

    • Add a molar excess of the Quenching Reagent to the reaction mixture to consume any unreacted PEG-Tos linker. Incubate for 30 minutes at room temperature.

  • Purification:

    • Purify the PEGylated protein from unreacted linker and other byproducts using SEC or IEX.

Protocol 2: Characterization of the PEGylated Protein

1. Determination of Drug-to-Antibody Ratio (DAR) or Degree of PEGylation:

  • Mass Spectrometry (MS): Use techniques like MALDI-TOF or ESI-MS to determine the molecular weight of the conjugate. The difference in mass between the native and PEGylated protein can be used to calculate the average number of PEG linkers attached.

  • Hydrophobic Interaction Chromatography (HIC): HIC can separate species with different numbers of conjugated linkers, allowing for the determination of the DAR distribution.

2. Analysis of Purity and Aggregation:

  • Size-Exclusion Chromatography (SEC): SEC is used to separate the monomeric PEGylated protein from aggregates and any remaining unconjugated protein or linker.

Visualizing the Workflow and Underlying Principles

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

G General Workflow for PEG-Tos Conjugation and Evaluation cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification cluster_characterization Characterization cluster_evaluation Performance Evaluation Protein_Prep Protein Preparation (e.g., Antibody Reduction) Conjugation Conjugation Reaction (Protein + PEG-Tos) Protein_Prep->Conjugation Linker_Prep PEG-Tos Linker Stock Solution Linker_Prep->Conjugation Quenching Quenching (Excess Thiol Reagent) Conjugation->Quenching Purification Purification (SEC or IEX) Quenching->Purification Characterization Characterization (MS, HIC, SEC) Purification->Characterization In_Vitro In Vitro Assays (e.g., Potency) Characterization->In_Vitro In_Vivo In Vivo Studies (e.g., Pharmacokinetics) Characterization->In_Vivo

Caption: Experimental workflow for PEG-Tos conjugation.

G Impact of PEG-Tos Linker Length on Bioconjugate Properties cluster_short Short PEG-Tos Linker cluster_long Long PEG-Tos Linker Short_Linker Short Linker (e.g., PEG2-Tos) High_Potency High In Vitro Potency Short_Linker->High_Potency Rapid_Clearance Rapid Clearance Short_Linker->Rapid_Clearance Low_Steric_Hindrance Low Steric Hindrance Short_Linker->Low_Steric_Hindrance Long_Linker Long Linker (e.g., PEG12-Tos) Improved_PK Improved Pharmacokinetics Long_Linker->Improved_PK Reduced_Potency Reduced In Vitro Potency Long_Linker->Reduced_Potency Enhanced_Solubility Enhanced Solubility Long_Linker->Enhanced_Solubility

Caption: Relationship between linker length and properties.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of m-PEG11-Tos

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of laboratory chemicals is paramount. This guide provides essential, step-by-step procedures for the proper disposal of m-PEG11-Tos, a common PEG-based PROTAC linker.

This compound (Polyethylene glycol monomethyl ether tosylate) is classified as a chemical that causes skin and eye irritation and may cause respiratory irritation.[1] Adherence to proper disposal protocols is crucial to mitigate these risks and ensure environmental safety. The primary directive for disposal is to entrust the material to an appropriate treatment and disposal facility, strictly following all applicable laws and regulations.[1]

Immediate Safety and Handling

Before proceeding with disposal, ensure you are wearing appropriate personal protective equipment (PPE), including protective gloves, clothing, and eye protection.[1] Handle the chemical in a well-ventilated area to avoid inhalation of any dust or vapors.[1]

In Case of a Spill:

  • Avoid breathing in dust or vapors.

  • Collect the spilled material using an inert absorbent material (e.g., sand, earth, vermiculite).

  • Place the collected material into a suitable, sealed container for disposal.

  • Clean the affected area thoroughly.

  • Do not allow the chemical to enter drains or sewer systems.

Step-by-Step Disposal Procedure

The recommended disposal method for this compound is through a licensed chemical waste disposal contractor.

  • Containerize Waste:

    • Place unused or waste this compound into a clearly labeled, sealed, and suitable container. Ensure the container is compatible with the chemical.

    • Do not mix with other waste materials unless explicitly instructed to do so by your institution's environmental health and safety (EHS) office or your contracted waste disposal company.

  • Labeling:

    • The container must be accurately labeled with the full chemical name: "this compound" or "Polyethylene glycol monomethyl ether tosylate."

    • Include any relevant hazard warnings (e.g., "Irritant").

  • Storage:

    • Store the sealed waste container in a designated, secure, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

    • Keep the container tightly closed.[1]

  • Arrange for Pickup:

    • Contact your institution's EHS office or a licensed chemical waste disposal company to arrange for the collection and disposal of the waste.

    • Provide them with accurate information about the chemical and its quantity.

  • Documentation:

    • Maintain a record of the waste, including the amount and date of disposal, in accordance with your laboratory's and institution's protocols.

While polyethylene glycol (PEG) itself is known to be biodegradable, it is still crucial to prevent its release into wastewater systems. This is because it can impact the biological and chemical oxygen demand in wastewater treatment processes. Therefore, flushing this compound down the drain is not a permissible disposal method.

Disposal of Contaminated Materials

Any materials that have come into contact with this compound, such as gloves, weighing papers, or pipette tips, should be considered contaminated waste.

  • Solid Waste: Place contaminated solid waste (e.g., gloves, wipes) into a designated and clearly labeled hazardous waste container.

  • Empty Containers: Empty containers of this compound should be handled as hazardous waste unless they have been triple-rinsed. If triple-rinsing is performed, the rinsate must be collected and disposed of as chemical waste.

By following these procedures, you can ensure the safe and compliant disposal of this compound, protecting both yourself and the environment. Always consult your institution's specific safety and disposal guidelines, as they may have additional requirements.

References

Personal protective equipment for handling m-PEG11-Tos

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for m-PEG11-Tos

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedural steps is vital for ensuring a safe laboratory environment.

Chemical Identifier:

  • Name: this compound (Polyethylene glycol monomethyl ether tosylate)

  • CAS Number: 58320-73-3[1]

  • Appearance: White to off-white powder[1]

  • Solubility: Soluble in water[1]

Hazard Identification and Precautionary Statements

This compound is classified as a substance that causes skin and serious eye irritation, and may cause respiratory irritation.[1] The following GHS hazard statements and precautionary statements are applicable:

Hazard Statements:

  • H315: Causes skin irritation[1]

  • H319: Causes serious eye irritation

  • H335: May cause respiratory irritation

Precautionary Statements: A summary of key precautionary statements is provided in the table below.

CategoryCodeStatement
Prevention P261Avoid breathing dust/fume/gas/mist/vapors/spray.
P264Wash hands thoroughly after handling.
P271Use only outdoors or in a well-ventilated area.
P280Wear protective gloves/protective clothing/eye protection/face protection.
Response P302 + P352IF ON SKIN: Wash with plenty of water.
P304 + P340IF INHALED: Remove person to fresh air and keep comfortable for breathing.
P305 + P351 + P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
P319Get medical help if you feel unwell.
P332 + P317If skin irritation occurs: Get medical help.
Storage P403 + P233Store in a well-ventilated place. Keep container tightly closed.
P405Store locked up.
Disposal P501Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.
Personal Protective Equipment (PPE)

A systematic approach to personal protection is mandatory to mitigate risks of exposure. The following PPE should be used when handling this compound:

PPE CategorySpecification
Eye and Face Protection Wear chemical safety goggles that have been tested and approved under government standards such as NIOSH (US) or EN 166 (EU). A face shield may be required for tasks with a higher risk of splashes.
Skin Protection Gloves: Wear chemical-resistant gloves (e.g., nitrile, neoprene). Gloves must be inspected for any damage before each use. Use proper glove removal technique to avoid skin contact. Protective Clothing: Wear a lab coat or other suitable protective clothing to prevent skin contact. For larger quantities or tasks with a higher risk of exposure, a chemical-resistant suit may be necessary.
Respiratory Protection Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid the formation of dust and aerosols. If dust is generated and ventilation is inadequate, a NIOSH-approved N95 or P1 dust mask should be used.
Operational Plan: Handling and Storage

Handling:

  • Engineering Controls: All handling of this compound powder should occur within a certified chemical fume hood to minimize inhalation of dust. Ensure the local ventilation system is functioning correctly.

  • Safe Handling Practices:

    • Avoid contact with skin and eyes.

    • Avoid the formation and inhalation of dust and aerosols.

    • Wash hands thoroughly after handling.

    • Do not eat, drink, or smoke in the laboratory.

    • Use non-sparking tools to prevent fire from electrostatic discharge.

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.

  • Store locked up and apart from incompatible materials or foodstuff containers.

  • Recommended storage temperature is between 2-8°C.

Emergency and First Aid Procedures
Exposure RouteFirst Aid Measures
Inhalation Remove the individual to fresh air and keep them in a position comfortable for breathing. If the person is not breathing, give artificial respiration. Seek medical attention if you feel unwell.
Skin Contact Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If skin irritation persists, seek medical attention.
Eye Contact Immediately rinse the eyes cautiously with large amounts of water for several minutes, occasionally lifting the upper and lower eyelids. If present, remove contact lenses if it is easy to do so and continue rinsing. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse the mouth with water and seek immediate medical attention.
Disposal Plan

All waste materials containing this compound should be treated as hazardous chemical waste.

  • Waste Collection: Collect waste in a clearly labeled, sealed container. Do not mix with other waste streams unless compatible.

  • Disposal Method: Dispose of the contents and container at an approved waste disposal facility in accordance with all local, state, and federal regulations. Do not allow the chemical to enter drains or waterways.

Experimental Workflow for Safe Handling of this compound

Workflow for the Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Risk_Assessment Conduct Risk Assessment Gather_PPE Gather Appropriate PPE: - Safety Goggles - Nitrile Gloves - Lab Coat Risk_Assessment->Gather_PPE Prepare_Work_Area Prepare Work Area: - Chemical Fume Hood - Spill Kit Ready Gather_PPE->Prepare_Work_Area Weigh_Chemical Weigh this compound in Fume Hood Prepare_Work_Area->Weigh_Chemical Proceed to Handling Perform_Experiment Perform Experiment Weigh_Chemical->Perform_Experiment Decontaminate Decontaminate Glassware and Work Surfaces Perform_Experiment->Decontaminate Experiment Complete Dispose_Waste Dispose of Waste in Labeled Hazardous Waste Container Decontaminate->Dispose_Waste Remove_PPE Remove PPE and Wash Hands Thoroughly Dispose_Waste->Remove_PPE

Caption: Workflow for the safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.